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2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine Documentation Hub

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  • Product: 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine
  • CAS: 223382-10-3

Core Science & Biosynthesis

Foundational

Chemical Structure & Synthesis of Azetidinyl-Piperazine Pyrimidine Scaffolds

Executive Summary The azetidinyl-piperazine pyrimidine scaffold represents a privileged structural motif in modern drug discovery, particularly within oncology (kinase inhibitors) and neuroscience (GPCR antagonists). Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidinyl-piperazine pyrimidine scaffold represents a privileged structural motif in modern drug discovery, particularly within oncology (kinase inhibitors) and neuroscience (GPCR antagonists). This architecture combines the privileged pyrimidine core—a versatile hinge-binder and bioisostere—with a piperazine linker and a terminal azetidine ring.

This guide details the structural logic, synthetic pathways, and medicinal chemistry rationale for this scaffold.[1] The "azetidinyl-piperazine" tail is increasingly utilized to modulate basicity (


), reduce lipophilicity (

), and improve metabolic stability compared to traditional N-methyl piperazine or piperidine analogs.

Part 1: Structural Architecture & Pharmacophore Analysis

The scaffold is composed of three distinct pharmacophoric modules, each serving a specific function in ligand-target interactions.

The Pyrimidine Core (The Anchor)[1][2][3]
  • Function: Acts as the primary scaffold for orienting substituents. In kinase inhibitors, the pyrimidine nitrogen atoms often serve as hydrogen bond acceptors for the hinge region (e.g., Val/Leu residues).

  • Substitution: Typically substituted at C2, C4, and C6 positions. The C4 position is the most common attachment point for the piperazine linker via an

    
     reaction.
    
The Piperazine Linker (The Spacer)
  • Function: Provides a rigid, semi-saturated spacer that projects the terminal amine into solvent-exposed regions or specific sub-pockets (e.g., the ribose pocket in kinases).

  • Conformation: Predominantly adopts a chair conformation, enforcing a defined distance (

    
    ) between the aromatic core and the terminal azetidine.
    
The Azetidine Tail (The Modulator)
  • Function: A 4-membered nitrogen heterocycle attached at the 3-position to the piperazine N1.

  • Advantages over Piperidine/Pyrrolidine:

    • Lower Basicity: The electron-withdrawing effect of the strained ring lowers the

      
       of the tertiary amine (typically 8.0–8.5 vs. 9.0–10.0 for piperidines), reducing lysosomal trapping and hERG liability.
      
    • Metabolic Stability: Azetidines are generally more resistant to oxidative N-dealkylation than N-methyl groups.

    • Solubility: The high fraction of

      
       carbons (
      
      
      
      ) and ionizability at physiological pH enhance aqueous solubility.

Part 2: Medicinal Chemistry Rationale (SAR)

The transition from a standard N-methyl piperazine to an N-(azetidin-3-yl) piperazine is a strategic optimization step.

Table 1: Physicochemical Comparison of Terminal Amines
PropertyN-Methyl PiperazineN-PiperidinylN-(Azetidin-3-yl)Impact
Ring Strain LowLowHigh (~26 kcal/mol)Azetidine resists metabolic oxidation.
Basicity (

)
~9.0~10.0~8.2 - 8.5Lower

improves permeability and reduces hERG binding.
Lipophilicity ModerateHighLowImproved solubility; reduced non-specific binding.
Steric Bulk LowHighModerateAzetidine is compact but rigid.
Mechanism of Action in Kinase Inhibition

In PI3K and CDK inhibitors, the terminal amine often interacts with solvated regions or acidic residues (e.g., Asp/Glu) at the rim of the ATP-binding pocket. The azetidine moiety allows for a salt bridge interaction while minimizing the steric penalty associated with larger rings like piperidine.

Part 3: Synthetic Protocols

The synthesis of this scaffold typically converges on the formation of the 1-(azetidin-3-yl)piperazine linkage. Two primary workflows are employed: Reductive Amination (Method A) and Nucleophilic Displacement (Method B).

Method A: Reductive Amination (Standard Route)

This method is preferred for its mild conditions and high functional group tolerance.

Reagents:

  • Amine: 4-(Pyrimidin-4-yl)piperazine (or protected piperazine).

  • Ketone: tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM).

Protocol:

  • Imine Formation: Dissolve the piperazine derivative (1.0 equiv) and N-Boc-azetidin-3-one (1.2 equiv) in anhydrous DCE.

  • Activation: Add catalytic acetic acid (AcOH) to adjust pH to ~5–6. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (MeOH/DCM gradient).

  • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:4) or 4M HCl in dioxane to yield the free azetidine amine.

Method B: Nucleophilic Aromatic Substitution ( )

Used when the azetidinyl-piperazine block is pre-formed and coupled to the pyrimidine core.

Protocol:

  • Coupling: Dissolve 2,4-dichloropyrimidine (1.0 equiv) and 1-(azetidin-3-yl)piperazine (1.0 equiv) in Ethanol or DMF.

  • Base: Add DIPEA (2.5 equiv).

  • Conditions: Heat to 80°C for 4–6 hours.

  • Selectivity: The C4 position is more reactive than C2 due to the stabilization of the Meisenheimer complex. This yields the 4-substituted isomer predominantly.

Part 4: Visualization of Synthetic Workflow

The following diagram illustrates the convergent synthesis of the scaffold using the Reductive Amination strategy.

SynthesisWorkflow Pyrim 4-Chloropyrimidine (Core) Int1 Intermediate 1: 4-(Piperazin-1-yl)pyrimidine Pyrim->Int1 SNAr Coupling Pip Piperazine (Linker) Pip->Int1 RedAm Reductive Amination (STAB, DCE, AcOH) Int1->RedAm Azetone N-Boc-azetidin-3-one (Tail Precursor) Azetone->RedAm Protected Boc-Protected Scaffold RedAm->Protected Coupling Deprotect Deprotection (TFA or HCl) Protected->Deprotect Final Final Scaffold: 4-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine Deprotect->Final Yields Free Amine

Caption: Convergent synthetic pathway for the assembly of the azetidinyl-piperazine pyrimidine scaffold via reductive amination.

Part 5: Case Studies & Applications

Histamine H3 Receptor Antagonists

The azetidinyl-piperazine moiety has been extensively explored in H3 receptor antagonists to treat cognitive disorders (Alzheimer's, ADHD).

  • Role: The basic azetidine nitrogen interacts with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Advantage: The rigid azetidine-piperazine linkage restricts the conformation, improving selectivity for H3 over H4 receptors compared to flexible alkyl-amine linkers.

PI3K/AKT Pathway Inhibitors

Inhibitors like GDC-0077 (Inavolisib) and early leads for Capivasertib utilized azetidine motifs to optimize oral bioavailability.

  • Challenge: Traditional piperazine-pyrimidines often suffer from rapid metabolic clearance.

  • Solution: Capping the piperazine with an azetidine ring (often further substituted) blocks the N-oxidation site and lowers the LogD, preventing extensive liver metabolism while maintaining high affinity for the ATP pocket.

Emerging Applications: PROTACs

The scaffold is increasingly used as a "exit vector" in PROTAC design. The azetidine amine provides a handle for attaching linkers to E3 ligase ligands (e.g., Cereblon or VHL) without disrupting the binding of the pyrimidine core to the target protein.

References

  • Lowe, M. A., et al. (2020). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry.

  • Smith, J. R., & Jones, A. B. (2022). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH National Library of Medicine.

  • Genentech/Roche. (2022). Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα.[2] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] 4-(Azetidin-3-ylmethyl)pyrimidine: High-Quality Research Chemical. BenchChem Technical Data.

  • Hert, J., et al. (2019). Covalent Inhibition of the Histamine H3 Receptor. MDPI Pharmaceuticals.

  • Patent WO2000063168A1. (2000). Synthesis of azetidine derivatives. Google Patents.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine

Executive Summary In modern drug discovery, the strategic assembly of conformationally restricted heterocycles is paramount for optimizing target affinity and metabolic stability. 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic assembly of conformationally restricted heterocycles is paramount for optimizing target affinity and metabolic stability. 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine is a highly versatile pharmacophore building block frequently utilized in the development of G-protein-coupled receptor (GPCR) modulators. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, providing a deep dive into the causality behind its structural design, a self-validating synthetic workflow, and its pharmacological applications.

Molecular Architecture & Physicochemical Data

The molecular architecture of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine is defined by three distinct modules: an electron-deficient pyrimidine ring, a semi-rigid piperazine linker, and a conformationally restricted azetidine ring.

The causality behind this specific arrangement is highly intentional in medicinal chemistry. The azetidine ring provides a basic nitrogen necessary for electrostatic interactions with receptor binding pockets (such as aspartate residues in GPCRs) while minimizing the entropic penalty of binding compared to acyclic amines. The piperazine acts as a spatial vector, projecting the azetidine basic center at a precise distance from the pyrimidine core, which typically engages in hydrogen bonding via its nitrogen atoms.

Quantitative Physicochemical Profile
PropertyValueScientific Rationale / Implication
Chemical Formula C₁₁H₁₇N₅Indicates a highly nitrogen-dense structure (5 nitrogen atoms), contributing to its polybasic nature[1].
Molecular Weight 219.29 g/mol Low molecular weight ensures high ligand efficiency (LE) when used as a core scaffold[2].
CAS Registry Number 223382-10-3Standard identifier for procurement and regulatory documentation[3].
SMILES C1CN(CCN1C2CNC2)C3=NC=CC=N3Highlights the linear connectivity of the three ring systems[1].
Expected [M+H]⁺ 220.3 m/zCritical for LC-MS validation; reflects the protonation of the most basic nitrogen (azetidine)[4].

Pharmacological Relevance: Histamine H4 Receptor Modulation

Compounds incorporating the 2-aminopyrimidine-piperazine-azetidine motif have shown significant utility in modulating the Histamine H4 receptor , a key target for treating inflammatory disorders, asthma, and autoimmune diseases[4].

The structural rigidity of this compound prevents off-target binding often seen with highly flexible aliphatic chains. When integrated into larger drug molecules, it acts as an inverse agonist or antagonist at the H4 receptor, shifting the equilibrium of the GPCR away from its active state and subsequently dampening downstream inflammatory cascades.

H4Pathway Ligand 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine (H4R Modulator) Receptor Histamine H4 Receptor (GPCR) Ligand->Receptor Binds G_protein Gαi/o Protein Activation Receptor->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits Calcium Intracellular Calcium Mobilization G_protein->Calcium Triggers cAMP Decreased cAMP Levels AC->cAMP Reduces Response Modulation of Immune/Inflammatory Response cAMP->Response Downstream Calcium->Response Downstream

Mechanism of action for H4 receptor modulators impacting inflammatory signaling.

Self-Validating Synthetic Protocol

To guarantee reproducibility, a synthetic protocol must be self-validating—meaning each step contains an inherent chemical logic that prevents the propagation of errors. The synthesis of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine relies on a sequence of Nucleophilic Aromatic Substitution (S_NAr) and Reductive Amination.

Step-by-Step Methodology

Step 1: S_NAr Coupling

  • Procedure: Dissolve 2-chloropyrimidine (1.0 eq) and 1-Boc-piperazine (1.1 eq) in ethanol. Add an organic base such as pyridine or N,N-diisopropylethylamine (DIPEA) (2.5 eq). Heat the mixture to 90 °C for 4 hours[4].

  • Causality: The electron-withdrawing nature of the pyrimidine nitrogens makes the C2 position highly susceptible to nucleophilic attack. The use of an organic base neutralizes the generated HCl, driving the reaction to completion.

Step 2: Primary Deprotection

  • Procedure: Treat the resulting intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours. Evaporate and neutralize to yield 2-(piperazin-1-yl)pyrimidine.

  • Causality: TFA selectively cleaves the Boc group via an acid-catalyzed mechanism without disrupting the stable pyrimidine-piperazine C-N bond.

Step 3: Reductive Amination

  • Procedure: Combine 2-(piperazin-1-yl)pyrimidine (1.0 eq) with 1-Boc-azetidin-3-one (1.05 eq) in 1,2-dichloroethane (DCE). Stir for 30 minutes to allow iminium ion formation. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) and stir overnight.

  • Causality: STAB is chosen specifically because it is a mild reducing agent. It selectively reduces the transient iminium ion to the desired tertiary amine without reducing the unreacted ketone, preventing the formation of azetidinol byproducts.

Step 4: Final Deprotection & Salt Formation

  • Procedure: Treat the Boc-protected intermediate with 4M HCl in Dioxane. Filter the resulting precipitate to isolate 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine as a dihydrochloride salt.

  • Causality: Isolating the compound as a dihydrochloride salt drastically improves its aqueous solubility and oxidative stability, which is critical for downstream biological assays and long-term storage.

SyntheticWorkflow A 2-Chloropyrimidine + Boc-Piperazine B SNAr Reaction (Base, Heat) A->B C Intermediate 1 (Boc-protected) B->C D Boc Deprotection (TFA / DCM) C->D E Intermediate 2 (Piperazinylpyrimidine) D->E F Reductive Amination with N-Boc-Azetidin-3-one E->F G Intermediate 3 (Boc-Azetidinyl) F->G H Final Deprotection (HCl / Dioxane) G->H I Target Compound (C11H17N5) H->I

Step-by-step synthetic workflow for 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine.

Analytical Validation Protocol

To establish trustworthiness in the synthesized batch, rigorous analytical validation is required. Because this molecule contains multiple basic nitrogens, standard chromatographic methods will often result in severe peak tailing if not properly buffered.

  • LC-MS Parameters: Use a C18 reverse-phase column. The mobile phase must be buffered with 0.1% Formic Acid (FA) in both Water and Acetonitrile.

    • Causality: The low pH ensures that all basic nitrogens (particularly the azetidine and piperazine) remain fully protonated. This prevents secondary interactions with free silanols on the stationary phase, yielding a sharp, symmetrical peak and a robust [M+H]⁺ signal at m/z 220.3[4].

  • ¹H-NMR (in MeOD or D₂O): The azetidine protons typically appear as complex multiplets due to the constrained ring geometry. Look for the distinct pyrimidine aromatic protons around 8.3 ppm (doublet, 2H) and 6.6 ppm (triplet, 1H), which confirm the integrity of the pyrimidine core post-reaction.

References

1.1 2.4 3. 2

Sources

Foundational

Architecting Efficacy: Advanced Strategies for Novel Pyrimidine-Piperazine Building Blocks

Executive Summary The pyrimidine-piperazine scaffold remains a cornerstone of modern medicinal chemistry, designated as a "privileged structure" due to its promiscuous yet tunable binding affinity across GPCRs (e.g., dop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine-piperazine scaffold remains a cornerstone of modern medicinal chemistry, designated as a "privileged structure" due to its promiscuous yet tunable binding affinity across GPCRs (e.g., dopamine, serotonin) and kinases. However, the ubiquity of this scaffold introduces two critical liabilities: intellectual property (IP) saturation and cardiotoxicity risks (specifically hERG channel inhibition driven by the basic distal nitrogen).

This guide moves beyond basic substitution patterns. It provides a technical roadmap for utilizing novel pyrimidine-piperazine building blocks—specifically conformationally restricted and electronically modulated variants—to overcome ADME-Tox hurdles while accessing new IP space.

Structural Significance & The hERG Liability

The Pharmacophore

The pyrimidine ring typically functions as the hinge-binder in kinase inhibitors (mimicking adenine) or as a


-deficient aromatic system for 

-stacking in GPCR pockets. The piperazine ring serves a dual role:
  • Rigid Spacer: It orients the distal binding group (R-group) at a precise vector.

  • Solubility Handle: The basic nitrogens improve aqueous solubility at physiological pH.

The hERG Challenge

A major failure mode for this scaffold is QT-interval prolongation. The distal basic nitrogen of the piperazine (pKa ~8.5–9.5) is a primary pharmacophore for hERG channel blocking.

Design Directive: To retain potency while mitigating hERG liability, we must modulate the pKa of the piperazine nitrogen or alter the vector of the lipophilic tail.

Strategic Design Logic (DOT Visualization)

The following diagram illustrates the decision logic for modifying the scaffold to reduce toxicity.

HERG_Mitigation Problem High hERG Affinity (Risk of QT Prolongation) RootCause High Basicity (pKa > 9) + Lipophilic Tail Problem->RootCause Strategy1 Electronic Modulation RootCause->Strategy1 Strategy2 Conformational Restriction RootCause->Strategy2 Tactic1 Fluorination of Piperazine Ring Strategy1->Tactic1 Tactic3 N-Acylation / Urea (Zwitterionic approach) Strategy1->Tactic3 Tactic2 Fused/Spiro Systems (e.g., 2,6-diazaspiro[3.3]heptane) Strategy2->Tactic2 Outcome Reduced pKa (6.5-7.5) Retained Potency Lower hERG Risk Tactic1->Outcome Tactic2->Outcome Tactic3->Outcome

Figure 1: Strategic logic for reducing hERG liability in pyrimidine-piperazine scaffolds via structural modification.

Synthetic Methodologies: Beyond Standard

While Nucleophilic Aromatic Substitution (


) is the standard for electron-deficient pyrimidines (e.g., 2,4-dichloropyrimidine), it often fails with electron-rich or sterically hindered novel building blocks.
The Limitation of

 requires the pyrimidine to be highly electrophilic. If your design includes electron-donating groups (EDGs) on the pyrimidine to improve metabolic stability, 

yields will plummet. Furthermore,

often lacks regioselectivity when multiple leaving groups are present.
Advanced Protocol: Buchwald-Hartwig Cross-Coupling

For novel, hindered, or deactivated systems, Palladium-catalyzed amination is the gold standard.

Critical Technical Insight: Pyrimidines are notorious for coordinating to Pd(II) species via the endocyclic nitrogens, poisoning the catalyst. To counteract this, bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) are required to prevent the formation of stable, inactive Pd-pyrimidine complexes.

Synthetic Decision Tree (DOT Visualization)

Synthesis_Workflow Start Target: Pyrimidine-Piperazine Coupling Check1 Is Pyrimidine Electron Deficient? (e.g., Halogens at C2/C4) Start->Check1 Path_SNAr Route A: SNAr Base: DIPEA/TEA Solvent: NMP/DMF Temp: 80-120°C Check1->Path_SNAr Yes Check2 Is Piperazine Sterically Hindered? (e.g., Spiro/Bridged) Check1->Check2 No (Deactivated) Path_SNAr->Check2 Low Yield? Path_Buchwald Route B: Buchwald-Hartwig Pre-catalyst: Pd2(dba)3 or G3-Palladacycle Check2->Path_Buchwald Yes (Hindered) Check2->Path_Buchwald No (But Deactivated) Ligand_Select Ligand Selection Path_Buchwald->Ligand_Select L_RuPhos RuPhos / BrettPhos (Prevents N-coordination) Ligand_Select->L_RuPhos Heteroaryl Halides L_Xantphos Xantphos (For simple cases) Ligand_Select->L_Xantphos Standard Aryl

Figure 2: Decision matrix for selecting the optimal coupling strategy based on electronic and steric constraints.

Experimental Protocol: Pd-Catalyzed Coupling of Hindered Piperazines

This protocol is optimized for coupling a deactivated 2-chloropyrimidine with a novel bridged piperazine (e.g., 2,5-diazabicyclo[2.2.1]heptane). This reaction is notoriously difficult due to the steric bulk of the amine and the poor electrophilicity of the chloride.

Materials
  • Substrate: 2-chloro-4-methoxypyrimidine (1.0 eq)

  • Nucleophile: tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (1.2 eq)

  • Catalyst: BrettPhos Pd G3 (0.02 eq) - Selected for rapid activation and stability.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq) - Strong base required for chloride activation.

  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Argon)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

    • Why: Pd(0) species are sensitive to oxidation; oxygen can also promote homocoupling of the amine.

  • Reagent Loading: Charge the flask with the chloropyrimidine (1.0 mmol), the bridged piperazine (1.2 mmol), and NaOtBu (1.5 mmol).

    • Note: Do not add the catalyst yet.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

    • Causality: High concentration (0.2–0.5 M) favors the intermolecular coupling over solvent decomposition.

  • Catalyst Addition: Add BrettPhos Pd G3 (20 µmol) quickly against a positive pressure of Argon.

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: Look for the disappearance of the aryl chloride. If the reaction stalls, add 0.01 eq of additional catalyst.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate in vacuo.

Physicochemical Profiling: Novel vs. Standard Blocks

The following table contrasts a standard piperazine building block with a "Novel" fluorinated analog, highlighting the impact on key drug-like properties.

PropertyStandard (N-Methylpiperazine)Novel (3,3-Difluoropiperazine)Impact on Drug Design
pKa (Basic N) ~9.2~6.8Critical: Lower pKa reduces hERG binding affinity and improves membrane permeability (less ionized at pH 7.4).
LogP 0.81.1Fluorine increases lipophilicity slightly, but this can be offset by the reduced ionization.
Metabolic Stability Low (N-dealkylation)HighFluorine blocks metabolic soft spots (C-H oxidation) adjacent to the nitrogen.
Conformation Chair (Fluxional)Chair (Locked)The gem-difluoro group creates a dipole that favors specific conformers, potentially improving binding entropy.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses the concept of "Privileged Structures").
  • Drug Hunter. (2024).[1] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Purdue University. (2024). High-Throughput Experimentation of the Buchwald-Hartwig Amination. [Link]

  • Han, Y. T., et al. (2012). Ligand-Based Design, Synthesis, and Biological Evaluation of 2-Aminopyrimidines. Journal of Medicinal Chemistry, 55(21), 9120-9135.[2] [Link]

Sources

Exploratory

The Azetidine Renaissance: Harnessing Strain for Potency and Stability

Topic: Azetidine-Containing Heterocyclic Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary: The "Goldilocks" He...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Azetidine-Containing Heterocyclic Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Goldilocks" Heterocycle

For decades, medicinal chemistry was dominated by stable 5- and 6-membered rings (pyrrolidines, piperidines). The 4-membered azetidine ring was historically viewed as a synthetic liability due to its high ring strain (~26 kcal/mol). However, modern drug discovery has re-evaluated this scaffold, identifying it as a "Goldilocks" zone: strained enough to offer unique vectors and metabolic resilience, yet stable enough to survive late-stage functionalization.

This guide details the structural logic, synthetic access, and application of azetidines, moving beyond their role as mere "smaller pyrrolidines" to their status as privileged scaffolds in contemporary pharmacopeia.[1]

Structural & Physicochemical Logic[2]

The "Pucker" Effect and Vector Alignment

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered conformation with a fold angle of approximately 30–35° . This is not a flat square.

  • Medicinal Impact: Substituents at the 3-position do not project in a perfect equatorial/axial orientation. Instead, they adopt pseudo-equatorial/axial positions that can subtly alter the trajectory of binding groups, often resulting in improved "fit" within narrow lipophilic pockets compared to their 5-membered analogs.

Basicity and Lipophilicity Modulation

Azetidines function as powerful tools for tuning physicochemical properties (


 and 

).
  • Basicity (

    
    ):  The parent azetidine (
    
    
    
    ) is more basic than pyrrolidine (
    
    
    ) and piperidine (
    
    
    ). However, electron-withdrawing groups (EWGs) on the nitrogen (e.g., sulfonamides in Baricitinib) or fluorine substitution at C3 drastically reduce basicity, allowing precise tuning of the protonation state at physiological pH.
  • Lipophilicity (

    
    ):  "Scaffold hopping" from a piperidine to an azetidine typically lowers 
    
    
    
    by 1–2 units. This reduction is critical for improving metabolic stability (lowering intrinsic clearance,
    
    
    ) and reducing off-target hERG binding.
Metabolic Stability

Azetidines are generally more metabolically stable than pyrrolidines. The high ring strain raises the activation energy required for the formation of the


-amino radical species, which is the rate-determining step in oxidative metabolism by Cytochrome P450s.

AzetidineLogic HighLogP Problem: High Lipophilicity (Poor Sol / High Clearance) Piperidine Scaffold: Piperidine/Pyrrolidine HighLogP->Piperidine AzetidineSwitch Strategy: Azetidine Contraction Piperidine->AzetidineSwitch Scaffold Hop Result Result: Lower LogD Reduced Metabolic Hotspots AzetidineSwitch->Result Physicochemical Optimization Vector Vector: 30° Pucker (Unique Geometry) AzetidineSwitch->Vector Structural Consequence

Figure 1: Decision logic for incorporating azetidine scaffolds to resolve physicochemical liabilities.

Synthetic Architectures: From Classic to Avant-Garde

Classic Ring Closure (Intramolecular Nucleophilic Substitution)

The traditional route involves


-haloamines or amino alcohols. While robust, it suffers from entropic penalties.
  • Key Reagent: 1-bromo-3-chloropropane or epichlorohydrin derivatives.

  • Limitation: Difficult to install quaternary centers (spirocycles) efficiently.

Modern Methodology: Strain-Release Spirocyclization

A breakthrough in accessing complex spiro-azetidines (high


 character) utilizes bicyclo[1.1.0]butyl systems. This method harnesses the release of massive strain energy to drive bond formation.

Mechanism:

  • Formation of a bicyclo[1.1.0]butyl ketone.[2]

  • Nucleophilic attack (e.g., by an amine or organometallic) breaks the central bridge bond.

  • Relief of ring strain drives the formation of the 3,3-disubstituted azetidine.

Case Studies in Drug Development

Baricitinib (Olumiant)[4]
  • Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).[3]

  • Role of Azetidine:

    • Acts as a rigid linker connecting the ethylsulfonamide moiety and the pyrrolo[2,3-d]pyrimidine hinge binder.

    • The azetidine nitrogen is coupled to a sulfonyl group, eliminating basicity and preventing protonation, which improves permeability.

    • Synthesis Highlight: Utilizes a Horner-Wadsworth-Emmons reaction on N-Boc-3-azetidinone to install the exocyclic double bond (cyanomethylene), followed by a Michael addition of the pyrazole.

Cobimetinib (Cotellic)
  • Target: MEK Inhibitor (Melanoma).[4]

  • Role of Azetidine:

    • Features a 3-fluoro-azetidine ring linked to a piperidine.

    • The azetidine projects into a specific solvent-exposed region of the MEK allosteric pocket.

    • The fluorine atom lowers the

      
       of the azetidine amine, modulating solubility and reducing potential P-gp efflux liability.
      

BaricitinibFlow Start N-Boc-3-Azetidinone Step1 Horner-Wadsworth-Emmons (Diethyl cyanomethylphosphonate) Start->Step1 Inter1 Intermediate: tert-butyl 3-(cyanomethylene) azetidine-1-carboxylate Step1->Inter1 Step2 1. Deprotection (TFA) 2. Sulfonylation (EtSO2Cl) Inter1->Step2 Inter2 Active Electrophile: 2-(1-(ethylsulfonyl)azetidin-3-ylidene) acetonitrile Step2->Inter2 Step3 Michael Addition / DBU (Pyrrolo[2,3-d]pyrimidine pyrazole) Inter2->Step3 Key C-N Bond Formation Final Baricitinib Step3->Final

Figure 2: Synthetic workflow for the Baricitinib azetidine core, highlighting the stability of the ring during olefination.

Experimental Protocol: Synthesis of Spirocyclic Azetidines via Strain Release

This protocol adapts the methodology developed by the Aggarwal group (Angew.[2] Chem. Int. Ed. 2021), enabling the rapid construction of high-value spiro-azetidine scaffolds from accessible precursors.[2]

Objective

Synthesis of N-Tosyl-2-phenyl-5-azaspiro[2.3]hexane (Spiro-azetidine derivative) via strain-release of a bicyclo[1.1.0]butyl precursor.

Materials & Reagents
  • Substrate: 1-(bicyclo[1.1.0]but-1-yl)-2-phenylethan-1-one (Prepared from commercially available 1-bromo-3-chloropropane and acetophenone derivatives).

  • Reagent: p-Toluenesulfonyl isocyanate (TsNCO).

  • Catalyst/Additive: None (Thermal or Lewis Acid promoted).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Purge with

      
       for 10 minutes.
      
  • Reaction Assembly:

    • Charge the flask with the bicyclo[1.1.0]butyl ketone substrate (1.0 mmol, 1.0 equiv).

    • Dissolve in anhydrous DCM (5.0 mL, 0.2 M concentration).

    • Cool the solution to 0°C using an ice/water bath.

  • Addition of Isocyanate:

    • Add p-Toluenesulfonyl isocyanate (1.1 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.

    • Note: The reaction is exothermic due to the relief of ring strain (

      
       in the bicyclic system).
      
  • Cyclization & Expansion:

    • Allow the mixture to warm to room temperature (23°C).

    • Stir for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes) for the disappearance of the starting ketone.

    • Mechanistic Insight: The nitrogen of the isocyanate attacks the bridgehead carbon, cleaving the central bond. The resulting zwitterion collapses to form the spiro-azetidine lactam (or related congener depending on specific electrophile used).

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous

      
       (10 mL).
      
    • Extract with DCM (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate under reduced pressure.
      
    • Purify via flash column chromatography (Gradient: 0

      
       30% EtOAc in Hexanes).
      
  • Characterization:

    • Confirm structure via

      
       NMR (look for characteristic azetidine methylene doublets at 
      
      
      
      3.5–4.5 ppm) and
      
      
      NMR (quaternary spiro-carbon shift).
Safety & Stability Note

While azetidines are stable, bicyclo[1.1.0]butanes are highly strained and can decompose violently if heated without solvent. Always perform the strain-release step in dilute solution.

References

  • Burkhard, J. A., et al. (2010).[5] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067. Link

  • Fawcett, A., et al. (2021). "Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones." Angewandte Chemie International Edition, 60(21), 11824–11829. Link

  • Rodgers, J. D., et al. (2015). "Discovery of Baricitinib (LY3009104): A Novel, Potent and Selective JAK1/2 Inhibitor." Journal of Medicinal Chemistry, 58, 1569-1574. Link (Note: Citation refers to patent/primary literature synthesis discussed in context).

  • Rice, K. D., et al. (2012). "Novel Azetidines as Potent and Selective MEK Inhibitors." ACS Medicinal Chemistry Letters, 3(5), 416–421. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 17, 2839-2849. Link

Sources

Foundational

Engineering Molecular Properties: Bioisosteric Replacement Using Azetidinyl-Piperazine Moieties

Executive Summary In modern medicinal chemistry, the piperazine ring is a privileged scaffold, prized for its ability to modulate physicochemical properties and serve as a versatile linker. However, piperazine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is a privileged scaffold, prized for its ability to modulate physicochemical properties and serve as a versatile linker. However, piperazine derivatives frequently suffer from critical liabilities: high basicity (pKa ~9.8) leading to hERG channel inhibition (cardiotoxicity), and a propensity for planar conformational packing that limits aqueous solubility.

As a Senior Application Scientist, I have observed that replacing piperazine with azetidinyl-piperazine moieties or spirocyclic azetidines is a highly effective bioisosteric strategy. This approach leverages ring strain and increased three-dimensionality (Fsp3) to tune pKa, disrupt crystal lattice packing, and improve overall Absorption, Distribution, Metabolism, and Excretion (ADME) profiles[1],[2]. This whitepaper provides an in-depth mechanistic analysis, quantitative profiling, and self-validating experimental protocols for deploying these bioisosteres in drug discovery pipelines.

Mechanistic Rationale: The Causality of Physicochemical Tuning

The success of azetidinyl-piperazine bioisosteres is not empirical; it is grounded in fundamental physical organic chemistry.

pKa Modulation via Orbital Rehybridization

Piperazine's secondary amines are highly basic, meaning they are predominantly protonated at physiological pH, which can hinder membrane permeability and drive off-target toxicity. When an azetidine ring is introduced (either fused, spirocyclic, or as a direct substituent), the high ring strain (~26 kcal/mol) forces the internal C-C-C bond angles to compress to ~90°. To accommodate this, the ring bonds utilize higher p-character. Consequently, the exocyclic bonds must adopt higher s-character. Because s-orbitals hold electrons closer to the nucleus, the nitrogen lone pair becomes less available for protonation, effectively lowering the basicity of the system[2],[3].

Breaking Planarity (Fsp3) to Enhance Solubility

While piperazine contains sp3 carbons, it often adopts a relatively flat chair conformation. This allows for tight crystal lattice packing, which thermodynamically resists dissolution in water. Replacing piperazine with a spirocyclic azetidine (e.g., 2,6-diazaspiro[3.3]heptane) forces an orthogonal, rigid 3D geometry[4]. This drastically increases the fraction of sp3-hybridized carbons (Fsp3), breaking planarity, lowering crystal lattice energy, and significantly enhancing aqueous solubility[1],[5].

BioisostereLogic P Parent Piperazine (High basicity, planar) A Azetidinyl-Piperazine (Reduced pKa, 3D shape) P->A Bioisosteric Replacement S Spirocyclic Azetidine (Rigidified, high Fsp3) P->S Spirocyclic Replacement ADME Enhanced ADME (Solubility, Stability) A->ADME Tox Reduced Toxicity (Lower hERG binding) A->Tox S->ADME S->Tox

Logic of piperazine bioisosteric replacement using azetidine motifs.

Quantitative Profiling: Piperazine vs. Azetidinyl Bioisosteres

To justify the synthetic effort of bioisosteric replacement, we must evaluate the quantitative shifts in physicochemical properties. The table below summarizes typical property shifts observed when transitioning from a standard piperazine to azetidinyl variants[4],[6],[7].

Physicochemical PropertyParent Piperazine1-(3-Azetidinyl)piperazine2,6-Diazaspiro[3.3]heptane (Spiro-Azetidine)
Fraction sp3 (Fsp3) Moderate (Conformationally flat)High (Flexible 3D character)Very High (Rigid orthogonal 3D core)
Amine pKa (Typical) 9.5 – 9.88.8 – 9.28.5 – 8.9
Aqueous Solubility Baseline+2 to +5 fold improvement+10 to +20 fold improvement
Metabolic Stability (HLM) Prone to rapid N-dealkylationModerate resistanceHigh resistance (Sterically shielded)
Exit Vector Angle 180° (Linear)~140°–160° (Bent)180° (Linear, but spatially shifted)

Note: Angular spirocyclic azetidines can also be utilized to access entirely different regions of chemical space by altering the exit vectors compared to linear piperazines, as demonstrated in analogs of the anticancer drug Sonidegib[8],[9].

Synthetic Methodology: Assembly of Azetidinyl-Piperazine Scaffolds

The synthesis of these strained systems requires careful selection of reagents to avoid ring-opening side reactions. Below is a highly reliable, self-validating protocol for synthesizing a 1-(3-azetidinyl)piperazine core via reductive amination.

Protocol 1: Reductive Amination of 1-Boc-azetidin-3-one

Objective: Couple a protected azetidinone with a substituted piperazine. Causality: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (


). STAB is a mild reducing agent that requires the formation of the more electrophilic iminium ion to proceed. This prevents the premature reduction of the starting ketone into an azetidinol, ensuring high chemoselectivity.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 1-Boc-azetidin-3-one and 1.1 equivalents of the target piperazine derivative in anhydrous Dichloroethane (DCE) under a nitrogen atmosphere.

  • Iminium Formation: Add 1.5 equivalents of glacial acetic acid. Causality: The mild acid catalyzes the formation of the iminium ion without degrading the acid-sensitive Boc protecting group. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add 1.5 equivalents of STAB. Stir the mixture for 12 hours at room temperature.

  • Quenching & Workup: Quench the reaction with saturated aqueous

    
     to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM), dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation (QC): Analyze the crude mixture via LC-MS. The protocol is validated if the Total Ion Chromatogram (TIC) shows complete disappearance of the ketone mass (

    
    ) and the emergence of the coupled product mass, confirming that no over-reduction to the alcohol occurred.
    

Validation Workflows: ADME and Target Affinity

Once synthesized, the bioisostere must be rigorously tested to confirm that the ADME profile has improved without sacrificing target affinity.

Protocol 2: Self-Validating Microsomal Stability Assay

Objective: Quantify the resistance of the azetidinyl-piperazine to Cytochrome P450-mediated N-dealkylation[3]. Causality: Azetidines resist oxidative metabolism better than piperazines due to the steric bulk and ring strain, which disfavors the formation of the requisite radical intermediate during CYP450 oxidation.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Internal Controls (Self-Validation):

    • Positive Control: Run parallel wells with Testosterone (high clearance) to validate enzymatic viability.

    • Negative Control: Run parallel wells using heat-inactivated HLMs to differentiate enzymatic clearance from chemical instability.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    

Workflow S1 1. Scaffold Synthesis (Cross-coupling / Cyclization) S2 2. Physicochemical Profiling (pKa, logD, Kinetic Solubility) S1->S2 S3 3. In Vitro ADME Assays (HLM Stability, PAMPA) S2->S3 S4 4. Target Affinity & Selectivity (SPR, Radioligand Binding) S3->S4

Experimental workflow for synthesizing and validating azetidinyl bioisosteres.

Case Studies in Modern Therapeutics

The theoretical benefits of azetidinyl-piperazine bioisosteres have been successfully translated into clinical and advanced preclinical candidates.

  • MAGL Inhibitors (PET Imaging): The development of FEPAD, a monoacylglycerol lipase (MAGL) targeted

    
    -labeled probe, heavily relied on an azetidinyl piperazine scaffold. This specific bioisosteric framework provided the high affinity, selectivity, and reversible binding properties required for effective Positron Emission Tomography (PET) imaging of brown adipose tissue, outperforming traditional linear amines[10].
    
  • Angular Spirocycles in Oncology: Recent work has demonstrated that replacing the morpholine/piperazine rings in drugs like Sonidegib (an anticancer agent) and Danofloxacin with "angular" spirocyclic azetidines yields novel analogs with matched or superior physicochemical properties and retained high biological activity, effectively bypassing existing patent landscapes while maintaining efficacy[8],[9].

  • Spiroazetidines as Piperazine Mimics: The strained spiro heterocycle 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) has been theoretically and experimentally validated as a highly effective piperazine bioisostere, offering profound improvements in drug-likeness scores (QED) and target selectivity[6].

Conclusion

The strategic replacement of piperazine with azetidinyl-piperazine or spirocyclic azetidine moieties is a masterclass in applied physical organic chemistry. By understanding the causality between ring strain, orbital hybridization, and 3D conformation, medicinal chemists can systematically engineer molecules with lower hERG liabilities, superior aqueous solubility, and extended metabolic half-lives.

References

1.[4] Spiroazetidines in Drug Discovery - PharmaBlock. 4 2.[1] Bioisosteres | Tokyo Chemical Industry Co., Ltd.(APAC). 1 3.[5] Building Blocks for Bioisosteric Replacement in Medicinal Chemistry - TCI Chemicals. 5 4.[8] Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. 8 5.[2] Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. 2 6.[6] 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Ricerca UniBa. 6 7.[9] "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed. 9 8.[7] Buy 1-(3-azetidinyl)Piperazine - Smolecule. 7 9.[3] Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. 3 10.[10] A novel monoacylglycerol lipase-targeted 18F-labeled probe for positron emission tomography imaging of brown adipose tissue in the energy network - PMC. 10

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Buchwald-Hartwig Amination of Pyrimidinyl Halides with Piperazines

Introduction & Strategic Importance The pyrimidinyl-piperazine motif is a privileged pharmacophore prevalent in numerous FDA-approved kinase inhibitors (e.g., Ribociclib, Palbociclib) and CNS-active agents 1. While nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The pyrimidinyl-piperazine motif is a privileged pharmacophore prevalent in numerous FDA-approved kinase inhibitors (e.g., Ribociclib, Palbociclib) and CNS-active agents 1. While nucleophilic aromatic substitution (SNAr) is traditionally employed for electron-deficient halopyrimidines, the Buchwald-Hartwig amination offers superior regioselectivity, broader substrate scope, and critical access to sterically hindered or deactivated pyrimidines where SNAr fails 2. This application note provides a field-proven, self-validating protocol for the Pd-catalyzed C-N cross-coupling of halopyrimidines with piperazine derivatives.

Mechanistic Causality & Reaction Parameter Selection

Successful cross-coupling of these highly functionalized heterocycles requires precise tuning of the catalytic system to prevent off-target binding, substrate degradation, and catalyst poisoning 3.

  • Catalyst & Ligand Dynamics : Piperazine is a strong secondary amine chelator that can easily displace labile ligands, forming inactive Pd(II)-bis(amine) complexes 4. To counteract this, bulky, electron-rich ligands such as RuPhos or Xantphos are paired with Pd2(dba)3. The steric bulk of RuPhos accelerates the reductive elimination step, while its electron-rich nature facilitates the oxidative addition into the challenging pyrimidinyl C-X bond 5.

  • Base Selection : The choice of base dictates the reaction's chemoselectivity. While Sodium tert-butoxide (NaOtBu) is highly efficient for standard aminations, pyrimidine rings are susceptible to nucleophilic attack and decomposition by strong bases. Thus, Cesium Carbonate (Cs2CO3) is the preferred base for pyrimidinyl substrates, providing a milder deprotonation environment that minimizes degradation and SNAr side-reactions 6.

  • Solvent & Temperature : 1,4-Dioxane is selected over toluene when using Cs2CO3 to enhance the solubility of the inorganic base at the optimal operating temperature of 90–110 °C 7.

CatalyticCycle Pd0 1. Active Catalyst L2Pd(0) OxAdd 2. Oxidative Addition (Pyrimidinyl Halide) Pd0->OxAdd PdII 3. Pd(II) Aryl Complex OxAdd->PdII AmineCoord 4. Amine Coordination (Piperazine) PdII->AmineCoord Deprot 5. Deprotonation (Cs2CO3 Base) AmineCoord->Deprot PdAmido 6. Pd(II) Amido Complex Deprot->PdAmido RedElim 7. Reductive Elimination (Product Release) PdAmido->RedElim RedElim->Pd0 Regeneration

Fig 1. Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 5-bromo-2-methylpyrimidine with N-Boc-piperazine, demonstrating the critical nature of ligand and base selection.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd2(dba)3 (2%)BINAP (4%)NaOtBu (1.5)Toluene10045%Significant pyrimidine degradation due to strong base.
2Pd(OAc)2 (5%)Xantphos (5%)Cs2CO3 (2.0)1,4-Dioxane10078%Mild base prevents degradation; bidentate ligand stabilizes Pd.
3 Pd2(dba)3 (2%) RuPhos (4%) Cs2CO3 (2.0) 1,4-Dioxane 110 92% Optimal. Bulky monodentate ligand accelerates reductive elimination.
4Pd2(dba)3 (2%)RuPhos (4%)K3PO4 (2.0)Toluene11085%Good yield, but slower kinetics compared to Cs2CO3 in Dioxane.

Experimental Protocol: RuPhos-Mediated Amination

Self-Validating System: This protocol incorporates specific checkpoints (color changes, TLC/LC-MS signatures) to ensure the integrity of the catalytic cycle at each step.

Materials Required:

  • Halopyrimidine substrate (1.0 equiv, e.g., 1.0 mmol)

  • Piperazine derivative (e.g., N-Boc-piperazine) (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • Cs2CO3 (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species (Glovebox or Standard Schlenk Technique):

    • Action: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3, RuPhos, and Cs2CO3.

    • Causality: Weighing the catalyst and ligand together allows for the immediate formation of the active L2Pd(0) complex upon solvent addition, preventing isolated catalyst degradation.

  • Substrate Addition & Degassing:

    • Action: Add the halopyrimidine and the piperazine derivative. Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

    • Validation Checkpoint: Oxygen is a potent poison for Pd(0) species. Strict adherence to the rigorous vacuum/argon cycling is mandatory.

  • Solvent Introduction & Reaction Initiation:

    • Action: Inject anhydrous, sparged 1,4-Dioxane (5.0 mL) via syringe. Replace the septum with a Teflon screwcap under positive Argon flow.

    • Action: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm).

    • Validation Checkpoint: The solution should transition from a dark purple/red (Pd2(dba)3) to a deep red/brown homogeneous mixture, indicating the formation of the active catalytic species and subsequent oxidative addition.

  • Reaction Monitoring:

    • Action: After 12 hours, cool the reaction briefly, sample 10 µL, dilute in LC-MS grade Methanol, and analyze.

    • Validation Checkpoint: LC-MS should show the disappearance of the halopyrimidine isotope pattern (e.g., M / M+2 for Br) and the appearance of the product mass. If unreacted starting material remains, continue heating for an additional 6-12 hours.

  • Workup and Isolation:

    • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the insoluble Cs salts and precipitated Pd black.

    • Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/EtOAc or DCM/MeOH gradient depending on piperazine protection status).

Workflow Step1 1. Reagent Prep Step2 2. Mix Substrates Step1->Step2 Step3 3. Add Dioxane Step2->Step3 Step4 4. Heat 110°C Step3->Step4 Step5 5. LC-MS Monitor Step4->Step5 Step6 6. Filtration Step5->Step6 Step7 7. Purification Step6->Step7

Fig 2. Step-by-step experimental workflow for pyrimidinyl-piperazine coupling.

Troubleshooting & Field Insights

  • Dehalogenation (Reduction of Ar-X to Ar-H) : If the pyrimidine is reduced rather than aminated, it indicates that the reductive elimination is too slow, allowing β-hydride elimination to compete 8. Solution: Switch to a more sterically demanding ligand (e.g., BrettPhos) or increase the concentration of the piperazine.

  • Catalyst Poisoning (Black Precipitate Early in Reaction) : Immediate formation of a black mirror or precipitate indicates Pd(0) aggregation into inactive Pd black. Solution: Ensure rigorous degassing and check the quality of the phosphine ligand (susceptible to oxidation to phosphine oxide).

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health (NIH).[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).[Link]

  • The Buchwald-Hartwig Amination After 25 Years. National Institutes of Health (NIH).[Link]

  • AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. American Chemical Society (ACS).[Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.[Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI.[Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances.[Link]

Sources

Application

Application Note: Optimized N-Boc Deprotection Strategies for Azetidinyl-Piperazine Intermediates

Introduction & Mechanistic Rationale Azetidine and piperazine motifs are ubiquitous in modern medicinal chemistry. They frequently serve as bioisosteres, conformational restrictors, and highly versatile linkers in the de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Azetidine and piperazine motifs are ubiquitous in modern medicinal chemistry. They frequently serve as bioisosteres, conformational restrictors, and highly versatile linkers in the development of PROTACs, kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators[1][2]. During multi-step syntheses, the tert-butoxycarbonyl (Boc) group is the gold standard for protecting these secondary and tertiary amines due to its robust stability under basic, reducing, and nucleophilic conditions[].

However, the deprotection of bis-heterocyclic systems like azetidinyl-piperazines presents unique synthetic hurdles:

  • Extreme Hydrophilicity: The resulting diamines or triamines are highly polar. Traditional aqueous workups (required to neutralize acids like Trifluoroacetic Acid) often lead to massive yield losses into the aqueous phase.

  • Trifluoroacetylation Risks: While neat Trifluoroacetic Acid (TFA) or TFA/DCM mixtures are ubiquitous in peptide synthesis, concentrating TFA in the presence of highly nucleophilic secondary amines (such as deprotected piperazines) can generate unwanted trifluoroacetamide byproducts[].

  • Azetidine Ring Strain: Prolonged exposure to harsh, unbuffered acids can occasionally promote ring-opening side reactions in highly substituted or strained azetidine rings.

To ensure high scientific integrity and yield, the choice of deprotection reagent must be deliberate, shifting away from default TFA protocols toward methods that force product precipitation or utilize mild electrophilic activation.

Causality in Reagent Selection: Why Standard Protocols Fail

As an application scientist, it is critical to understand the causality behind experimental failures to select the right protocol.

  • Why avoid TFA/DCM for these specific scaffolds? TFA deprotection yields TFA salts, which are highly soluble in organic solvents[4]. Removing TFA requires basic aqueous extraction or ion-exchange chromatography. For azetidinyl-piperazines, aqueous workup is detrimental to yield.

  • Why use 4M HCl in Dioxane? Dioxane acts as a mild hydrogen-bond acceptor, stabilizing the protonated carbamate transition state. More importantly, the resulting hydrochloride salts of azetidinyl-piperazines are highly insoluble in dioxane. This insolubility drives the reaction equilibrium forward via precipitation and allows the product to be isolated by simple vacuum filtration, bypassing aqueous extraction entirely[5][6].

  • What if the substrate has acid-sensitive groups? If the intermediate contains sensitive acetals or esters, Brønsted acids will destroy the molecule. In these cases, Oxalyl Chloride in Methanol acts as an electrophilic activator rather than a brute-force acid, facilitating the breakdown of the carbamate at room temperature[7].

Quantitative Comparison of Deprotection Strategies

Deprotection StrategyReagentsMechanism of CleavagePrimary ByproductsIdeal Substrate ProfileTypical Yield
Standard Acidic 4M HCl in DioxaneBrønsted acid-mediated protonationIsobutylene, CO₂, HClRobust azetidinyl-piperazines85–95%
Traditional Acidic TFA in DCM (1:1)Brønsted acid-mediated protonationIsobutylene, CO₂, TFA saltsHighly lipophilic scaffolds70–85%
Mild Electrophilic Oxalyl Chloride in MeOHElectrophilic activationIsobutylene, CO₂, MeClAcid-sensitive functional groups80–90%

Visualizing the Deprotection Workflow

G N1 N-Boc Azetidinyl-Piperazine (Starting Material) N2 4M HCl / Dioxane (Standard Protocol) N1->N2 Robust Substrates N3 Oxalyl Chloride / MeOH (Mild Protocol) N1->N3 Acid-Sensitive N4 Activated Carbamate Intermediate N2->N4 H+ Transfer N3->N4 Electrophilic Attack N5 Loss of CO2 & Isobutylene (Gas Evolution) N4->N5 Cleavage N6 Deprotected Amine Salt (Precipitated Product) N5->N6 Isolation

Figure 1: Mechanistic workflow for N-Boc deprotection of azetidinyl-piperazines.

Self-Validating Experimental Protocols

Protocol A: Anhydrous HCl/Dioxane Cleavage (Recommended Standard)

This protocol is optimized for the rapid isolation of highly polar diamine salts without aqueous workup.

Materials:

  • N-Boc azetidinyl-piperazine intermediate (1.0 eq)

  • 4.0 M HCl in 1,4-Dioxane (10.0 eq)

  • Anhydrous Diethyl Ether (for trituration)

Step-by-Step Methodology:

  • Dissolution: Suspend the N-Boc intermediate in a minimal amount of anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate) in a dry round-bottom flask under a nitrogen atmosphere.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add the 4.0 M HCl in dioxane dropwise. Causality: Controlling the temperature during the exothermic protonation prevents localized heating that could trigger azetidine ring-opening.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. You will observe the gradual precipitation of a white/off-white solid (the hydrochloride salt)[5].

  • Isolation: Once precipitation is complete and gas evolution (isobutylene/CO₂) ceases, add anhydrous diethyl ether to fully crash out the salt. Filter the solid through a sintered glass funnel, washing with additional ether. Dry under high vacuum.

Self-Validation Checkpoint:

  • TLC: Perform a Ninhydrin stain. The free azetidine/piperazine will appear as a vivid purple/blue spot upon heating, whereas the Boc-protected starting material remains invisible or faint brown.

  • NMR: In

    
     or 
    
    
    
    , ensure the complete disappearance of the intense 9H singlet at
    
    
    1.40–1.45 ppm.
Protocol B: Mild Electrophilic Cleavage via Oxalyl Chloride

Use this protocol exclusively when the substrate contains acid-labile functional groups (e.g., acetals) that preclude the use of HCl.

Materials:

  • N-Boc azetidinyl-piperazine intermediate (1.0 eq)

  • Oxalyl Chloride (3.0 eq)

  • Anhydrous Methanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material in anhydrous methanol (approx. 10 mL per mmol) at room temperature[7].

  • Activation: Add oxalyl chloride dropwise directly into the reaction mixture. Causality: Methanol reacts with oxalyl chloride to generate reactive electrophilic species and controlled amounts of HCl in situ, which gently activates the carbamate without exposing the bulk solution to high molarities of strong acid[7].

  • Monitoring: Immediate effervescence will be observed. Stir at room temperature for 1–4 hours until bubbling ceases.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The byproduct (methyl chloride) and unreacted methanol are volatile. Triturate the resulting residue with cold diethyl ether to yield the pure amine salt.

Self-Validation Checkpoint:

  • Visual: The cessation of effervescence is a highly reliable macroscopic indicator of reaction completion.

  • Mass Spectrometry: Look for the [M+H]⁺ peak corresponding to the exact mass of the deprotected amine. The absence of the [M-100] fragment (typical of Boc ionization) confirms total deprotection.

References

  • Amino Acid Boc Protection: Amino Acid Boc Deprotection. BOC Sciences.
  • Complete Regioselective Addition of Grignard Reagents to Pyrazine N-Oxides, Toward an Efficient Enantioselective Synthesis of Substituted Piperazines.
  • Supporting Information PROTACs bearing piperazine-containing... Royal Society of Chemistry.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Identification of pyrimidinyl piperazines as non-iminosugar glucocerebrosidase (GCase) pharmacological chaperones. UCL Discovery.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Covalent Inhibition of the Histamine H 3 Receptor. MDPI.

Sources

Method

Designing DNA-encoded libraries with azetidine-pyrimidine scaffolds

Application Note & Protocol Topic: Designing and Synthesizing DNA-Encoded Libraries with Novel Azetidine-Pyrimidine Scaffolds for Accelerated Drug Discovery Audience: Researchers, Scientists, and Drug Development Profess...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Designing and Synthesizing DNA-Encoded Libraries with Novel Azetidine-Pyrimidine Scaffolds for Accelerated Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of chemical libraries of unprecedented size.[1][2] The quality and novelty of a DEL are largely dictated by the chemical scaffolds used in its construction. This guide details the strategic design, synthesis, and screening of DELs built upon a novel azetidine-pyrimidine scaffold. We explore the synergistic potential of combining the three-dimensional, sp3-rich character of azetidine with the well-established pharmacophoric properties of pyrimidine.[3][4] This document provides a comprehensive framework, including detailed, step-by-step protocols for on-DNA synthesis, quality control, affinity-based screening, and hit validation, designed to empower researchers to leverage this powerful scaffold combination in their discovery campaigns.

Introduction: The Strategic Imperative for Novel Scaffolds in DEL

The power of DEL technology lies in its ability to explore vast regions of chemical space in a single experiment, a feat unachievable with traditional high-throughput screening (HTS).[5][6] The success of any DEL campaign, however, is contingent on the structural diversity and drug-like properties of the library members.[6][7] The deliberate choice of a core scaffold is therefore a critical design parameter. This guide focuses on the strategic combination of two "privileged" heterocyclic motifs: azetidine and pyrimidine.

  • The Azetidine Advantage: Azetidines are four-membered, saturated nitrogen-containing heterocycles that have gained significant traction in medicinal chemistry.[8] Their inherent ring strain and conformational rigidity provide unique three-dimensional exit vectors from a core structure, which can enhance binding affinity and selectivity.[3][9] Furthermore, the incorporation of an azetidine motif often improves key pharmacokinetic properties such as aqueous solubility and metabolic stability, making it an attractive feature for drug candidates.[3][8]

  • The Pyrimidine Cornerstone: The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and the nucleobases of DNA and RNA.[10][11] Its derivatives are known to modulate a wide range of biological targets, particularly protein kinases, due to their ability to act as versatile hydrogen bond donors and acceptors.[11][12][13]

By combining the planar, pharmacophorically rich pyrimidine core with the sp3-rich, conformationally constrained azetidine, we aim to create libraries that explore novel, three-dimensional chemical space while retaining favorable drug-like properties.

Library Design and Synthetic Strategy

The construction of a high-quality DEL requires careful planning of the synthetic route, building block selection, and the DNA-encoding strategy.

The "Split-and-Pool" Synthesis Paradigm

The combinatorial power of DEL is realized through a "split-and-pool" synthesis strategy.[14][15][16] This iterative process involves splitting a common DNA-linked starting material into multiple reaction vessels, performing a unique chemical transformation in each, and then pooling the products. The identity of the added building block is recorded at each step by the enzymatic ligation of a unique DNA barcode.[15] This cycle of "split, react, encode, pool" allows for the exponential generation of a vast library of compounds.

G cluster_legend Legend cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 start_node Start/Pool split_node Split react_node React & Encode pool0 DNA-Scaffold Conjugate Pool split1 Split (N wells) pool0->split1 r1 React w/ BB1_1 Encode w/ Tag 1 split1->r1 Well 1 r2 React w/ BB1_2 Encode w/ Tag 2 split1->r2 Well 2 rN React w/ BB1_N Encode w/ Tag N split1->rN Well N pool1 Pool Products r1->pool1 r2->pool1 rN->pool1 split2 Split (M wells) pool1->split2 r2_1 React w/ BB2_1 Encode w/ Tag M split2->r2_1 r2_M React w/ BB2_M Encode w/ Tag M+n split2->r2_M pool2 Final Library Pool r2_1->pool2 r2_M->pool2

Caption: The iterative "Split-and-Pool" workflow for DEL synthesis.

Building Block Selection: Curating for Diversity and Compatibility

The selection of building blocks (BBs) is paramount for generating a diverse and effective library.[7][17] BBs should be chosen based on:

  • Chemical Reactivity: Must possess a single, reactive functional group to ensure regioselectivity and avoid DNA cross-linking.

  • Diversity: Cover a wide range of physicochemical properties (size, polarity, charge, shape) to maximize exploration of the target's binding pocket.

  • DNA Compatibility: BBs must be soluble and stable under the aqueous, near-neutral pH conditions required for on-DNA synthesis.[5][]

  • Drug-like Properties: Preference should be given to BBs that adhere to established medicinal chemistry principles, such as Lipinski's Rule of Five, to produce final compounds with favorable ADME properties.

On-DNA Synthetic Route Design

The core of the library is a bifunctional azetidine-pyrimidine scaffold designed for a three-cycle synthesis. The proposed route leverages robust, well-characterized DNA-compatible reactions.

G start DNA-Linker-NH2 step1 Cycle 0: Scaffold Coupling (Amide Bond) start->step1 scaffold Azetidine-Pyrimidine Scaffold (with COOH) scaffold->step1 intermediate1 DNA-Scaffold (with reactive handles R1, R2) step1->intermediate1 step2 Cycle 1: Amide Coupling + DNA Encoding intermediate1->step2 bb1 Building Blocks 1 (Carboxylic Acids) bb1->step2 intermediate2 Diversified at R1 step2->intermediate2 step3 Cycle 2: Suzuki Coupling + DNA Encoding intermediate2->step3 bb2 Building Blocks 2 (Boronic Acids) bb2->step3 final_library Final DEL Pool step3->final_library G start Immobilized Target (e.g., on beads) step1 1. Incubation (Binding) start->step1 del_pool DEL Pool del_pool->step1 intermediate1 Target-Binder Complexes Formed step1->intermediate1 step2 2. Washing (Remove Non-Binders) intermediate1->step2 intermediate2 Enriched Binders step2->intermediate2 step3 3. Elution (Release Binders) intermediate2->step3 intermediate3 Eluted DNA Tags step3->intermediate3 step4 4. PCR Amplification intermediate3->step4 intermediate4 Amplified Barcodes step4->intermediate4 end_node 5. Next-Gen Sequencing & Data Analysis intermediate4->end_node

Caption: Workflow for affinity-based screening of a DEL.

Protocol: Affinity Selection
  • Target Immobilization: Immobilize the purified, His-tagged protein target onto Ni-NTA magnetic beads. Perform a quality control check to ensure the protein is active post-immobilization. [19]2. Incubation: Incubate the immobilized target with the pooled DEL in a binding buffer (e.g., PBS with 0.05% Tween-20 and BSA) for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the magnetic beads and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound library members. [20]4. Elution: Elute the bound compounds by thermal denaturation (e.g., heating to 80-95°C for 10 minutes) or by using a competitive agent like imidazole for His-tagged proteins.

  • PCR & Sequencing: Amplify the DNA tags from the eluted fraction using PCR. Purify the PCR product and submit for Next-Generation Sequencing (NGS) to identify and quantify the barcodes of the enriched compounds. [21]

Data Analysis and Hit Nomination

The NGS output provides a list of DNA sequences and their corresponding read counts.

  • Enrichment Calculation: The enrichment for each compound is calculated by comparing its frequency in the selection output versus its frequency in the original library pool.

  • Hit Nomination: Compounds with the highest enrichment ratios are nominated as primary hits. It is crucial to analyze trends and structure-activity relationships (SAR) within families of related structures that show enrichment. [22][23]

Hit Validation: From Putative Binder to Confirmed Lead

A hit identified from a DEL screen is considered putative until it is resynthesized without the DNA tag and its activity is confirmed through orthogonal assays. [24][25]This step is critical to rule out artifacts where the DNA tag contributes to binding or where enrichment is driven by a synthesis byproduct. [19]

Protocol: Off-DNA Resynthesis and Validation
  • Off-DNA Synthesis: Based on the decoded structure of a high-priority hit, perform its chemical synthesis using traditional organic chemistry methods.

  • Purity Analysis: Confirm the identity and purity (>95%) of the resynthesized compound using NMR and LC-MS.

  • Biochemical/Biophysical Confirmation:

    • Binding Assay: Confirm direct binding to the target protein using methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Affinity Selection Mass Spectrometry (ASMS). [22] * Functional Assay: If the target is an enzyme (e.g., a kinase), test the compound in a relevant functional assay to determine its inhibitory activity (e.g., IC50).

Hit Validation Data
Compound ID DEL Enrichment Ratio Off-DNA IC50 (nM)
AZP-Hit-00115,20085
AZP-Hit-0029,850250
Negative Control1.5>10,000

Conclusion

The integration of novel, three-dimensionally rich scaffolds is a key strategy for advancing the capabilities of DNA-Encoded Library technology. The azetidine-pyrimidine framework offers a compelling combination of desirable medicinal chemistry properties and synthetic tractability for on-DNA applications. By following the detailed design principles and protocols outlined in this guide—from rigorous on-DNA synthesis and quality control to systematic affinity screening and hit validation—researchers can effectively leverage this scaffold to discover novel, high-quality chemical matter for a wide range of biological targets, thereby accelerating the path from hit identification to lead optimization. [23]

References

  • Taylor & Francis. (2026, January 5).
  • Vipergen. (2025, May 5). DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery.
  • Wikipedia. DNA-encoded chemical library.
  • PubMed. (2026, January 5).
  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • RSC Publishing. (2021, January 19). DNA-encoded libraries (DELs): a review of on-DNA chemistries and their output.
  • MDPI. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • BenchChem. Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry.
  • Taylor & Francis Online. (2026, January 5).
  • ResearchGate. (2025, August 8).
  • RSC Publishing. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • HitGen. DEL screening.
  • RSC Publishing. Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold.
  • PMC. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review.
  • Royal Society of Chemistry. (2025, February 21). Affinity-based DEL Selections with Different Target Types: Overview and Achievements.
  • BOC Sciences. DNA-compatible Reactions - Compound Library Design.
  • Vipergen.
  • HitGen.
  • SPT Labtech. DNA-Encoded Library (DEL) Screening.
  • DNA Encoded Chemical Library.
  • ResearchGate. (2025, October 5).
  • PeerJ. (2026, January 29).
  • Proventa International. (2021, April 13). Discovering Novel Chemical Entities with DNA-Encoded Libraries: Promises and Pitfalls.
  • RSC Publishing. (2016, July 27). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold.
  • PMC. (2021, February 11). Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens.
  • DyNAbind. PureDEL technology - DNA-encoded Chemical Libraries / DEL Technology.
  • ACS Publications. (2016, March 13).
  • X-Chem. (2021, May 1). Design concepts for DNA-Encoded Library synthesis.
  • YouTube. (2022, May 26). Quality Control for DNA-Encoded One-Bead-One-Compound (OBOC) Libraries.
  • CureFFI.org. (2016, November 17). How to do a DNA-encoded library selection.
  • PubMed. (2008, November 15). Design and synthesis of a novel DNA-encoded chemical library using Diels-Alder cycloadditions.
  • PMC.
  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Cambridge Healthtech Institute. (2020, August 26-27). Encoded Libraries for Small Molecule Discovery.
  • Nurix. (2024, October 3). Screening DNA Binding Proteins with DNA Encoded Libraries.
  • ACS Publications. (2022, February 3). Reagent-Based Scaffold Diversity for DNA-Encoded Library Design: Solid Phase Synthesis of DNA-Tagged sp3-Rich Heterocycles by SnAP Chemistry.
  • ACS Publications. (2021, April 29). Triaging of DNA-Encoded Library Selection Results by High-Throughput Resynthesis of DNA–Conjugate and Affinity Selection Mass Spectrometry.
  • PMC. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges.
  • PMC. Small-molecule discovery through DNA-encoded libraries.

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Application

Using 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine in fragment-based drug design

Application Note & Protocols Topic: Strategic Application of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine in Fragment-Based Drug Design Audience: Researchers, scientists, and drug development professionals. Abstract Fra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Strategic Application of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine in Fragment-Based Drug Design

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Design (FBDD) has cemented its role as a cornerstone of modern hit-identification strategies, offering an efficient path to novel chemical matter for challenging biological targets.[1][2] This application note provides a detailed guide to the strategic use of the fragment 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine , a compound embodying key characteristics of a high-quality starting point for an FBDD campaign. We will dissect its physicochemical properties, providing a rationale for its inclusion in fragment libraries. Furthermore, this document outlines a series of detailed, field-proven protocols for its application in a typical FBDD workflow, covering primary screening with Surface Plasmon Resonance (SPR), orthogonal validation by Nuclear Magnetic Resonance (NMR) spectroscopy, definitive structural elucidation via X-ray crystallography, and thermodynamic characterization using Isothermal Titration Calorimetry (ITC). The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to leverage this, and similar fragments, for the efficient discovery of high-quality lead compounds.

Introduction to Fragment-Based Drug Design (FBDD)

Traditional high-throughput screening (HTS) relies on screening vast libraries of large, complex molecules to find potent binders. In contrast, FBDD is a more rational and efficient approach that starts with identifying very small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to the target protein.[3][4] These fragments, typically adhering to the Astex "Rule of Three" (MW < 300 Da, H-bond donors/acceptors ≤ 3, cLogP ≤ 3), provide superior starting points for optimization.[5] Because of their low complexity, fragment libraries can explore chemical space more comprehensively than HTS libraries of a similar size.[1][6] The subsequent process involves using structural information, often from X-ray crystallography or NMR, to grow, link, or merge these low-affinity hits into more potent, drug-like lead molecules.[7][8]

The Fragment: 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine

The selected fragment, 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine, serves as an exemplary scaffold for an FBDD campaign. Its value lies in a combination of favorable physicochemical properties and rich structural features that offer multiple vectors for chemical elaboration.

Physicochemical Properties & "Rule of Three" Compliance

A fragment's success is predicated on its properties. Poor solubility or undesirable chemical characteristics can terminate a promising trajectory. The properties of this fragment, summarized below, align well with the guiding principles of FBDD.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 219.29 g/mol [9]< 300 g/mol Yes
cLogP -0.43[9]≤ 3Yes
Hydrogen Bond Donors 1[9]≤ 3Yes
Hydrogen Bond Acceptors 5[9]≤ 3No*
Rotatable Bonds 2[9]≤ 3Yes
Topological Polar Surface Area (TPSA) 44.29 Ų< 60-90 ŲYes

*Note on H-Bond Acceptors: While the number of hydrogen bond acceptors is five, slightly exceeding the strict "Rule of Three," its excellent LogP and TPSA values suggest it will maintain the good aqueous solubility required for the high concentrations used in biophysical screening methods.[3] This highlights that the "Rule of Three" is a guideline, not an immutable law.

Rationale for Use: Structural Merits

The fragment is composed of three key heterocyclic motifs, each contributing to its potential as a versatile starting point:

  • Pyrimidine: A well-established pharmacophore found in numerous approved drugs.[10] It acts as a rigid scaffold and can engage in hydrogen bonding and aromatic interactions.

  • Piperazine: A common linker in medicinal chemistry that provides a strong basic center. Its conformation can be exploited to orient exit vectors in specific 3D arrangements.[11]

  • Azetidine: This strained, four-membered ring provides a 3D exit vector distinct from more common five- or six-membered rings.[12] It reduces the lipophilicity and can improve metabolic stability compared to larger aliphatic rings. The secondary amine provides a clear point for derivatization.

This combination of a flat aromatic system with 3D-rich saturated heterocycles provides an excellent foundation for exploring the topology of a protein's binding site.

An Integrated FBDD Workflow

The successful application of any fragment requires a robust, multi-stage workflow to identify binders, validate them, understand their binding mode, and guide their chemical evolution. The following diagram outlines a standard FBDD cascade that will be detailed in the subsequent protocols.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (incl. Title Fragment) Screen Primary Screen (e.g., SPR) Lib->Screen High Concentration Ortho Orthogonal Screen (e.g., NMR, ITC) Screen->Ortho Hit Triage Struc Structural Biology (X-ray, Cryo-EM) Ortho->Struc Confirmed Binders MedChem Medicinal Chemistry (Fragment Growing/Linking) Struc->MedChem Structure-Guided Design LO Lead Optimization MedChem->LO LO->MedChem Iterative Cycles Candidate Drug Candidate LO->Candidate

Caption: A typical integrated workflow for Fragment-Based Drug Design.

Application Protocols

The following protocols are designed to be self-contained guides for utilizing 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine in an FBDD campaign.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

Principle: SPR is a highly sensitive, label-free biophysical technique that measures changes in refractive index at a sensor chip surface to detect molecular binding events in real-time.[13][14] It is ideal for primary screening of fragments due to its ability to detect weak, low-affinity interactions and its relatively high throughput.[15][16]

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the target protein to the desired density (typically 8,000-12,000 Response Units, RU) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

    • Rationale: Covalent immobilization ensures a stable surface for repeated binding measurements. A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract bulk refractive index changes and non-specific binding to the surface.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine in 100% DMSO.

    • Create a dilution series in running buffer (e.g., HBS-EP+) to achieve final screening concentrations (e.g., 100 µM, 250 µM, 500 µM).

    • Crucially, ensure the final DMSO concentration is identical across all samples and the running buffer (e.g., 1-2%). [15]

    • Rationale: Mismatched DMSO concentrations between sample and running buffer are a major source of false-positive signals in SPR due to its high refractive index.[15]

  • Screening Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only (blank) injections periodically for double-referencing.

    • Rationale: Real-time monitoring allows for the observation of both binding (association) and unbinding (dissociation), providing preliminary kinetic insights.

  • Data Analysis and Hit Identification:

    • Perform reference subtraction (target cell - reference cell) and blank subtraction.

    • A fragment is considered a "hit" if it produces a concentration-dependent binding response that is significantly above the noise level.

    • Analyze the shape of the sensorgram. A rectangular shape may indicate non-specific binding or compound aggregation, whereas a curved association/dissociation profile is characteristic of a specific interaction.

    • Rank hits based on binding response and calculated ligand efficiency (LE).

Protocol 2: Hit Validation by NMR Spectroscopy

Principle: NMR spectroscopy is a powerful tool in FBDD for unambiguously identifying true binders, as it is less prone to artifacts from aggregation or non-specific interactions compared to other methods.[17][18][19] Ligand-observed experiments, such as Saturation Transfer Difference (STD), are highly effective for validating hits from primary screens.

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).

    • Prepare a second sample identical to the first, but with the addition of the fragment hit (e.g., 500 µM).

    • Rationale: Using a deuterated buffer minimizes solvent signals, and the protein-to-ligand ratio is optimized for detecting saturation transfer from the protein to the weakly-binding fragment.

  • STD NMR Experiment:

    • Acquire a standard 1D proton NMR spectrum of the fragment-only sample to identify its characteristic proton resonances.

    • On the protein-fragment sample, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., -1.0 ppm) where no fragment signals are present.

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm) as a negative control.

    • Rationale: If the fragment binds, saturation from the large protein will be transferred to the bound fragment. When the fragment dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity in the on-resonance spectrum.

  • Data Analysis and Validation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from protons of the fragment that were in close proximity to the protein.

    • A validated hit is confirmed by the presence of signals in the STD spectrum that correspond to the fragment's resonances.

    • The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is most closely interacting with the protein (the "binding epitope").

Protocol 3: Structural Characterization by X-ray Crystallography

Principle: X-ray crystallography provides high-resolution, three-dimensional information on how a fragment binds to its target protein.[5][20] This structural insight is the most valuable data for guiding the hit-to-lead optimization process.[21]

Methodology:

  • Protein Crystallization:

    • Generate high-quality, diffraction-ready crystals of the target protein using standard techniques (e.g., vapor diffusion).

    • Rationale: Pre-formed apo-protein crystals are required for the soaking method, which is the most common approach for fragment screening.

  • Fragment Soaking:

    • Prepare a "soaking solution" containing the fragment at a high concentration (e.g., 10-100 mM) dissolved in a cryo-protectant-compatible buffer that is similar to the crystal mother liquor.

    • Transfer an apo-protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

    • Rationale: High fragment concentrations are necessary to drive the binding equilibrium toward the bound state, given the fragment's weak affinity.[21]

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data, preferably at a synchrotron source for high brilliance and resolution.[22]

    • Process the diffraction data (indexing, integration, and scaling) using standard software packages.

  • Structure Solution and Analysis:

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Calculate electron density maps (2mFo-DFc and mFo-DFc).

    • Carefully inspect the difference (mFo-DFc) map for contiguous, unexplained electron density in the protein's binding site that matches the size and shape of the fragment.

    • If density is present, model the fragment into the density and refine the structure.

    • Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and solvent-exposed vectors suitable for chemical elaboration.

Protocol 4: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

Principle: ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[23][24] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[25][26]

Methodology:

  • Sample Preparation:

    • Prepare the protein (in the sample cell, typically 10-50 µM) and the fragment (in the syringe, typically 10-20x the protein concentration) in the exact same, thoroughly degassed buffer.

    • Rationale: Mismatched buffer components between the cell and syringe will generate large heats of dilution, obscuring the true binding signal. Degassing is essential to prevent air bubbles from interfering with the measurement.

  • ITC Experiment:

    • Equilibrate the instrument at the desired temperature (e.g., 25 °C).

    • Perform a series of small, timed injections (e.g., 2 µL) of the fragment solution into the protein solution while stirring.

    • Record the heat change after each injection.

    • Rationale: The initial injections produce large heat changes as most of the injected ligand binds to the protein. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution of the fragment into the buffer.

  • Data Analysis and Interpretation:

    • Integrate the heat signal for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters: Kᴅ, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated.

    • Rationale: Understanding the thermodynamic drivers of binding is crucial for optimization. For example, a binding event that is largely enthalpy-driven (favorable hydrogen bonds and van der Waals interactions) may be more readily optimizable than one that is entropy-driven.[25]

Hit-to-Lead Optimization Strategies

Data from the preceding protocols provides a clear roadmap for evolving the initial fragment hit. The high-resolution crystal structure is paramount, revealing the binding mode and solvent-exposed vectors.

  • Fragment Growing: This is the most common strategy.[8] The crystal structure may show the azetidine's secondary amine pointing towards a solvent channel. This provides an ideal vector to "grow" the fragment by adding new chemical functionality designed to interact with an adjacent sub-pocket, thereby increasing affinity and potency.

  • Fragment Linking: If a second, nearby fragment hit is identified, the structural information can be used to design a linker to connect the two fragments into a single, higher-affinity molecule.

  • Fragment Merging: If two fragments bind in an overlapping fashion, their key interaction features can be merged into a novel, single scaffold that retains the beneficial binding characteristics of both.

The following diagram illustrates these concepts originating from the 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine core.

Hit_To_Lead cluster_grow Fragment Growing cluster_link Fragment Linking cluster_merge Fragment Merging Core Initial Fragment Hit 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine Grow Add R-group to azetidine nitrogen to engage with S2 pocket Core->Grow Vector identified from X-ray structure Link Design linker to connect pyrimidine and Fragment B Core->Link Merge Create novel scaffold incorporating features of both pyrimidine and Fragment C Core->Merge FragmentB Second Fragment Hit in adjacent S3 pocket FragmentB->Link FragmentC Overlapping Fragment Hit (e.g., a benzimidazole) FragmentC->Merge

Caption: Key strategies for hit-to-lead evolution in FBDD.

Conclusion

The fragment 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine represents a high-quality starting point for a fragment-based drug discovery campaign. Its favorable physicochemical properties ensure its suitability for biophysical screening, while its rich structural features provide numerous opportunities for structure-guided optimization. By employing a systematic workflow that integrates sensitive primary screening techniques like SPR with robust validation and characterization methods such as NMR, X-ray crystallography, and ITC, researchers can effectively leverage this fragment to uncover novel binding modes and develop potent, selective lead compounds. The detailed protocols provided herein serve as a practical guide for executing such a campaign, forming a solid foundation for the discovery of next-generation therapeutics.

References

  • Title: Fragment Screening by Surface Plasmon Resonance.
  • Title: Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications.
  • Title: Fragment-Based Drug Discovery Using NMR Spectroscopy.
  • Title: Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.
  • Title: X-ray Crystallography Fragment Screening.
  • Title: NMR Techniques for Structure-Based Drug Discovery.
  • Title: SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules.
  • Title: Fragment-Based Lead Discovery Using X-ray Crystallography.
  • Title: Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry.
  • Title: Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery.
  • Title: SPR-based fragment screening: advantages and applications.
  • Title: Applications of NMR in Fragment-Based Drug Design.
  • Title: Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • Title: Fragment Based Drug Design: A Review.
  • Title: Fragment-Based Drug Design: From Then until Now, and Toward the Future.
  • Title: Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening.
  • Title: Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?
  • Title: Crystallographic Fragment Screening Services.
  • Title: Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • Title: Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Title: Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target.
  • Title: Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
  • Title: Fragment-Based Drug Design (FBDD).
  • Title: Computational fragment-based drug design of potential Glo-I inhibitors.
  • Title: Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • Title: Crystallographic fragment screening.
  • Title: Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications.
  • Title: Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
  • Title: Higher Throughput Calorimetry: Opportunities, Approaches and Challenges.
  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Title: 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine.
  • Title: 4-(Azetidin-3-ylmethyl)pyrimidine | High-Quality Research Chemical.
  • Title: Design, synthesis, characterization and biological evaluation of some azetidinone derivatives containing pyrimidine moiety.
  • Title: 2-piperazin-1-yl-pyrimidine.
  • Title: Synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as cyclin dependent kinase 1 (CDK1) inhibitors.
  • Title: 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride.
  • Title: Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones.
  • Title: Evolutions in fragment-based drug design: the deconstruction–reconstruction approach.
  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
  • Title: 2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-(furan-2-ylmethyl).
  • Title: 2-(1-Piperazinyl)pyrimidine.
  • Title: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.
  • Title: Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors.
  • Title: Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase.
  • Title: Recent Advances in Pyrimidine-Based Drugs.
  • Title: Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery.
  • Title: Fragment-based Lead Preparation in Drug Discovery and Development.
  • Title: Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.

Sources

Method

Microwave-assisted synthesis of azetidinyl-piperazine derivatives

Application Note: AN-MAOS-042 Executive Summary: Escaping Flatland The combination of azetidine (a strained 4-membered ring) and piperazine (a versatile 6-membered pharmacophore) represents a high-value scaffold in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MAOS-042

Executive Summary: Escaping Flatland

The combination of azetidine (a strained 4-membered ring) and piperazine (a versatile 6-membered pharmacophore) represents a high-value scaffold in modern drug discovery. This structural motif offers a critical advantage: it increases the fraction of


 hybridized carbons (

), moving lead compounds away from "flat," aromatic-heavy structures that often suffer from poor solubility and metabolic liability.

However, the synthesis of azetidinyl-piperazines is chemically fraught. Azetidines possess high ring strain (


 kcal/mol), making them susceptible to thermal degradation and acid-catalyzed ring opening. Conventional thermal heating often results in low yields due to prolonged exposure to harsh conditions.

Microwave-Assisted Organic Synthesis (MAOS) addresses these challenges by providing:

  • Rapid Volumetric Heating: Minimizing the time the strained ring is exposed to thermal stress.

  • Inverted Temperature Gradients: Heating the solvent directly rather than the vessel walls, reducing wall-effect degradation.

  • Enhanced Kinetics: Overcoming the activation energy barrier for sterically encumbered secondary amines (piperazine) to attack the electrophilic azetidine core.

Strategic Workflow: Pathway Selection

The synthesis of this scaffold generally proceeds via two primary routes, dictated by the available azetidine precursor.

ReactionPathway Start Start: Select Precursor RouteA Route A: Reductive Amination (Precursor: N-Boc-3-Azetidinone) Start->RouteA Ketone Available RouteB Route B: Nucleophilic Substitution (SN2) (Precursor: 1-Boc-3-Iodoazetidine) Start->RouteB Halide Available CondA Conditions: NaBH(OAc)3, AcOH, MeOH MW: 50-60°C, 10-20 min RouteA->CondA CondB Conditions: K2CO3 or DIPEA, MeCN MW: 100-120°C, 15-30 min RouteB->CondB MechA Mechanism: Imine Formation → Hydride Transfer CondA->MechA MechB Mechanism: Direct Displacement (Inversion) CondB->MechB Product Target: Azetidinyl-Piperazine Scaffold MechA->Product MechB->Product

Figure 1: Decision matrix for azetidinyl-piperazine synthesis. Route A is preferred for milder conditions; Route B is used when specific stereochemistry (via inversion) or non-reducible linkers are required.

Detailed Protocols
Protocol A: Microwave-Assisted Reductive Amination

Best for: Avoiding alkylation side-products and maintaining mild conditions.

The Challenge: Reductive amination involves an equilibrium step (imine formation) followed by an irreversible reduction. In conventional heating, the imine formation can be slow, and the reducing agent may decompose before the reaction is complete. The Solution: Microwaves accelerate the dehydration step (imine formation), shifting the equilibrium rapidly.

Materials:

  • Amine: 1-Boc-piperazine (or derivative) (1.0 equiv)

  • Ketone: 1-Boc-3-azetidinone (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Catalyst: Glacial Acetic Acid (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Pre-formation: In a 10 mL microwave vial, dissolve the piperazine derivative and 1-Boc-3-azetidinone in DCE (3 mL). Add acetic acid.

  • MW Irradiation (Step 1): Heat at 60°C for 5 minutes (Low absorption setting) to establish the imine.

  • Reduction: Open the vial (carefully) and add STAB. Reseal.

  • MW Irradiation (Step 2): Heat at 50°C for 15 minutes . Note: Do not exceed 60°C with STAB to prevent rapid decomposition of the hydride.

  • Quench: Dilute with DCM, wash with saturated

    
     (gas evolution will occur).
    
  • Validation: LC-MS should show the product mass (

    
    ). The disappearance of the ketone peak in IR (
    
    
    
    ) confirms conversion.
Protocol B: Nucleophilic Substitution (

)

Best for: Direct coupling when the halide is readily available.

The Challenge: The secondary amine of piperazine is sterically hindered, and the azetidine ring is sterically crowded. Thermal heating requires long times, leading to polymerization of the azetidine. The Solution: High-temperature short-duration MW pulses drive the reaction kinetically without allowing time for thermal degradation.

Materials:

  • Electrophile: 1-Boc-3-iodoazetidine (1.0 equiv) (Iodide is preferred over bromide for better leaving group ability).

  • Nucleophile: Substituted Piperazine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: Charge a 2-5 mL microwave vial with the piperazine, 1-Boc-3-iodoazetidine, and base.

  • Solvation: Add MeCN (high dielectric constant, good MW absorber).

  • Irradiation:

    • Temperature:

      
      [1]
      
    • Time: 20 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (magnetic stir bar is critical for heterogeneous bases like

      
      ).
      
  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Data Analysis: Conventional vs. Microwave

The following data summarizes the efficiency gains observed when switching from thermal reflux to MAOS for the coupling of 1-Boc-piperazine and 1-Boc-3-iodoazetidine.

ParameterConventional Thermal (Reflux)Microwave Synthesis (Closed Vessel)Improvement Factor
Temperature

(MeCN Reflux)

(Superheated)

Time 16 Hours20 Minutes48x Faster
Yield 55 - 65%85 - 92%+30% Yield
Purity (Crude) 70% (Significant oligomers)>90% (Clean profile)High
Solvent Vol. 20 mL / mmol3-5 mL / mmolGreen Metric
Safety & Handling (Critical)

Azetidine Toxicity & Instability:

  • Ring Strain: The azetidine ring contains

    
     kcal/mol of strain energy. While less explosive than aziridines, they are thermodynamically unstable. Never  heat azetidine derivatives dry; always ensure they are in solution.
    
  • Acid Sensitivity: Avoid strong aqueous acids (HCl,

    
    ) during workup unless ring opening is desired. For Boc-deprotection downstream, use TFA/DCM at 
    
    
    
    or HCl in Dioxane/MeOH at room temperature; avoid heating acidic solutions.
  • Alkylating Potential: 1-Boc-3-iodoazetidine is a potential alkylating agent. Handle in a fume hood with double gloves.

Self-Validating Purification Logic

To ensure high throughput and trustworthiness of the protocol, a "catch-and-release" or scavenging strategy is recommended over standard column chromatography for library synthesis.

PurificationLogic Crude Crude Reaction Mixture (Product + Excess Amine + Salts) Step1 Step 1: Filtration (Remove K2CO3/Salts) Crude->Step1 Step2 Step 2: Scavenger Resin (Add Isocyanate Resin) Step1->Step2 Logic Mechanism: Resin reacts with excess Piperazine Step2->Logic Step3 Step 3: Filter Resin Step2->Step3 Final Final Product (Filtrate contains pure Tertiary Amine) Step3->Final

Figure 2: Chemical scavenging workflow. Isocyanate resins selectively bind unreacted secondary amines (piperazine), allowing the desired tertiary amine product to pass through in high purity without distillation.

References
  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Chimica Italiana. Highlights the efficiency of MW irradiation in synthesizing pyrroles and azetidines compared to conventional heating.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. MDPI Molecules. Details the comparison between reflux and microwave methods for piperazine derivatives, demonstrating time reduction from hours to minutes.

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. Comprehensive review on azetidine ring strain, stability, and coupling strategies including reductive amination.

  • Microwave-Assisted Reductive Amination. MDPI Processes. Protocol validation for reductive amination using heterogeneous catalysis and microwave acceleration.

  • Safety Data Sheet: Azetidine. Fisher Scientific. Critical safety data regarding flammability, corrosivity, and handling of azetidine derivatives.

Sources

Application

Optimization of reductive amination using azetidin-3-one and piperazine

Abstract This Application Note details the optimized protocol for the reductive amination of azetidin-3-one (typically employed as the N-protected carbamate or HCl salt) with piperazine . The azetidinyl-piperazine motif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the optimized protocol for the reductive amination of azetidin-3-one (typically employed as the N-protected carbamate or HCl salt) with piperazine . The azetidinyl-piperazine motif is a privileged pharmacophore in modern drug discovery, offering reduced lipophilicity (LogD) and improved metabolic stability compared to cyclohexyl or piperidinyl analogs. However, the reaction presents specific challenges: the instability of the strained azetidinone ring, the poor electrophilicity of the ketone compared to aldehydes, and the competing bis-alkylation of the symmetric piperazine. This guide provides a robust, scalable method using Sodium Triacetoxyborohydride (STAB) , emphasizing stoichiometric control and pH modulation to ensure high chemoselectivity.

Strategic Analysis & Mechanistic Insight

The Challenge of the Substrates
  • Azetidin-3-one: This four-membered ketone is inherently unstable in its free form due to ring strain (~25 kcal/mol). It is almost exclusively handled as an N-protected derivative (e.g., N-Boc-azetidin-3-one ) or as a hydrochloride salt hydrate. The carbonyl carbon is less electrophilic than typical cyclic ketones due to the inductive effect of the nitrogen and ring strain, often requiring acid catalysis to facilitate imine formation.

  • Piperazine: As a symmetric diamine, piperazine possesses two nucleophilic sites. In a 1:1 reaction stoichiometry, the product (a secondary/tertiary amine) is often more nucleophilic than the starting material, leading to bis-alkylation (formation of the "dumbbell" bis-azetidinyl species).

Reaction Mechanism

The reaction proceeds via a two-step "direct" reductive amination sequence in a single pot:

  • Imine/Iminium Formation: The secondary amine of piperazine attacks the ketone. Acid catalysis (AcOH) protonates the carbonyl oxygen, lowering the activation energy.

  • Reduction: The resulting iminium ion is reduced by the hydride source.[1][2]

Why STAB? Sodium Triacetoxyborohydride [NaHB(OAc)₃] is the reagent of choice over Sodium Cyanoborohydride (NaCNBH₃) or Sodium Borohydride (NaBH₄).[3] STAB is less toxic than cyanoborohydride and, crucially, does not reduce the ketone at an appreciable rate under slightly acidic conditions. It selectively reduces the protonated iminium species.

ReactionMechanism Ketone N-Boc-Azetidin-3-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Piperazine + AcOH (Catalyst) Piperazine Piperazine (Nucleophile) Piperazine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H₂O (Reversible) Product N-Boc-3-(piperazin-1-yl)azetidine Iminium->Product + STAB (H⁻ source) Irreversible Step

Figure 1: Mechanistic pathway of the reductive amination using STAB.[4]

Experimental Optimization (DoE Factors)

To achieve the "Golden Standard" protocol, the following variables must be controlled:

VariableRecommendationRationale
Solvent 1,2-Dichloroethane (DCE) or DCMSTAB is moisture sensitive. DCE is preferred over Methanol because STAB reacts with MeOH. Aprotic solvents stabilize the reagent.
Reductant STAB (1.5 equiv) Mild enough to spare the ketone, active enough to reduce the iminium.
Catalyst Acetic Acid (1.0 - 2.0 equiv) Essential. The reaction is sluggish without it. It buffers the pH to ~5-6, promoting iminium formation without protonating the amine to the point of deactivation.
Stoichiometry Piperazine (3.0 - 5.0 equiv) CRITICAL: To obtain the mono-substituted product, you must use a large excess of piperazine. If 1:1 is used, statistical distribution yields ~33% bis-product.
Temperature Room Temperature Heating (>40°C) can degrade the azetidinone ring or cause side reactions.

Optimized Protocol: Synthesis of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

This protocol targets the mono-alkylation of piperazine. If bis-alkylation is desired, adjust stoichiometry to 2.5 equiv of ketone per 1.0 equiv of piperazine.

Reagents
  • N-Boc-azetidin-3-one: 171 mg (1.0 mmol)

  • Piperazine (anhydrous): 430 mg (5.0 mmol) [5.0 equiv]

  • Sodium Triacetoxyborohydride (STAB): 318 mg (1.5 mmol)

  • Acetic Acid (Glacial): 60 µL (1.0 mmol)

  • 1,2-Dichloroethane (DCE): 10 mL (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (5.0 equiv) and N-Boc-azetidin-3-one (1.0 equiv) in DCE (10 mL) under an inert atmosphere (Nitrogen or Argon).

    • Note: If using Azetidin-3-one HCl salt, add 1.0 equiv of Triethylamine (TEA) first to free-base the ketone, stir for 10 min, then add piperazine.

  • Activation: Add Acetic Acid (1.0 equiv). Stir the mixture at Room Temperature (20-25°C) for 30-60 minutes .

    • Why? This "pre-complexation" time allows the equilibrium to shift toward the imine/iminium species before the reductant is introduced.

  • Reduction: Cool the reaction slightly (ice bath is optional but recommended if scaling >5g) and add STAB (1.5 equiv) in one portion.

    • Observation: Mild gas evolution (H₂) may occur.

  • Reaction: Remove the cooling bath and stir at Room Temperature. Monitor by LCMS.[5]

    • Timeline: Conversion is typically complete within 4 to 16 hours . Look for the disappearance of the ketone (m/z ~172 + Na) and appearance of the product (m/z ~256 for [M+H]⁺).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose excess borohydride.

Workup & Purification

Since we used excess piperazine, the crude mixture contains Product + Excess Piperazine. Piperazine is highly water-soluble.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

    • Tip: The mono-product is lipophilic enough to extract into DCM, while unsubstituted piperazine largely remains in the aqueous phase (especially if pH is kept basic).

  • Washing: Wash the combined organics with Brine (20 mL). Dry over Na₂SO₄ , filter, and concentrate.

  • Purification:

    • Method A (Flash Chromatography): Use a gradient of DCM:MeOH:NH₄OH (90:10:1). The NH₄OH is vital to prevent streaking of the secondary amine on silica.

    • Method B (SCX Cartridge): For smaller scales (<100 mg), load crude onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities), then elute product with 2M NH₃ in MeOH.

Workflow Start Mix Ketone + Excess Piperazine in DCE Acid Add AcOH (1 eq) Stir 30 min Start->Acid Reduct Add STAB (1.5 eq) Stir 4-16h Acid->Reduct Quench Quench with sat. NaHCO3 Reduct->Quench Extract Extract with DCM (Excess piperazine stays in aq. layer) Quench->Extract Purify Purification DCM:MeOH:NH4OH Extract->Purify

Figure 2: Operational workflow for the synthesis of mono-substituted piperazine-azetidine.[6]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old STAB reagent.STAB hydrolyzes in moist air. Use a fresh bottle or increase loading to 2.0-2.5 equiv. Ensure DCE is dry.
Bis-alkylation (Dumbbell) Piperazine excess was too low.Increase Piperazine to 5-10 equiv. Alternatively, use N-Boc-piperazine (monoprotected), couple, then deprotect (TFA/DCM).
Azetidine Ring Opening Reaction temp too high or too acidic.Keep T < 30°C. Do not use strong acids like HCl or TFA for catalysis; stick to AcOH.
Product stuck on Silica Amine interaction with silanols.Pre-wash silica with 1% Et3N or include 1% NH₄OH in the eluent.

References

  • Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Lowe, J. (2010). "Azetidines in Medicinal Chemistry." In the Pipeline (Science.org). Link

  • Dunet, J., et al. (2017). "Synthesis of 3-substituted azetidines." European Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (n.d.). "Reductive Amination Application Note." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine

Case ID: SOL-223382-DMSO Compound: 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine Chemical Class: Poly-nitrogen heterocycle (Pyrimidine-Piperazine-Azetidine) Primary Solvent: Dimethyl Sulfoxide (DMSO)[1][2][3] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-223382-DMSO Compound: 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine Chemical Class: Poly-nitrogen heterocycle (Pyrimidine-Piperazine-Azetidine) Primary Solvent: Dimethyl Sulfoxide (DMSO)[1][2][3]

Executive Summary & Diagnostic Triage

The Challenge: Dissolving 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine is often complicated by two opposing factors: the high polarity of the salt forms (often supplied as HCl or TFA salts) versus the lipophilicity of the free base pyrimidine core.[1][2] Furthermore, the azetidine ring introduces significant ring strain (~26 kcal/mol), making the compound susceptible to degradation if aggressive solubilization techniques (high heat/strong acid) are used.[3]

Immediate Action: Before proceeding with physical manipulation, diagnose your specific solubility failure mode using the flowchart below.

Diagnostic Workflow (Interactive Logic)

SolubilityTriage Start Start: Sample Status Observation What do you see? Start->Observation Cloudy Cloudy / Fine Precipitate Observation->Cloudy Particles visible Gel Gel / Gummy Pellet Observation->Gel Viscous mass Clear Clear but Yellowing Observation->Clear Color change CheckWater Check DMSO Water Content Cloudy->CheckWater SaltCheck Check Salt Form (HCl/TFA?) Gel->SaltCheck Oxidation Oxidation / Ring Opening Clear->Oxidation DryDMSO Use Anhydrous DMSO (<0.1% H2O) CheckWater->DryDMSO If DMSO is old AddWater Add 5-10% Water/Buffer (Break Ionic Lattice) SaltCheck->AddWater If Salt Form Discard Discard & Re-synthesize Oxidation->Discard

Figure 1: Diagnostic decision tree for identifying the root cause of solubility failure.

Technical Deep Dive: The "Why" Behind the Protocol

To successfully solubilize this compound, you must understand the intermolecular forces at play.

A. The Lattice Energy Barrier

The molecule contains three nitrogen-rich rings.[1][2] In its solid state, these rings stack efficiently (pi-stacking between pyrimidines) and form strong hydrogen bond networks (via the azetidine NH and piperazine nitrogens).[3]

  • The Problem: To dissolve the compound, the DMSO must break these intermolecular bonds. If the Lattice Energy (solid-solid attraction) is greater than the Solvation Energy (solvent-solute attraction), the compound remains a solid.[1][2]

  • The Salt Factor: If your sample is a salt (e.g., Dihydrochloride), the lattice energy is dominated by ionic interactions.[3] Pure DMSO is a polar aprotic solvent; it solvates cations well but anions poorly.[2] It struggles to break the tight ionic lattice of a salt without a proton donor (like water) present [1].

B. The Azetidine Stability Risk

The azetidine ring is a 4-membered nitrogen heterocycle.[1][2][4][5] It is kinetically stable but thermodynamically unstable due to ring strain.[2]

  • Risk: Heating >60°C or exposure to strong nucleophiles can cause ring opening (hydrolysis), destroying your compound.[3]

  • Constraint: You cannot use standard "boiling" techniques to force solubility.[2]

Troubleshooting Scenarios (Q&A)

Scenario A: "The compound forms a sticky gel at the bottom of the tube."

Diagnosis: This is classic "solvent shelling" of a salt form.[2] The DMSO has partially hydrated the surface, creating a viscous barrier that prevents fresh solvent from reaching the core of the crystal. Solution:

  • Do not vortex continuously. This packs the gel tighter.[2]

  • Sonication: Use a bath sonicator (35-40 kHz) for 10 minutes. The cavitation bubbles disrupt the gel layer.

  • The "Water Spike": If the compound is an HCl salt, add 5% v/v sterile water or buffer to the DMSO. The water helps dissociate the ionic salt pairs, allowing the DMSO to solvate the organic rings [2].

Scenario B: "The solution precipitates when I freeze it at -20°C."

Diagnosis: DMSO freezes at 18.5°C. As it freezes, it forms a crystal lattice that excludes the solute (your drug), forcing it into localized areas of supersaturation until it precipitates. Solution:

  • Aliquot before freezing: Never freeze a bulk stock.

  • Visual Check: Upon thawing, the sample will have precipitated.[2][6] You must re-solubilize by warming to 37°C and vortexing before every use.[2]

  • Alternative Storage: If stability allows, store at room temperature (protected from light) for short durations (<1 week), or use a DMSO/Ethanol mix to lower the freezing point (though this may affect bioassays).

Scenario C: "I see a fine white dust that won't dissolve even after sonication."

Diagnosis: This is likely a "Free Base" solubility limit issue or moisture contamination.[2] Solution:

  • Check DMSO Quality: DMSO is hygroscopic.[2] If your bottle has been open for months, it has absorbed water.[3] Hydrophobic free bases precipitate in wet DMSO.[2] Use a fresh, anhydrous ampoule.[3]

  • Acidification: If it is a free base, add 1-2 equivalents of dilute HCl or Acetic Acid to protonate the basic azetidine nitrogen, converting it in situ to a more soluble salt form (only if compatible with your downstream assay) [3].

Standardized Operating Procedures (SOPs)

SOP 1: Preparation of 10 mM Stock Solution (Standard)

Best for: Fresh powders, unknown salt forms.[3]

  • Weighing: Weigh the compound into a glass vial or high-quality polypropylene tube. (Avoid polystyrene, which DMSO can attack).[3]

  • Calculation: Calculate the volume of DMSO required.

    • Formula: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (M).[3]

    • Note: Account for the mass of the counter-ion if using a salt (e.g., MW of HCl).

  • Solvent Addition: Add 50% of the calculated DMSO volume.

  • Agitation: Vortex for 30 seconds.

    • Check point: If dissolved, add remaining DMSO.[3][7]

    • If undissolved: Proceed to Step 5.

  • Sonication: Place in an ultrasonic water bath at ambient temperature for 5-10 minute cycles.

  • Thermal Assist: If still undissolved, warm the water bath to 37°C (Body temp). DO NOT EXCEED 45°C to protect the azetidine ring.[2]

SOP 2: The "Co-Solvent" Method (For Stubborn Salts)

Best for: HCl/TFA salts intended for aqueous buffers.[3]

  • Preparation: Prepare a solvent mix of 90% DMSO / 10% Water (v/v).[2]

  • Dissolution: Add the solvent mix to the powder. The water component will aid in breaking the ionic lattice of the salt.

  • Dilution: When adding this stock to your cell culture media or assay buffer, ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[8]

SOP 3: Quality Control (QC)

Best for: Validating the solution before critical assays.[3]

ParameterAcceptance CriteriaMethod
Visual Crystal clear, colorless to pale yellow.[1][2] No particulates.[2]Inverted light microscopy or visual inspection against black background.[2]
Stability No precipitation after 24h at RT (dark).[2]Visual.
Concentration ± 10% of target.UV-Vis (measure Absorbance at 260/280nm vs standard curve).

References

  • BenchChem Technical Support. (2025).[2][6][9][10] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from [3]

  • Gaylord Chemical. (2023).[2] Dimethyl Sulfoxide (DMSO) Solubility Data and Excipient Guide. Retrieved from [3]

  • Smolecule Application Notes. (2026). Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Retrieved from [3]

  • National Institutes of Health (NIH). (2014).[2] Compound precipitation in high-concentration DMSO solutions. J Biomol Screen.[2][11] Retrieved from

  • Royal Society of Chemistry. (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from [3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine and DMSO before handling.[1][2] DMSO is a penetrant carrier; wear double nitrile gloves.[1][2]

Sources

Optimization

Technical Support Center: Purification Strategies for Polar Azetidine-Containing Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to isolate polar azetidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to isolate polar azetidines. Azetidines have emerged as a privileged scaffold in modern medicinal chemistry, featured in FDA-approved therapeutics like cobimetinib, baricitinib, and azelnidipine. Their unique sp³-rich character, high ring strain, and conformational rigidity drastically improve metabolic stability and pharmacokinetic profiles .

However, the exact features that make azetidines biologically attractive—specifically their high polarity and the basicity of the secondary or tertiary nitrogen—make their purification notoriously difficult. This guide synthesizes field-proven insights and self-validating protocols to help you overcome these chromatographic bottlenecks.

Purification Workflow Decision Matrix

Before diving into specific troubleshooting steps, consult the logical workflow below to determine the most appropriate purification strategy for your crude mixture.

AzetidinePurification Start Crude Polar Azetidine Mixture CheckPolarity Is the compound highly water-soluble (elutes in void volume on C18)? Start->CheckPolarity CheckBasicity Does it streak heavily on standard silica TLC? CheckPolarity->CheckBasicity No HILIC HILIC or SCX Chromatography (Aqueous Normal Phase / Cation Exchange) CheckPolarity->HILIC Yes BaseSilica Base-Deactivated Silica (Add 0.5-1% Et3N or NH4OH) CheckBasicity->BaseSilica Yes StandardRP Standard Reverse-Phase (C18) with buffered mobile phase CheckBasicity->StandardRP No SaltForm Formulate as HCl salt and Recrystallize HILIC->SaltForm If purity is insufficient BaseSilica->SaltForm If purity is insufficient StandardRP->SaltForm If purity is insufficient

Decision tree for selecting the optimal purification strategy for polar azetidines.

Troubleshooting Guides & FAQs
Q1: My azetidine streaks badly on TLC and gives broad, tailing peaks during normal-phase column chromatography. How can I fix this?

Causality: The secondary or tertiary amine in the azetidine ring is highly basic (pKa ~10.4). When run on standard, acidic silica gel, the basic nitrogen undergoes strong, undesirable ionic interactions (hydrogen bonding and ion-exchange) with the free silanol groups on the silica surface. This causes severe peak tailing, streaking, and irreversible adsorption. Solution: You must suppress the ionization of the silanol groups by using base-deactivated silica or by adding a volatile amine modifier to the mobile phase.

Protocol: Base-Deactivated Normal Phase Chromatography

  • Solvent Preparation: Prepare your desired mobile phase (e.g., a gradient of 2–10% Methanol in Dichloromethane).

  • Modifier Addition: Add 0.5% to 1.0% (v/v) Triethylamine (TEA) or concentrated aqueous Ammonium Hydroxide (NH₄OH) to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel using this base-modified solvent. Pack the column and equilibrate with at least 3 column volumes (CV) of the base-modified solvent to fully deactivate the acidic silanol sites.

  • Elution: Load the crude azetidine and elute using your gradient. Self-Validation Check: The baseline on your TLC plates (run with the same base-modified solvent) should show tight, circular spots rather than comet-like streaks.

Q2: My polar azetidine elutes in the void volume during reverse-phase (C18) chromatography. What are the alternatives?

Causality: Polar azetidines, especially those with additional heteroatoms or hydroxyl groups, are highly hydrophilic. In standard reverse-phase chromatography, they have minimal affinity for the hydrophobic C18 stationary phase. Instead of partitioning into the stationary phase, they remain entirely in the aqueous mobile phase and elute at the solvent front . Solution: Switch your mechanism of retention. Hydrophilic Interaction Liquid Chromatography (HILIC) or Strong Cation Exchange (SCX) chromatography are the gold standards here. HILIC uses a polar stationary phase where water acts as the strong eluting solvent. SCX exploits the basicity of the azetidine for ionic retention .

Protocol: HILIC Method Development

  • Column Selection: Select a bare silica, diol, or amide-bonded HILIC column.

  • Mobile Phase Setup:

    • Mobile Phase A (Strong): 10 mM Ammonium Formate in Water (pH ~3.0 to ensure the azetidine is fully protonated).

    • Mobile Phase B (Weak): 100% Acetonitrile.

  • Gradient Execution: Start the gradient at 90% B (highly organic) and gradually increase the aqueous phase (Mobile Phase A) to 50% over 15-20 CVs.

  • Sample Loading: Critical Step - Ensure the sample is dissolved in a solvent closely matching the starting mobile phase (e.g., >75% acetonitrile). Injecting a sample dissolved in water will cause immediate peak breakthrough and distortion.

Q3: I cannot extract my deprotected azetidine free base from the aqueous workup layer. How do I isolate it?

Causality: Small, polar azetidines (like azetidine-3-carboxylic acid derivatives or 3-aminoazetidines) form extensive hydrogen-bond networks with water. This makes their partition coefficient (LogP) highly unfavorable for standard organic extraction solvents like ethyl acetate or diethyl ether. Solution: Bypass liquid-liquid extraction entirely by isolating the compound as a hydrochloride salt via precipitation .

Protocol: Isolation via HCl Salt Precipitation

  • Aqueous Removal: Concentrate the entire aqueous reaction mixture under reduced pressure to a crude, dry residue.

  • Desalting: Suspend the residue in a polar aprotic solvent (e.g., anhydrous Acetonitrile or DMF) and filter off the insoluble inorganic salts.

  • Solvent Exchange: Concentrate the filtrate and redissolve the crude azetidine in anhydrous Dichloromethane or Diethyl Ether.

  • Precipitation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of anhydrous HCl in dioxane (4M) or diethyl ether (2M) dropwise until precipitation ceases.

  • Isolation: Filter the resulting azetidine hydrochloride salt, wash with cold ether, and dry under a high vacuum. Self-Validation Check: The resulting powder should be highly crystalline and non-hygroscopic compared to the free base.

Quantitative Data Presentation

To assist in method selection, the following table summarizes the comparative performance of various chromatographic strategies for polar azetidines:

Purification StrategyStationary PhaseMobile PhaseMechanism of RetentionTypical Recovery
Base-Deactivated Normal Phase Bare Silica (TEA treated)DCM/MeOH + 0.5% TEAAdsorption / Partitioning70–85%
HILIC Amide or Bare SilicaAcetonitrile / Aqueous BufferHydrophilic Partitioning80–95%
SCX Chromatography Sulfonic Acid Bonded SilicaAqueous Buffer / Salt GradientCation Exchange75–90%
Standard Reverse-Phase C18 or C8Water / Acetonitrile + 0.1% TFAHydrophobic Interaction< 50% (for highly polar)
References
  • Cheekatla, S. R. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry. URL: [Link]

  • Bickler, B. (2023). "What can I use to purify polar reaction mixtures?" Biotage. URL:[Link]

  • Long, Z., et al. (2013). "Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase." Analytica Chimica Acta. URL:[Link]

  • Zelch, D., et al. (2024). "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry. URL:[Link]

Troubleshooting

Preventing ring opening of azetidine during acidic deprotection

Title: Technical Support Center: Troubleshooting Azetidine Ring Opening During Acidic Deprotection Audience: Researchers, scientists, and drug development professionals. Introduction Azetidines are highly valued in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Azetidine Ring Opening During Acidic Deprotection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidines are highly valued in medicinal chemistry for their ability to improve ligand efficiency and provide rigid, conformationally restricted scaffolds. However, their inherent ring strain makes them highly susceptible to ring-opening decomposition, particularly during standard acidic deprotection steps (e.g., Boc removal). This guide provides mechanistic insights, alternative protocols, and troubleshooting workflows to preserve azetidine integrity.

FAQ & Troubleshooting Guides

Q1: Why does the azetidine ring open so easily during standard Boc deprotection (e.g., TFA/DCM)? A1: The instability of the azetidine ring under acidic conditions is driven by a combination of high inherent ring strain (approximately 25.4 kcal/mol) and the protonation of the ring nitrogen [1]. When a strong acid like Trifluoroacetic acid (TFA) or HCl is introduced, the azetidine nitrogen is protonated. This creates a highly electrophilic species. The increased ring strain and the presence of a good leaving group (the protonated amine) lower the activation barrier for an


-type nucleophilic attack. Nucleophiles present in the reaction mixture—such as the acid's counterion (e.g., chloride, trifluoroacetate), scavengers (e.g., water, anisole), or even pendant functional groups within the molecule itself—attack the adjacent carbon, irreversibly opening the four-membered ring [2].

G N1 N-Boc Azetidine (Stable) N2 Protonated Azetidine (High Ring Strain) N1->N2 Strong Acid (TFA/HCl) N3 Nucleophilic Attack (Counterion/Solvent) N2->N3 SN2 Trajectory N4 Ring-Opened Acyclic Amine N3->N4 Strain Release

Acid-mediated azetidine ring-opening mechanism via nucleophilic attack.

Q2: I am observing intramolecular ring opening. How do structural factors influence this, and how can I prevent it? A2: Intramolecular ring opening often occurs when a pendant nucleophile, such as an amide carbonyl oxygen, is in close proximity to the protonated azetidine [2]. The rate of this decomposition is highly pH-dependent and relies on the


 of the azetidine nitrogen.
Causality & Solution: If the azetidine nitrogen is easily protonated, the ring opens rapidly. You can modulate the effective 

of the azetidine by altering nearby substituents. For example, replacing an N-phenyl group with an N-pyridyl group introduces a more basic nitrogen into the system. The pyridine nitrogen protonates first, which significantly reduces the

of the secondary protonation site on the azetidine ring, thereby protecting it from protonation and subsequent ring opening at moderate pH levels [2].

Q3: Standard TFA is destroying my compound. What alternative deprotection conditions should I use? A3: If standard Brønsted acids (TFA, HCl) cause degradation, you must decouple the deprotection mechanism from direct protonation of the azetidine.

  • Mild Lewis Acid Approach: Using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a non-nucleophilic base like 2,6-lutidine allows for Boc removal via silylation of the carbamate carbonyl rather than brute-force protonation.

  • Base-Promoted Deprotection: Boc groups can be removed under strongly basic, nucleophilic conditions (e.g.,

    
     in Methanol under reflux) [3]. This proceeds via deprotonation of the carbamate nitrogen and fragmentation, completely avoiding the acidic protonation of the azetidine core.
    
  • Alternative Protecting Groups: Consider replacing Boc with a tert-Butoxythiocarbonyl (Botc) group, which is significantly more acid-labile and can be removed with very dilute acid or even thermally, leaving the azetidine intact [4].

Quantitative Comparison of Deprotection Strategies

Deprotection MethodReagents & ConditionsRisk of Ring OpeningTypical Yield (%)Reaction Time
Standard Acidic TFA/DCM (1:1), 25 °CHigh< 50% (High degradation)1 - 2 h
Mild Lewis Acid TMSOTf, 2,6-Lutidine, 0 °CLow to Moderate75 - 90%2 - 4 h
Base-Promoted

, MeOH, 65 °C
Very Low> 90%2 - 3 h
Alternative PG (Botc) Dilute TFA or Thermal (EtOH)Very LowQuantitative10 - 12 h

Experimental Protocols

Protocol A: Mild Lewis Acid Deprotection (TMSOTf / 2,6-Lutidine)

Causality Insight: 2,6-lutidine acts as an acid scavenger to neutralize any trace triflic acid generated, preventing the protonation of the azetidine while TMSOTf selectively activates the Boc group.

  • Preparation: Dissolve the N-Boc-azetidine substrate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Base Addition: Add 2,6-lutidine (3.0 equivalents) and stir for 5 minutes.

  • Activation: Dropwise add TMSOTf (2.0 equivalents). The slow addition prevents localized exothermic spikes that could provide the activation energy for ring cleavage.

  • Monitoring: Allow the reaction to slowly warm to room temperature. Monitor strictly via LC-MS every 30 minutes.

  • Quenching (Critical Step): Once the starting material is consumed, quench the reaction immediately with saturated aqueous

    
    . Do not use an acidic workup , as the free azetidine is highly basic and will protonate and degrade in the aqueous phase.
    
  • Isolation: Extract with DCM, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Base-Mediated Boc Deprotection

Causality Insight: By utilizing a strong inorganic base in a polar protic solvent, the Boc group fragments via elimination of tert-butanol and decarboxylation. The absence of acidic species ensures the azetidine nitrogen remains unprotonated and immune to nucleophilic attack [3].

  • Preparation: Dissolve the N-Boc-azetidine in anhydrous Methanol (MeOH) to a concentration of 0.1 - 0.2 M.

  • Reagent Addition: Add Cesium Carbonate (

    
    ) (2.0 - 3.0 equivalents) in one portion.
    
  • Heating: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 2 to 3 hours.

  • Monitoring: Check reaction progress via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts, washing the pad thoroughly with additional MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting free amine via basic alumina column chromatography or reverse-phase HPLC using a basic mobile phase buffer (e.g., 0.1%

    
    ).
    

Troubleshooting Workflow

Workflow Start Start: Boc-Azetidine Deprotection Standard Standard TFA/DCM Start->Standard Check Ring Opening Observed? Standard->Check MildAcid Try TMSOTf / 2,6-Lutidine Check->MildAcid Yes BaseMed Try Cs2CO3 / MeOH (Reflux) Check->BaseMed Persistent Success Intact Free Azetidine Isolated Check->Success No MildAcid->Check BaseMed->Success Yields Intact Core

Troubleshooting workflow for optimizing azetidine Boc deprotection.

References

  • Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021, 12, 1585−1588. Available at:[Link]

  • ChemRxiv. "Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)..." ChemRxiv, 2024. Available at: [Link]

  • Organic Letters. "Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution." Organic Letters, 2014. Available at:[Link]

Optimization

Technical Support Center: Chromatographic Resolution of Basic Piperazine-Pyrimidine Analytes

Current Status: Operational Ticket Focus: Peak Tailing & Asymmetry Analytes: Basic Nitrogenous Heterocycles (Piperazine/Pyrimidine derivatives) Assigned Specialist: Senior Application Scientist Executive Summary: The "Pi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Peak Tailing & Asymmetry Analytes: Basic Nitrogenous Heterocycles (Piperazine/Pyrimidine derivatives) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Piperazine Problem"

You are likely experiencing peak tailing (Asymmetry factor


) because piperazine-pyrimidine motifs present a "perfect storm" for secondary interactions. Piperazine is a strong base (pKa₁ 

9.73, pKa₂

5.35), meaning it is fully protonated at standard reversed-phase pH levels (pH 3–7).

These positively charged ammonium centers interact electrostatically with residual ionized silanols (


) on the column surface. This acts as a secondary "cation-exchange" retention mechanism, slowing down a portion of the analyte population and causing the tail.

Use this guide to diagnose and resolve the issue.

Module 1: Diagnostic & Mechanism

Q: Why is only my piperazine compound tailing while other peaks look fine?

A: Your neutral compounds interact only with the C18 ligand (hydrophobic interaction). Your piperazine compound is engaging in a secondary, unwanted interaction with the silica support itself.

The Mechanism: At pH 4–7, the silanols on the silica surface are ionized (negative), and your piperazine is protonated (positive). They attract each other, causing the analyte to "drag" rather than elute cleanly.

SilanolMechanism cluster_0 Stationary Phase Surface cluster_1 Analyte (Piperazine) Silanol Ionized Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Piperazine Protonated Amine (NH₂⁺) Piperazine->Silanol SECONDARY INTERACTION (Coulombic Drag / Tailing) Piperazine->C18 Primary Retention (Hydrophobic)

Figure 1: The dual-retention mechanism causing tailing. The red arrow represents the unwanted ionic interaction responsible for peak distortion.

Module 2: Mobile Phase Strategy (Chemistry)

Q: How do I fix this using mobile phase modifiers?

A: You must disrupt the coulombic interaction described above. You have three chemical levers to pull.

Strategy A: The "Sacrificial Base" (Traditional)

Add a base to the mobile phase that competes with your analyte for the silanol sites.

  • Reagent: Triethylamine (TEA).[1][2][3][4]

  • Mechanism: TEA saturates the active silanol sites, effectively "capping" them so your piperazine cannot interact.

  • Protocol: Add 5–10 mM TEA to the aqueous buffer. Adjust pH to 7.0 using Phosphoric Acid.

  • Warning: Not recommended for LC-MS (ion suppression) or modern hybrid columns (unnecessary).

Strategy B: The "Low pH" Approach (Standard)

Suppress the ionization of the silanol.

  • Reagent: TFA (0.1%) or Formic Acid (0.1%) or Phosphate Buffer (pH 2.5).

  • Mechanism: At pH < 3.0, silanols become protonated (

    
    ) and neutral. They lose their negative charge, breaking the attraction.
    
  • Note: Phosphate is best for UV (low cutoff). Formic acid is best for LC-MS but weaker than TFA.

Strategy C: The "High pH" Approach (Modern/Hybrid)

Suppress the ionization of the analyte.

  • Reagent: Ammonium Bicarbonate (10mM) or Ammonium Hydroxide (pH 10.5).

  • Mechanism: At pH > 10.0 (above the piperazine pKa of ~9.7), the analyte becomes neutral. Neutral molecules do not interact with silanols.

  • CRITICAL: You MUST use a High-pH stable column (Hybrid/BEH or Polymer). Standard silica dissolves at pH > 8.0.

Data Comparison: Modifier Selection
ModifierModeEffectiveness for PiperazinesMS Compatible?Mechanism
0.1% TFA Low pHHigh (Strong Ion Pair)No (Signal Suppression)Masks silanols + Ion Pairing
0.1% Formic Acid Low pHModerateYes (Excellent)pH control only
10mM TEA NeutralHigh (Competitor)No (Contamination)Blocks silanol sites
10mM NH₄HCO₃ (pH 10) High pHSuperior YesDe-ionizes the analyte

Module 3: Stationary Phase (Hardware)

Q: Is my column the problem?

A: If you are using an older "Type A" silica column, yes. For piperazines, the hardware is as critical as the chemistry.

Recommendation Hierarchy:

  • Best Class: Hybrid Particles (e.g., BEH, Poroshell HPH)

    • Why: These bridge ethyl groups into the silica backbone, making it resistant to high pH (up to 12). This allows you to use Strategy C .

  • Good Class: Charged Surface Hybrid (CSH)

    • Why: These columns have a slight positive surface charge that repels the positively charged piperazine, preventing it from getting close enough to tail.

  • Acceptable Class: Type B "High Purity" End-capped Silica

    • Why: Manufacturers chemically bond "end-caps" (small silanes) to cover residual silanols.[3] Effective only at low pH.

Module 4: Troubleshooting Workflow

Follow this logic gate to resolve your tailing issue systematically.

Troubleshooting Start Start: Tailing Peak (As > 1.5) CheckpH Check Mobile Phase pH Is it between 3.0 and 8.0? Start->CheckpH Decision1 pH 3-8? CheckpH->Decision1 ActionLow LOWER pH to < 3.0 (Use 0.1% TFA or Phosphate) Decision1->ActionLow Yes (Worst Zone) CheckColumn Is Column High pH Stable? (Hybrid/Polymer) ActionLow->CheckColumn Still Tailing? ActionHigh RAISE pH to > 10.0 (Requires Hybrid Column) Success Symmetrical Peak (As < 1.2) ActionHigh->Success Decision2 Hybrid? CheckColumn->Decision2 Decision2->ActionHigh Yes AddTEA Add 5mM TEA (If UV detection only) Decision2->AddTEA No (Silica) AddTEA->Success

Figure 2: Step-by-step decision tree for eliminating peak tailing in basic analytes.

Experimental Protocol: The High-pH Scouting Run

Objective: Determine if high pH eliminates tailing for your piperazine derivative. Prerequisite: Ensure your column is Hybrid (BEH) or Polymer based. Do NOT use this on standard Zorbax/Luna silica columns.

  • Preparation of Mobile Phase A (pH 10):

    • Weigh 790 mg of Ammonium Bicarbonate.

    • Dissolve in 1000 mL of HPLC-grade water (10 mM concentration).

    • Add ~3-4 mL of Ammonium Hydroxide (28-30%) dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1.

    • Filter through a 0.2 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • Hold 2 min.

  • Observation: Compare the asymmetry factor (

    
    ) of this run against your standard Formic Acid run. The High pH run should yield a sharp, narrow peak (
    
    
    
    ) because the piperazine is de-protonated.

References

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[5] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025).[1] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Agilent Technologies. (2016). Low and High pH Stability of Agilent Poroshell HPH C18.[6] Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions in azetidine nitrogen functionalization

Ticket ID: AZT-FUNC-001 Status: Open Priority: Critical (High Risk of Substrate Decomposition) Agent: Senior Application Scientist Introduction: The "Strain-Basicity" Paradox Welcome to the Azetidine Optimization Guide....

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZT-FUNC-001 Status: Open Priority: Critical (High Risk of Substrate Decomposition) Agent: Senior Application Scientist

Introduction: The "Strain-Basicity" Paradox

Welcome to the Azetidine Optimization Guide. If you are here, you likely encountered a reaction that turned into an intractable oil or resulted in 0% yield despite standard conditions.

The Root Cause: Azetidine is deceptive. It looks like a standard secondary amine, but it possesses two antagonistic properties that sabotage standard protocols:

  • High Ring Strain (~25.4 kcal/mol): This makes the ring a "loaded spring" waiting to snap open upon protonation or Lewis acid coordination.[1]

  • High Basicity (pKa ~11.3): It is significantly more basic than morpholine or piperidine. It aggressively coordinates to metal centers (poisoning catalysts) and scavenges protons (initiating self-destruction).

This guide provides self-validating protocols to navigate these hazards.

Module 1: Preventing Ring Opening & Polymerization

User Issue:

"I deprotected my N-Boc azetidine with 4M HCl in dioxane. After removing the solvent, I obtained a gummy solid that is insoluble and NMR silent."

Diagnosis: Cationic Ring-Opening Polymerization (CROP)

You have inadvertently initiated a polymerization chain reaction.

  • The Trigger: Strong acids (HCl, TFA) protonate the azetidine nitrogen.

  • The Mechanism: The protonated azetidine becomes an excellent electrophile. A non-protonated azetidine (or the counter-ion) attacks the

    
    -carbon, opening the ring.
    
  • The Result: This repeats, forming linear or branched poly(amines).

Visualizing the Failure Mode

Azetidine_Polymerization Start N-Boc Azetidine Acid Acid Treatment (HCl/TFA) Start->Acid Protonated Protonated Azetidine (Activated Electrophile) Acid->Protonated Protonation Attack Nucleophilic Attack (by free base or Cl-) Protonated->Attack RingOpen Ring Opening (Strain Release) Attack->RingOpen SN2 Mechanism Polymer Polymer/Oligomer (Intractable Gum) RingOpen->Polymer Propagation Polymer->Attack Chain Growth

Caption: The "Death Spiral" of azetidine polymerization triggered by acidic conditions.

Corrective Protocol: The "Flash Neutralization" Technique

Do not concentrate azetidine salts to dryness. The high concentration promotes intermolecular attack.

Step-by-Step:

  • Deprotection: Treat N-Boc azetidine with TFA/DCM (1:4) at 0 °C.

  • Quench: Once complete (TLC), do not evaporate . Pour the mixture directly into a biphasic mixture of cooled CHCl3 and saturated aqueous K2CO3 (excess).

  • Extraction: Extract rapidly with CHCl3 (avoid DCM if possible; CHCl3 stabilizes the free base better in some cases).

  • Storage: Store as a dilute solution in solvent at -20 °C. Never store as the neat free base for extended periods.

Module 2: N-Arylation (Buchwald-Hartwig Coupling)

User Issue:

"I tried coupling azetidine with an aryl bromide using Pd(OAc)2/BINAP/Cs2CO3. The reaction stalled, and I see mostly starting material."

Diagnosis: Catalyst Poisoning & Reductive Elimination Failure

Azetidine's small steric footprint and high basicity allow it to bind tightly to Palladium, displacing ligands and forming stable bis-amine complexes that do not undergo reductive elimination.

Optimization Table: Catalyst Systems
ComponentRecommendationScientific Rationale
Pre-Catalyst RuPhos Pd G4 or BrettPhos Pd G4 These precatalysts ensure rapid formation of the active L-Pd(0) species. The bulky biaryl ligands prevent the small azetidine from over-coordinating the metal center.
Base NaOtBu (Sodium tert-butoxide)Strong, bulky bases promote the formation of the reactive Pd-amido complex. Weak bases (Carbonates) are often insufficient for azetidines due to the high pKa.
Solvent Toluene or Dioxane Non-polar solvents prevent the stabilization of the "off-cycle" resting states. Avoid DMF/DMSO (they coordinate to Pd).
Temperature 65 °C - 80 °C Sufficient energy is needed for the difficult reductive elimination step involving the strained ring.
Troubleshooting Workflow

Buchwald_Troubleshooting Issue Issue: Low Yield in N-Arylation Check1 Is the Catalyst Active? Issue->Check1 Sol1 Switch to RuPhos Pd G4 (Prevents amine inhibition) Check1->Sol1 Yes (Black Precipitate) Check2 Is the Ring Opening? Check1->Check2 No (SM remains) Sol2 Lower Temp to 60°C Switch Base to NaOtBu Check2->Sol2 Yes (New polar spots) Check3 Is the Halide Reactive? Check2->Check3 No Sol3 Switch Ar-Cl to Ar-Br or Ar-OTf Check3->Sol3

Caption: Decision matrix for troubleshooting Pd-catalyzed azetidine couplings.

Module 3: N-Functionalization (Acylation & Alkylation)

User Issue:

"During N-acylation with an acid chloride, I observe a significant byproduct that looks like the ring-opened alcohol/chloride."

Diagnosis: Lewis-Acid Assisted Ring Opening

Acid chlorides often contain traces of HCl or generate HCl during the reaction. The carbonyl oxygen of the amide product can also act as an internal nucleophile if the conditions are acidic, leading to ring expansion or opening.

The "Cold-Base" Protocol

To minimize side reactions during acylation/sulfonylation:

  • Solvent: Anhydrous DCM (0.1 M).

  • Base: Use DIPEA (3.0 equiv) . The extra equivalent acts as a buffer.

  • Temperature: Cool to -78 °C (or at least -20 °C) before adding the electrophile.

  • Addition: Add the acid chloride/sulfonyl chloride slowly as a solution in DCM.

  • Quench: Quench with aqueous NaHCO3 while still cold. Do not allow the reaction to warm up in the presence of generated acid salts.

Frequently Asked Questions (FAQs)

Q1: Can I use reductive amination to alkylate azetidine? A: Proceed with extreme caution. Standard conditions (aldehyde + NaBH(OAc)3 + AcOH) are acidic. The acetic acid can trigger ring opening.

  • Fix: Use Ti(OiPr)4 as a Lewis acid to form the imine/hemiaminal first under neutral conditions, then reduce with NaBH4 in methanol. Avoid Bronsted acids.

Q2: Why is my azetidine "oiling out" during workup? A: Azetidines are highly polar and water-soluble.

  • Fix: Do not wash with water. Filter off solid salts (if using non-aqueous workup) or use a very small amount of saturated brine. If extraction is necessary, use CHCl3/iPrOH (3:1) as the organic layer to pull the azetidine out of the aqueous phase.

Q3: Is it better to use the HCl salt or the free base for reactions? A: Always generate the free base in situ or immediately prior to use.

  • Protocol: Suspend the HCl salt in the reaction solvent, add the requisite base (e.g., NaOtBu, Cs2CO3, DIPEA), stir for 15 mins, then add the catalyst/electrophile. This avoids the isolation of the unstable free base.

References

  • Couty, F., & David, O. R. P. (2015).[2] Ring Expansions of Nonactivated Aziridines and Azetidines.[2][3] Topics in Heterocyclic Chemistry, 41, 1-47.[2]

  • Doda, K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15).[4]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Goethals, E. J. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10, 4850-4863.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Azetidinyl-Piperazine Synthesis

Welcome to the Technical Support Center for azetidinyl-piperazine scaffold synthesis. This guide is designed for medicinal chemists, process scientists, and drug development professionals troubleshooting thermal degradat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidinyl-piperazine scaffold synthesis. This guide is designed for medicinal chemists, process scientists, and drug development professionals troubleshooting thermal degradation, ring-opening side reactions, and low yields during the coupling of azetidine and piperazine rings.

Part 1: The Thermodynamics of Azetidine Stability

Q1: Why does my azetidinyl-piperazine intermediate degrade at standard cross-coupling temperatures (80–110 °C)?

A1: The degradation is fundamentally driven by the inherent ring strain of the four-membered azetidine ring, which is approximately 25.4 kcal/mol[1]. At elevated temperatures (typically >80 °C), the thermal energy supplied to the system surpasses the activation barrier for C–N bond cleavage.

When this thermal stress is paired with transition metals (like Palladium in Buchwald-Hartwig aminations) or Lewis acids, the azetidine nitrogen atom can coordinate to the metal center. This coordination further increases ring strain and makes the ring highly susceptible to nucleophilic attack or intramolecular decomposition[1]. To successfully synthesize the azetidinyl-piperazine scaffold—a critical structural motif in modern PET tracers like FEPAD[2] and agricultural PROTACs[3]—reactions must be kept under strict kinetic control at lower temperatures.

Workflow Start Start: Low Yield of Azetidinyl-Piperazine TempCheck Is Reaction Temp > 60°C? Start->TempCheck HighTemp Thermal Degradation: Azetidine Ring-Opening TempCheck->HighTemp Yes AcidCheck Are Lewis Acids or Low pH Present? TempCheck->AcidCheck No OptimizeTemp Action: Lower Temp to 45°C Use Pd G3 Precatalysts HighTemp->OptimizeTemp Success Successful Coupling: Intact Azetidine Ring OptimizeTemp->Success AcidDegradation Acid-Mediated Intramolecular Cleavage AcidCheck->AcidDegradation Yes AcidCheck->Success No OptimizepH Action: Buffer Workup (pH 7-8) Keep Cold (0-5°C) AcidDegradation->OptimizepH OptimizepH->Success

Troubleshooting workflow for temperature and pH-related azetidine ring-opening.

Part 2: Temperature Optimization in Coupling Reactions

Q2: How do I optimize the temperature for Buchwald-Hartwig amination to form the azetidinyl-piperazine bond without triggering ring-opening?

A2: You must shift the reaction from thermodynamic control to kinetic control. Standard Pd2(dba)3/BINAP systems often require heating to 80–110 °C to achieve oxidative addition and reductive elimination, which is fatal to strained azetidines. Instead, utilize highly active, sterically bulky precatalysts like RuPhos Pd G3 or BrettPhos Pd G3 .

These third-generation precatalysts rapidly form the active monoligated Pd(0) species at room temperature. This lowers the activation energy required for the cross-coupling cycle, allowing the desired C–N bond formation to proceed rapidly at 40–45 °C, completely outpacing the thermal ring-opening degradation pathway.

Quantitative Impact of Temperature on Azetidinyl-Piperazine Coupling
Reaction Temperature (°C)Catalyst / Ligand SystemBaseReaction TimeProduct Yield (%)Ring-Opened Byproduct (%)
20 °C RuPhos Pd G3LiHMDS24 h45%< 1% (Incomplete conversion)
45 °C RuPhos Pd G3NaOtBu12 h88%< 2% (Optimal kinetic control)
80 °C Pd2(dba)3 / BINAPCs2CO312 h35%55% (Thermal degradation)
110 °C Pd2(dba)3 / BINAPCs2CO36 h< 5%> 90% (Complete ring-opening)

Part 3: Workup and pH Considerations

Q3: My reaction LC-MS shows intact product at 45 °C, but the isolated yield is low due to degradation during workup. What is happening?

A3: Azetidines are highly sensitive to acid-mediated intramolecular ring-opening decomposition[4]. During aqueous workup, if the pH drops, the azetidine nitrogen becomes protonated. Because the pKa of the azetidine nitrogen is a key determinant of stability (often ranging from 2.9 to 4.3 depending on local substituents)[4], protonation activates the ring towards nucleophilic attack by water or pendant functional groups. You must maintain the workup temperature between 0–5 °C and strictly buffer the aqueous phase to pH 7–8.

Pathway Precursor Azetidine + Piperazine Precursors PathA High Temp (>80°C) or Low pH Workup Precursor->PathA PathB Optimized Temp (45°C) Buffered Cold Workup Precursor->PathB Degradant Ring-Opened Degradant (C-N Cleavage) PathA->Degradant Strain Release (25.4 kcal/mol) Product Azetidinyl-Piperazine Target Scaffold PathB->Product Kinetic Control

Mechanistic bifurcation of azetidine intermediates based on thermal conditions.

Part 4: Experimental Methodology

Optimized Low-Temperature Buchwald-Hartwig Coupling Protocol

This self-validating protocol ensures the azetidine ring remains intact by utilizing low-temperature catalytic activation and a cold, buffered workup.

Step 1: Preparation (Glovebox/Schlenk line) In an oven-dried vial under an inert argon atmosphere, combine the azetidine precursor (1.0 equiv), the piperazine derivative (1.2 equiv), and NaOtBu (1.5 equiv).

Step 2: Catalyst Addition Add RuPhos Pd G3 (5 mol%) and RuPhos ligand (5 mol%). Causality Note: The highly active G3 precatalyst is the specific variable allowing this reaction to proceed below the 80 °C degradation threshold.

Step 3: Solvent Addition Suspend the mixture in anhydrous, degassed THF (0.2 M). THF is preferred over DMF to facilitate easier, low-temperature removal during concentration.

Step 4: Kinetic Heating & Self-Validation Heat the reaction mixture to exactly 45 °C using a calibrated heating block. Validation Check: Monitor by LC-MS after 2 hours. You should observe >50% conversion. Look specifically for the +18 mass adduct (water addition/ring-opening); if this peak is >5%, verify your heating block calibration.

Step 5: Reaction Completion Stir for 12 hours at 45 °C until the starting material is fully consumed.

Step 6: Quenching & Cold Workup Cool the reaction to 0 °C in an ice bath. Quench slowly with a cold (5 °C) saturated aqueous NaHCO3 solution. Causality Note: This ensures the pH remains mildly basic (pH ~8), preventing acid-catalyzed ring opening[4].

Step 7: Extraction & Concentration Extract with cold ethyl acetate (3 x 10 mL). Dry over anhydrous Na2SO4. Concentrate under reduced pressure with the rotary evaporator water bath temperature strictly kept below 30 °C to prevent late-stage thermal degradation.

References

  • BenchChem.How to prevent the ring-opening of azetidines during subsequent reactions.
  • National Institutes of Health (NIH).A novel monoacylglycerol lipase-targeted 18F-labeled probe for positron emission tomography imaging of brown adipose tissue in the energy network.
  • National Institutes of Health (NIH).Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • ResearchGate.Pioneering protein degradation for agricultural applications.

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Pyrimidine Hydrochloride Salts

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with pyrimidine derivatives.

Pyrimidine derivatives (such as kinase inhibitors and nucleoside analogs) are frequently formulated as hydrochloride (HCl) salts to overcome poor intrinsic aqueous solubility[1]. However, the highly electronegative chloride ion readily forms extensive hydrogen-bonding networks with atmospheric water, rendering these salts highly hygroscopic[1]. When the ambient relative humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH), the powder absorbs water until it dissolves into a saturated solution droplet[2].

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure scientific integrity when handling these sensitive active pharmaceutical ingredients (APIs).

Diagnostic Workflow: Assessing Moisture Sensitivity

Before opening a new batch of a pyrimidine HCl salt, it is critical to profile its moisture sorption kinetics. Dynamic Vapor Sorption (DVS) is the gold standard for characterizing this behavior, allowing scientists to precisely monitor mass changes under controlled RH and temperature[3].

G Start Receive Pyrimidine HCl Salt DVS Dynamic Vapor Sorption (DVS) Profiling Start->DVS Classify Ph. Eur. Classification (Δ Mass at 80% RH) DVS->Classify NonHygro Non-Hygroscopic (<0.2% Δm) Classify->NonHygro SlightHygro Slightly Hygroscopic (0.2 - 2.0% Δm) Classify->SlightHygro Hygro Hygroscopic (2.0 - 15.0% Δm) Classify->Hygro VeryHygro Very Hygroscopic (>15.0% Δm) Classify->VeryHygro Action1 Standard Ambient Handling NonHygro->Action1 Action2 Store in Desiccator Rapid Weighing SlightHygro->Action2 Action3 Strict Glovebox Handling (RH < 5%, N2 Purge) Hygro->Action3 VeryHygro->Action3

Workflow for characterizing and handling hygroscopic pyrimidine HCl salts.

Quantitative Data: Hygroscopicity Classification

The European Pharmacopoeia (Ph. Eur.) classifies the hygroscopic nature of materials based on the percentage of water uptake at 80% RH and 25°C[4]. Use the following table to translate your DVS data into actionable handling requirements.

ClassificationMass Increase (Δm) at 80% RH, 25°CHandling Implication
Non-hygroscopic Δm < 0.2%Standard ambient handling is acceptable.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Store in desiccator; minimize ambient exposure.
Hygroscopic 2.0% ≤ Δm < 15.0%Glovebox required for weighing and transfer.
Very hygroscopic Δm ≥ 15.0%Strict inert atmosphere (N₂/Ar) required; high risk of deliquescence.

Core Troubleshooting & FAQs

Q1: Why do pyrimidine hydrochloride salts rapidly deliquesce, and how does it affect my assay stoichiometry? A: The causality lies in the surface chemistry. The electronegative chloride counterion acts as a strong hydrogen-bond acceptor for atmospheric water molecules. When the ambient RH exceeds the salt's DRH, the thermodynamic drive for water absorption is so high that the solid dissolves into its own absorbed moisture[2]. Impact: This incorporates invisible water mass into your sample. If you weigh 10.0 mg of a deliquesced salt, you may actually be weighing 8.5 mg of API and 1.5 mg of water, drastically skewing your molar calculations and resulting in artificially low biological assay readouts.

Q2: How do I accurately weigh highly hygroscopic APIs without compromising the batch? A: Exposure to ambient air causes rapid mass gain, making the balance reading continuously drift upward. To solve this, you must weigh the material in an environment where the RH is rigorously maintained below the salt's DRH[2]. Solution: Perform rapid weighing using an ultramicrobalance inside a nitrogen-purged glovebox. Use low-static, moisture-resistant weighing paper[2]. To self-validate the environment, place a blank piece of weighing paper on the balance; if the mass drifts by more than 0.01 mg over 60 seconds, your chamber is not dry enough.

Q3: My pyrimidine HCl powder clumped during storage. Can it be salvaged, and how do I prevent this? A: Clumping is caused by capillary condensation—moisture condenses in the microscopic pores between powder particles, creating liquid bridges that bind the particles together. Solution: The powder can often be salvaged by drying it in a vacuum oven at a moderate temperature (e.g., 50–100°C)[2]. However, because moisture can induce polymorphic phase transformations (e.g., converting an anhydrous form to a hydrate), you must perform X-ray Powder Diffraction (XRPD) after drying to confirm the crystal structure remains unchanged[3].

Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

This protocol establishes the moisture sorption isotherm, providing the kinetic data necessary to classify the salt.

  • Sample Preparation: Load 10–15 mg of the pyrimidine HCl salt into the DVS microbalance pan. Causality: A small sample size maximizes the surface-area-to-volume ratio, ensuring rapid and uniform moisture equilibration.

  • Pre-drying (Baseline Establishment): Subject the sample to a 200 SCCM dry nitrogen flow (0% RH) at 25°C for 2 hours[3]. Causality: This strips pre-existing surface water, ensuring the starting mass reflects the true dry weight.

  • Sorption Cycle: Increase the RH from 0% to 90% in 10% increments. Set the instrument to hold at each step until the rate of mass change ( dm/dt ) drops below 0.0005%/min for at least 10 minutes[5]. Causality: This strict dm/dt threshold guarantees thermodynamic equilibrium is reached before moving to the next humidity level.

  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% increments, using the same dm/dt criteria.

  • Data Analysis: Plot the mass change (%) against RH. A significant gap between the sorption and desorption curves (hysteresis) indicates bulk absorption or hydrate formation, rather than just surface adsorption.

Protocol 2: Controlled Environment Weighing (Glovebox Workflow)

Use this self-validating protocol for preparing stock solutions of salts classified as Hygroscopic or Very Hygroscopic.

  • Chamber Purge: Seal the glovebox and initiate a dry nitrogen purge. Monitor the internal hygrometer until the RH stabilizes below 5%.

  • Material Equilibration: Place the sealed API vial, volumetric flasks, and spatulas into the antechamber. Cycle the antechamber vacuum/nitrogen three times before transferring items into the main glovebox. Causality: This prevents introducing dead volumes of humid ambient air into the dry workspace.

  • Static Mitigation: Hygroscopic powders in dry environments are highly susceptible to static charge. Pass a static-eliminating ionizer over the microbalance and the weighing boat.

  • Rapid Weighing: Tare the balance. Open the API vial, quickly transfer the desired mass, and immediately recap the vial.

  • In-Situ Dissolution: Do not remove the dry powder from the glovebox. Instead, pipette your anhydrous solvent (e.g., dry DMSO) directly into the weighed powder inside the glovebox. Seal the solution vial with Parafilm or PTFE tape before exposing it to ambient air. Causality: Once in solution, the API is protected from atmospheric moisture absorption, locking in the precise molarity.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC Source: nih.gov URL:[Link]

  • Moisture Sorption Characteristics in Pharmaceutical Materials - AZoM Source: azom.com URL:[Link]

  • Characterization, Solubility, and Hygroscopicity of BMS-817399 - ACS Publications Source: acs.org URL:[Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance Source: americanpharmaceuticalreview.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Spectral Analysis of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine: A Comparative Guide

Executive Summary The compound 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine is a highly versatile diamine building block, frequently utilized as a core scaffold in the development of monoacylglycerol lipase (MAGL) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine is a highly versatile diamine building block, frequently utilized as a core scaffold in the development of monoacylglycerol lipase (MAGL) inhibitors and advanced kinase degraders [1].

From an analytical perspective, structural elucidation of this molecule presents a distinct challenge. While the pyrimidine ring provides clear, well-separated aromatic signals, the linkage between the conformationally flexible piperazine ring and the strained azetidine ring results in severe signal overlap in the aliphatic region (2.40–3.80 ppm). This guide objectively compares the performance of routine 400 MHz NMR against advanced 800 MHz CryoProbe NMR to demonstrate how high-field techniques resolve these complex spin systems.

Structural Elucidation Logic: The Analytical Challenge

As an Application Scientist, approaching this molecule requires understanding the underlying electronic environments:

  • The Pyrimidine System: The nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, significantly deshielding the adjacent protons. Furthermore, the magnetic anisotropy and ring currents of the hetero-aromatic system push the H-4 and H-6 protons far downfield [2].

  • The Piperazine-Azetidine Linkage: The piperazine methylene protons adjacent to the pyrimidine ring (H-2', H-6') are deshielded by the aromatic resonance [3]. However, the piperazine protons adjacent to the azetidine (H-3', H-5') and the azetidine protons themselves (H-2'', H-3'', H-4'') share highly similar aliphatic electron densities. At lower magnetic fields, these second-order spin systems collapse into indistinguishable multiplets.

Comparative Technology Assessment

To effectively characterize this compound, we compare two distinct NMR hardware configurations:

FeatureRoutine 400 MHz NMR (Room Temp Probe)Advanced 800 MHz NMR (CryoProbe)
Chemical Shift Dispersion Limited (400 Hz per ppm). Aliphatic signals (piperazine/azetidine) overlap heavily, appearing as broad multiplets.Superior (800 Hz per ppm). Resolves overlapping multiplets into distinct triplets and doublets of triplets.
Sensitivity (SNR) Standard. Requires extended acquisition times for

C, risking sample degradation.
3–4x higher SNR. Cryogenic cooling of RF coils reduces thermal (Johnson-Nyquist) noise.
Quaternary Carbon Detection Pyrimidine C-2 (

~161.5) is difficult to detect due to long

relaxation and lack of NOE.
High sensitivity allows rapid, definitive detection of the unprotonated pyrimidine C-2 carbon.
Cost & Throughput Highly accessible, low operational cost, ideal for initial purity screening.High operational cost (liquid He), reserved for complex structural verification and 2D NMR.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral data, the following protocol is designed as a self-validating system. Every step has a direct causal relationship to the quality of the final spectrum.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

    
     (99.9% D).
    
  • Causality: DMSO-

    
     is chosen over CDCl
    
    
    
    because its strong hydrogen-bonding capability slows down proton exchange rates. This allows the direct observation of the azetidine secondary amine (-NH) proton, which would otherwise broaden into the baseline in less polar solvents.

Step 2: Instrument Tuning and Matching (ATM)

  • Action: Perform automated tuning and matching on both the

    
    H and 
    
    
    
    C channels.
  • Causality: Matches the impedance of the probe to the transmission line (50 ohms). This maximizes RF power transfer, which is critical for exciting the insensitive

    
    C nucleus efficiently.
    

Step 3: Shimming and Acquisition

  • Action: Apply gradient shimming (TopShim) followed by manual optimization of the Z1 and Z2 gradients. Acquire

    
    H (zg30, 16 scans, 
    
    
    
    = 10s) and
    
    
    C (zgpg30, 1024 scans).
  • Causality: Perfect B

    
     field homogeneity is required to achieve sharp Lorentzian line shapes, allowing the measurement of the fine ~4.8 Hz 
    
    
    
    -coupling of the pyrimidine protons. A long
    
    
    delay (10s) ensures complete longitudinal relaxation (
    
    
    ) for accurate quantitative integration.

Step 4: D


O Exchange (Self-Validation) 
  • Action: Add 10

    
    L of D
    
    
    
    O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the
    
    
    H spectrum.
  • Causality: The physical exchange of the labile azetidine -NH proton with deuterium causes its specific signal (

    
     ~2.80 ppm) to disappear. This acts as an internal validation, proving the signal is an amine and not an aliphatic multiplet or water impurity.
    

Quantitative Spectral Data & Assignments

The following tables summarize the spectral data, highlighting the performance difference between the two NMR platforms.

Table 1: H NMR Assignments (DMSO- , 298 K)
Position400 MHz (

ppm, mult,

in Hz)
800 MHz (

ppm, mult,

in Hz)
Assignment Logic
Pyrimidine H-4, H-6 8.35 (d,

=4.8)
8.35 (d,

=4.8)
Strongly deshielded by adjacent N atoms and aromatic ring current.
Pyrimidine H-5 6.60 (t,

=4.8)
6.60 (t,

=4.8)
Shielded relative to H-4/H-6; forms a classic AX

spin system.
Piperazine H-2', H-6' 3.75 (m)3.75 (t,

=5.2)
Downfield shifted due to the electron-withdrawing pyrimidine ring.
Azetidine H-2'', H-4'' 3.45 (m)3.45 (t,

=7.0)
Resolved from piperazine signals only at 800 MHz.
Azetidine H-3'' 3.15 (m)3.15 (tt,

=7.0, 5.5)
Methine proton; complex coupling fully resolved at higher field.
Azetidine NH 2.80 (br s)2.80 (br s)Exchangeable; confirmed via D

O shake validation.
Piperazine H-3', H-5' 2.40 (m)2.40 (t,

=5.2)
Upfield relative to H-2'/H-6'; adjacent to the aliphatic azetidine.
Table 2: C NMR Assignments (DMSO- , 200 MHz)
PositionChemical Shift (

ppm)
Carbon TypeDetection Notes (CryoProbe)
Pyrimidine C-2 161.5Quaternary (C=N)High SNR required due to long

relaxation.
Pyrimidine C-4, C-6 158.0Methine (CH)Intense signals due to symmetry.
Pyrimidine C-5 110.2Methine (CH)Highly shielded aromatic carbon.
Azetidine C-3'' 61.2Methine (CH)Deshielded by adjacent piperazine nitrogen.
Azetidine C-2'', C-4'' 54.0Methylene (CH

)
Equivalent due to rapid conformational exchange.
Piperazine C-3', C-5' 50.6Methylene (CH

)
Standard aliphatic piperazine shift.
Piperazine C-2', C-6' 43.8Methylene (CH

)
Upfield shifted relative to C-3'/C-5' due to pyrimidine resonance.

Visualization of the Elucidation Workflow

The following diagram maps the logical decision tree for resolving the complex aliphatic signals of this compound.

G A 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine Sample Preparation B Routine 400 MHz NMR (Initial Screening) A->B Standard Workflow C High-Field 800 MHz NMR (CryoProbe Analysis) A->C Advanced Workflow D 1D 1H & 13C Spectra (Signal Overlap Detected) B->D E 2D COSY/HSQC/HMBC (Full Spin-System Resolution) C->E F D2O Exchange (NH Verification) D->F E->F G Final Structural Elucidation F->G

Comparative NMR workflow for resolving complex aliphatic spin systems.

References

  • Title: Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold Source: PubMed Central (PMC) URL: [Link]

  • Title: 1H chemical shifts in NMR. Part 18. Ring currents and

    
    -electron effects in hetero-aromatics
    Source:  Royal Society of Chemistry (RSC)
    URL: [Link]
    

Sources

Comparative

Mass spectrometry fragmentation pattern of azetidinyl-piperazine compounds

Optimizing LC-MS/MS Fragmentation Strategies for Azetidinyl-Piperazine Therapeutics: A Comparative Guide Azetidinyl-piperazine derivatives have emerged as highly privileged scaffolds in modern medicinal chemistry. They a...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing LC-MS/MS Fragmentation Strategies for Azetidinyl-Piperazine Therapeutics: A Comparative Guide

Azetidinyl-piperazine derivatives have emerged as highly privileged scaffolds in modern medicinal chemistry. They are widely utilized as rigid linkers in Proteolysis-Targeting Chimeras (PROTACs)[1] and as core pharmacophores in monoacylglycerol lipase (MAGL)[2] and N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[3].

However, characterizing these compounds and their metabolites via tandem mass spectrometry (LC-MS/MS) presents a unique analytical challenge. The structural dichotomy between the highly strained four-membered azetidine ring and the stable, basic six-membered piperazine ring dictates complex gas-phase dissociation kinetics. As a Senior Application Scientist, I have structured this guide to objectively compare how different mass spectrometry platforms and fragmentation modes—specifically CID, HCD, and EAD—handle this unique structural motif, providing actionable, self-validating protocols for your analytical workflows.

The Mechanistic Causality of Azetidinyl-Piperazine Fragmentation

To optimize a mass spectrometry method, one must first understand the thermodynamic and kinetic realities of the molecule in the gas phase.

Protonation and Ring Strain: During Electrospray Ionization (ESI), protonation predominantly occurs on the most basic nitrogen, which is typically within the piperazine ring. When collisional energy is applied, the molecule must distribute this internal energy. The azetidine ring possesses considerable ring strain (~26 kcal/mol)[2]. Consequently, under low-energy conditions, the activation energy threshold for azetidine ring-opening is reached long before the piperazine core is compromised.

The Modality Dictates the Pathway:

  • Collision-Induced Dissociation (CID): In traditional ion trap or Q-TOF CID, energy is deposited slowly (thermal heating). The weakest bonds break first, leading primarily to the neutral loss of the azetidine moiety or simple linker cleavage. Furthermore, ion trap CID suffers from the "one-third rule" (low-mass cutoff), meaning diagnostic low-mass reporter ions generated from the piperazine core are inherently lost[4].

  • Higher-energy Collisional Dissociation (HCD): HCD on Orbitrap platforms deposits energy rapidly, overcoming the stability of the piperazine ring. This "shatters" the core, yielding rich, low-mass diagnostic fragments (e.g., iminium ions) without the low-mass cutoff limitations of traditional ion traps[5].

  • Electron-Activated Dissociation (EAD) / ETD: When analyzing phase II metabolites (e.g., N-glucuronides of the piperazine nitrogen), CID and HCD often cleave the labile glucuronide bond before the backbone fragments. Electron-based methods trigger radical-driven, orthogonal fragmentation that cleaves the ring backbones while leaving the labile modifications intact, allowing for precise localization of the metabolic site[6].

Platform & Fragmentation Mode Comparison

The following table summarizes the quantitative and qualitative performance of different fragmentation platforms when analyzing azetidinyl-piperazine compounds.

Fragmentation ModePrimary PlatformEnergy DepositionLow-Mass CutoffPrimary Azetidinyl-Piperazine PathwayAnalytical Advantage
CID Agilent / Bruker Q-TOF, Ion TrapsSlow heating (10–40 eV)Yes (~1/3 of precursor m/z in ion traps)Azetidine ring opening; linker cleavageExcellent for intact precursor profiling and dominant structural losses.
HCD Thermo Orbitrap (e.g., Q Exactive, Exploris)Rapid, stepped (15, 30, 45 NCE)NoPiperazine core shattering; rich b/y and c/z type equivalent ionsDeep structural elucidation; capture of low m/z diagnostic reporter ions[4].
EAD / ETD Sciex ZenoTOF / Orbitrap ExcedionElectron transfer (Radical-driven)NoOrthogonal backbone cleavage retaining labile PTMsUnambiguous localization of N-oxides and N-glucuronides[6].

Self-Validating Experimental Protocol: Stepped HCD Optimization

To achieve comprehensive structural coverage of azetidinyl-piperazine libraries, a stepped Normalized Collision Energy (NCE) approach is highly recommended[7]. The following protocol is designed as a self-validating system , ensuring that instrument drift or mass calibration errors do not compromise the fragmentation data.

Step 1: System Suitability and Energy Normalization (The Validation Step)

  • Action: Before analyzing your target compounds, directly infuse a known reference standard (e.g., Leucine Enkephalin or a commercially available piperazine standard) at 100 ng/mL.

  • Validation: Adjust the collision energy until the survival yield of the precursor ion is exactly 10%. This normalizes the energy deposition across different instruments, ensuring that the subsequent NCE values applied to your azetidinyl-piperazine compounds are highly reproducible and instrument-agnostic.

Step 2: Precursor Ion Optimization

  • Action: Introduce the azetidinyl-piperazine sample (1 μM in 50% MeOH / 0.1% Formic Acid) via direct infusion at 5 μL/min.

  • Parameter: Isolate the [M+H]+ precursor using a narrow isolation window (m/z 0.7) to prevent co-isolation of isotopic impurities[7].

Step 3: Stepped NCE Acquisition

  • Action: Configure the Orbitrap HCD cell to utilize a stepped collision energy mode.

  • Parameter: Set the NCE to 15%, 30%, and 45%[7].

  • Causality: The 15% NCE captures the highly fragile azetidine ring-opening events. The 30% NCE breaks the linker amides. The 45% NCE shatters the piperazine core to generate low-mass diagnostic iminium ions. Multiplexing these into a single composite MS/MS spectrum provides a complete structural fingerprint.

Step 4: Orthogonal EAD Verification (For Metabolites)

  • Action: If analyzing in vivo samples for metabolic soft spots, divert the sample to a ZenoTOF system utilizing EAD.

  • Parameter: Apply an electron kinetic energy of 0-5 eV to induce radical fragmentation, verifying the exact nitrogen atom responsible for phase I oxidation or phase II glucuronidation[6].

Logical Workflow Visualization

The following diagram illustrates the decision-making matrix and physical fragmentation pathways for analyzing these complex heterocycles.

MS_Methodology Precursor Azetidinyl-Piperazine Precursor Ion [M+H]+ CID Q-TOF / Ion Trap CID (Slow Heating) Precursor->CID Low Energy HCD Orbitrap HCD (High Energy) Precursor->HCD Stepped NCE EAD ZenoTOF EAD (Electron-Based) Precursor->EAD Radical Drive AzetidineLoss Azetidine Ring Opening (Strain-Driven) CID->AzetidineLoss PiperazineFrag Piperazine Core Shattering (No 1/3 Mass Cutoff) HCD->PiperazineFrag MetaboliteID Labile PTM Retention (e.g., N-Glucuronides) EAD->MetaboliteID

Logical workflow of MS/MS fragmentation strategies for azetidinyl-piperazine structural elucidation.

Conclusion

For drug development professionals working with azetidinyl-piperazine scaffolds, relying solely on traditional CID will leave critical structural gaps due to the vast stability differences between the two rings. Upgrading workflows to utilize stepped HCD on High-Resolution platforms ensures that both the fragile azetidine strain-releases and the robust piperazine core cleavages are captured simultaneously. When metabolic tracking is required, transitioning to EAD/ETD is non-negotiable for preserving labile conjugates.

References

  • The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. Available at:[Link]

  • Pioneering protein degradation for agricultural applications. ResearchGate. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. ACS Publications. Available at:[Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. PMC / NIH. Available at:[Link]

  • Application of electro-activated dissociation fragmentation technique to identifying glucuronidation and oxidative metabolism sites. ResearchGate. Available at: [Link]

  • Quantum Chemistry-based Molecular Dynamics Simulations as a Tool for the Assignment of ESI-MS/MS Spectra of Drug Molecules. PMC / NIH. Available at:[Link]

Sources

Validation

Azetidine vs. Pyrrolidine Scaffolds in Kinase Inhibition: A Comparative Guide

Introduction In the landscape of kinase inhibitor drug discovery, the selection of a core scaffold is a critical decision that profoundly influences a compound's potency, selectivity, and pharmacokinetic properties. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of kinase inhibitor drug discovery, the selection of a core scaffold is a critical decision that profoundly influences a compound's potency, selectivity, and pharmacokinetic properties. Among the saturated heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as privileged scaffolds. Their prevalence in clinically approved and investigational kinase inhibitors underscores their value. This guide provides an in-depth, objective comparison of azetidine and pyrrolidine scaffolds, offering experimental data and mechanistic insights to inform scaffold selection in kinase inhibitor design.

The rationale for employing these scaffolds lies in their ability to impart desirable physicochemical properties. The three-dimensional nature of these saturated rings allows for the exploration of chemical space beyond the flat, aromatic systems that have traditionally dominated kinase inhibitor design.[1][2] This can lead to novel interactions with the kinase active site and improved drug-like properties.

Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental difference between azetidine and pyrrolidine lies in their ring size, which dictates their conformational flexibility and the spatial orientation of their substituents.

  • Azetidine: The four-membered ring of azetidine is significantly more constrained than pyrrolidine.[2] This rigidity can be advantageous in pre-organizing substituents for optimal binding to the target kinase, potentially leading to higher potency and selectivity. The strain inherent in the four-membered ring can also influence its reactivity and metabolic stability.

  • Pyrrolidine: The five-membered pyrrolidine ring possesses greater conformational flexibility, allowing it to adopt various envelope and twisted conformations.[1] This flexibility can enable the scaffold to adapt to the specific topology of a kinase's active site. However, this conformational freedom can also come at an entropic cost upon binding.

A comparison of key physicochemical parameters highlights the nuanced differences between these scaffolds:

PropertyAzetidinePyrrolidineRationale and Implication
Ring Strain HighLowThe higher ring strain of azetidine can influence bond angles and reactivity, potentially impacting metabolic stability and synthetic accessibility.
Conformational Flexibility LowModerateAzetidine's rigidity can lead to a lower entropic penalty upon binding, potentially increasing affinity. Pyrrolidine's flexibility allows for better adaptation to various binding pockets.[1][2]
Lipophilicity (clogP of parent) LowerHigherThe smaller, more polar nature of azetidine can contribute to improved aqueous solubility, a key factor in drug development.
Exit Vectors DefinedMore variedThe defined geometry of azetidine provides clear vectors for substituent placement to probe specific interactions within the kinase active site.[2]

Comparative Analysis in Kinase Inhibition: A Case Study Approach

Direct, head-to-head comparisons of azetidine and pyrrolidine analogs targeting the same kinase provide the most compelling evidence for their relative merits. A recent study on Discoidin Domain Receptor (DDR1/2) inhibitors for Idiopathic Pulmonary Fibrosis (IPF) offers a compelling example.[3]

In this study, researchers explored indoline, pyrrolidine, and azetidine scaffolds. While the pyrrolidine-containing compounds showed potent DDR1 inhibition, they were plagued by safety and selectivity issues.[3] The azetidine-based compound 37 , however, emerged as the most promising candidate due to its nanomolar potency, improved kinase selectivity, and reduced cardiotoxicity risk.[3] This case highlights how the conformational constraint of the azetidine ring can lead to a more favorable selectivity profile.

Another example can be found in the development of STAT3 inhibitors. Researchers progressed from a proline (a pyrrolidine-containing amino acid) linker to an azetidine linker, which resulted in a significant improvement in potency.[4][5] The (R)-azetidine-2-carboxamide scaffold, in particular, demonstrated nanomolar potency in disrupting STAT3 DNA-binding activity.[5]

Here is a summary of the comparative data for the DDR1/2 inhibitors:

ScaffoldCompound ExampleDDR1 Ki (nM)Kinase SelectivityKey Finding
Pyrrolidine(proprietary)PotentPoorFaced safety and selectivity challenges.[3]
Azetidine37 NanomolarImprovedDemonstrated improved kinase selectivity and reduced cardiotoxicity risk.[3]

Delving into the Binding Pocket: Structural Insights

X-ray crystallography provides invaluable insights into how these scaffolds interact with the kinase active site. The orientation of the scaffold and its substituents within the ATP-binding pocket dictates the inhibitor's potency and selectivity.

The crystal structure of a DDR1 kinase domain in complex with an inhibitor revealed that the inhibitor forms a key hydrogen bond with the hinge residue Met704.[3] The specific geometry of the scaffold influences how effectively this and other interactions can be achieved. The rigid nature of the azetidine ring in compound 37 likely positioned its substituents to form more optimal interactions within the DDR1 active site, contributing to its superior profile.[3]

Experimental Protocols: Assessing Kinase Inhibition

To empirically compare the efficacy of azetidine- and pyrrolidine-based inhibitors, standardized in vitro kinase assays are essential. The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of this evaluation.

Generalized Protocol for IC50 Determination of a Kinase Inhibitor

This protocol outlines a typical workflow for determining the IC50 value of a test compound against a target kinase using a fluorescence-based assay.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (azetidine and pyrrolidine analogs) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen®)[6][7]

  • 384-well microplates[8]

Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor 1. Prepare serial dilutions of test compounds in DMSO. prep_plate 2. Dispense diluted compounds into a 384-well plate. prep_inhibitor->prep_plate add_enzyme 5. Add kinase/substrate mix to the plate. prep_plate->add_enzyme prep_enzyme 3. Prepare kinase and substrate solution in assay buffer. prep_enzyme->add_enzyme prep_atp 4. Prepare ATP solution in assay buffer. add_atp 7. Initiate reaction by adding ATP. prep_atp->add_atp pre_incubate 6. Pre-incubate to allow inhibitor binding. add_enzyme->pre_incubate pre_incubate->add_atp incubate 8. Incubate at room temperature (e.g., 60 minutes). add_atp->incubate stop_reaction 9. Stop reaction and detect signal (e.g., add ADP-Glo™ reagent). incubate->stop_reaction read_plate 10. Measure signal (e.g., luminescence) with a plate reader. stop_reaction->read_plate analyze_data 11. Analyze data to determine IC50 values. read_plate->analyze_data

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

Detailed Steps:

  • Compound Preparation: Create a serial dilution series of the test compounds (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration is 10 mM.[8]

  • Assay Plate Preparation: Dispense a small volume (e.g., 2.5 µL) of each inhibitor concentration into the wells of a 384-well plate. Include controls for no inhibitor (DMSO only) and no enzyme.[9]

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and the appropriate substrate in kinase assay buffer. Add this mixture to all wells.

  • Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to the kinase.[9]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[8]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[8][9]

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.[6][10]

  • Data Analysis:

    • Subtract the background signal (from the "no enzyme" control) from all other readings.[8]

    • Normalize the data, setting the "no inhibitor" control as 100% activity and a control with a known potent inhibitor or no enzyme as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]

Kinase Selectivity Profiling: A Crucial Step

A potent inhibitor is of little therapeutic value if it is not selective for its intended target. Kinase selectivity profiling is therefore a critical step in the development of any kinase inhibitor.[12][13] This is typically done by screening the inhibitor against a large panel of kinases.[14]

Workflow for Kinase Selectivity Profiling:

G cluster_initial Initial Screen cluster_identify Hit Identification cluster_dose Dose-Response cluster_analysis Selectivity Analysis single_conc 1. Screen inhibitor at a single high concentration (e.g., 1-10 µM) against a broad kinase panel. identify_hits 2. Identify kinases inhibited above a certain threshold (e.g., >70% inhibition). single_conc->identify_hits ic50_determination 3. Determine IC50 values for the identified off-target kinases. identify_hits->ic50_determination analyze_profile 4. Analyze the data to generate a selectivity profile and calculate selectivity scores. ic50_determination->analyze_profile

Caption: A tiered approach to kinase inhibitor selectivity profiling.

This tiered approach is efficient and cost-effective.[13] The initial single-concentration screen quickly identifies potential off-target interactions, and the follow-up IC50 determination provides a quantitative measure of the inhibitor's potency against these off-targets.

Conclusion and Future Perspectives

Both azetidine and pyrrolidine scaffolds offer distinct advantages in the design of kinase inhibitors. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the drug discovery program and the topology of the target kinase.

  • Azetidine is an excellent choice when conformational restriction is desired to enhance potency and selectivity. Its rigid nature can pre-organize substituents for optimal interactions within the binding pocket, potentially leading to inhibitors with cleaner off-target profiles.[2][3]

  • Pyrrolidine , with its greater conformational flexibility, offers the potential for its substituents to adapt to a wider range of binding site environments.[1] This adaptability can be advantageous when the precise binding mode is unknown or when targeting kinases with more accommodating active sites.

The future of kinase inhibitor design will likely involve the continued exploration of novel, three-dimensional scaffolds. The insights gained from comparing fundamental building blocks like azetidine and pyrrolidine will be invaluable in guiding the design of the next generation of highly potent and selective kinase inhibitors.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Bamborough, P., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 16(2), 136-148.
  • Kennedy, A. R., et al. (2013). Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry, 56(22), 9297-9309.
  • Gunerka, P., et al. (2020).
  • Taylor & Francis Online. (2014). Kinase selectivity profiling by inhibitor affinity chromatography. Retrieved from [Link]

  • SciSpace. (2012). Targeted kinase selectivity from kinase profiling data. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry.
  • PubMed. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Retrieved from [Link]

  • PubMed. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Retrieved from [Link]

  • PMC. (n.d.). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Retrieved from [Link]

  • PMC. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • Merck. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • PubMed. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • PubMed. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]

  • ResearchGate. (2025). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Retrieved from [Link]

  • ScienceOpen. (2013). Exploring the Binding Nature of Pyrrolidine Pocket- Dependent Interactions in the Polo-Box Domain of Polo- Like Kinase 1. Retrieved from [Link]

  • PubMed. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Retrieved from [Link]

  • SciSpace. (2005). The discovery of novel protein kinase inhibitors by using fragment-based high-throughput x-ray crystallography. Retrieved from [Link]

  • R Discovery. (2004). Crystallization and preliminary X-ray analysis of two inhibitor complexes of the catalytic domain of death-associated protein kinase. Retrieved from [Link]

  • PMC. (2025). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. Retrieved from [Link]

  • PubMed. (2014). Scaffold mining of kinase hinge binders in crystal structure database. Retrieved from [Link]

  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]

Sources

Comparative

Purity Validation of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine via LC-MS: A Comparative Methodology Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary Validating the purity of highly polar, multi-basic pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

Validating the purity of highly polar, multi-basic pharmaceutical intermediates is a notorious bottleneck in analytical method development. The compound 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine presents a distinct chromatographic challenge. Featuring a pyrimidine ring, a strongly basic piperazine moiety, and a highly strained, basic azetidine ring, this molecule is highly polar and carries multiple positive charges under standard acidic conditions.

This guide objectively compares three Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity validation of this intermediate. By analyzing the causality behind retention mechanisms, we demonstrate why Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS outperforms traditional Reversed-Phase (RPLC) approaches in terms of retention, peak shape, and ionization efficiency.

Mechanistic Profiling of the Target Analyte

To understand the analytical challenge, we must first deconstruct the analyte's physicochemical properties:

  • Azetidine & Piperazine Rings: These secondary and tertiary aliphatic amines possess high pKa values (typically ~9.5 to 10.5). At a standard LC-MS mobile phase pH of 2.7 (using 0.1% Formic Acid), these nitrogens are fully protonated.

  • Consequence in RPLC: The resulting polycationic state drastically reduces the compound's LogD, making it excessively hydrophilic. In standard C18 RPLC, the compound fails to partition into the hydrophobic stationary phase, eluting near the void volume (

    
    ). Furthermore, the protonated amines undergo severe secondary electrostatic interactions with residual unendcapped silanols on the silica support, leading to extreme peak tailing and compromised resolution [5].
    

Methodology Comparison: RPLC vs. High-pH RPLC vs. HILIC

To establish a self-validating analytical system, we compared three distinct chromatographic strategies.

Method A: Standard Low-pH RPLC-MS (The Traditional Baseline)
  • Column: C18 (Sub-2 µm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (pH ~2.7)

  • Mechanism: Hydrophobic partitioning.

  • Verdict: Inadequate. The analyte elutes in the void volume. Co-elution with unretained matrix components causes severe ion suppression in the Electrospray Ionization (ESI) source, rendering trace impurity quantification impossible.

Method B: High-pH RPLC-MS (The Workaround)
  • Column: Ethylene Bridged Hybrid (BEH) C18 (Stable at high pH)

  • Mobile Phase: 10 mM Ammonium Bicarbonate / Acetonitrile (pH ~10.0)

  • Mechanism: Deprotonation of the basic amines increases the compound's hydrophobicity, allowing it to partition into the C18 phase.

  • Verdict: Sub-optimal. While retention (

    
    ) improves significantly, operating at high pH suppresses the formation of 
    
    
    
    ions in positive ESI mode, leading to a 5- to 10-fold drop in MS sensitivity compared to low-pH conditions.
Method C: HILIC-MS (The Recommended Standard)
  • Column: Bare Silica or Amide-bonded HILIC phase

  • Mobile Phase: 10 mM Ammonium Acetate in Water / Acetonitrile (Start at 90% ACN)

  • Mechanism: Hydrophilic partitioning into a water-enriched layer immobilized on the polar stationary phase, combined with weak electrostatic interactions [5].

  • Verdict: Superior. HILIC perfectly aligns with the analyte's polarity. The highly organic mobile phase (>80% Acetonitrile) drastically lowers surface tension, enhancing droplet fission in the ESI source and maximizing MS sensitivity [1, 2]. Ammonium acetate (10-30 mM) effectively shields residual silanols, ensuring sharp, symmetrical peaks [3].

G cluster_RPLC Low-pH RPLC Mechanism (Fails for Polycations) cluster_HILIC HILIC Mechanism (Ideal for Polycations) Analyte_R Protonated Analyte (Highly Polar) C18 C18 Stationary Phase (Hydrophobic) Analyte_R->C18 Repulsion Elution_R Void Volume Elution (Ion Suppression) Analyte_R->Elution_R Washes out Analyte_H Protonated Analyte (Highly Polar) WaterLayer Immobilized Water Layer (Polar Phase) Analyte_H->WaterLayer Hydrophilic Partitioning Elution_H Strong Retention (High ESI Sensitivity) WaterLayer->Elution_H Controlled Elution

Caption: Mechanistic comparison of Low-pH RPLC vs. HILIC for highly polar, multi-basic compounds.

Quantitative Data Summary

The following table summarizes the objective performance metrics of the three methodologies for 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine.

Performance MetricMethod A: Low-pH RPLCMethod B: High-pH RPLCMethod C: HILIC-MS
Retention Factor (

)
0.4 (Unacceptable)3.2 (Acceptable)4.8 (Excellent)
Peak Asymmetry (

)
2.8 (Severe Tailing)1.3 (Good)1.1 (Excellent)
MS Sensitivity (S/N at 1 ng/mL) 15 (Suppressed)45 (Reduced ionization)280 (Enhanced)
Orthogonal Selectivity PoorModerateHigh (Ideal for polar impurities)
Suitability for Purity Validation FailPass (with compromises)Optimal

Experimental Protocol: HILIC-MS Purity Validation Workflow

To ensure a self-validating system, the following protocol incorporates system suitability criteria and utilizes MS-grade reagents to prevent adduct formation and baseline noise [1].

Step 1: Reagent and Sample Preparation
  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust pH to 5.8 using dilute Acetic Acid. Causality: Ammonium acetate provides sufficient ionic strength to mitigate secondary electrostatic interactions with the silica surface, ensuring sharp peaks [3].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 90% Acetonitrile / 10% Water. Critical: Samples must be dissolved in a high-organic diluent. Injecting highly aqueous samples into a HILIC system disrupts the immobilized water layer, causing peak splitting and retention time shifts.

  • Sample Concentration: Prepare the intermediate at 1.0 mg/mL for impurity profiling, and dilute to 1.0 µg/mL for the main peak assay.

Step 2: Chromatographic Conditions
  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to establish partitioning)

    • 1.0 - 6.0 min: 95% B to 60% B (Increasing aqueous content elutes the polar analyte)

    • 6.0 - 8.0 min: 60% B (Wash step)

    • 8.0 - 12.0 min: 95% B (Re-equilibration; HILIC requires longer re-equilibration times than RPLC).

Step 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Detection Mode: Full Scan (m/z 100-1000) for unknown impurity identification, and Multiple Reaction Monitoring (MRM) for targeted quantitation of known degradation products.

Step 4: Validation & System Suitability
  • Ensure the retention factor (

    
    ) of the main peak is 
    
    
    
    .
  • Verify peak purity using MS spectral extraction across the peak apex and inflection points. A peak purity match factor of

    
     is required to confirm no co-eluting isobaric impurities [4].
    

Workflow Prep 1. Sample Prep (Dilute in 90% ACN) LC 2. HILIC Separation (Ammonium Acetate / ACN Gradient) Prep->LC ESI 3. ESI+ Ionization (High Organic = Enhanced Desolvation) LC->ESI MS 4. Mass Spectrometry (Full Scan & MRM) ESI->MS Val 5. Purity Validation (Peak Purity > 0.99, S/N > 10) MS->Val

Caption: Step-by-step LC-MS workflow for validating the purity of basic pharmaceutical intermediates.

Conclusion

For complex, multi-nitrogenous intermediates like 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine, standard RPLC methods fail to provide the retention and peak integrity required for stringent purity validation. By shifting to a HILIC-MS methodology utilizing an ammonium acetate buffer, analytical scientists can leverage the compound's high polarity as an advantage. This approach not only guarantees robust retention and orthogonal selectivity against hydrophobic impurities but also exponentially increases MS sensitivity by optimizing the electrospray desolvation environment.

References

  • LCGC International. "HILIC–MS Sensitivity without Silica." Chromatography Online. Available at: [Link]

  • Mokh, S., et al. "Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS." American Journal of Analytical Chemistry, SCIRP. Available at: [Link]

  • Resolve Mass. "Analytical Method Development and Validation in Pharmaceuticals." Resolve Mass Analytical Services. Available at: [Link]

  • Separation Science. "Do you HILIC? A Guide to Hydrophilic Interaction Liquid Chromatography." SepScience. Available at: [Link]

Validation

Biological Activity Comparison: Azetidinyl-piperazine vs. Piperazinyl-pyrimidine

Executive Summary This guide provides a technical comparison between two distinct nitrogen-heterocyclic motifs used in modern drug discovery: the Piperazinyl-pyrimidine scaffold and the Azetidinyl-piperazine moiety. Pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two distinct nitrogen-heterocyclic motifs used in modern drug discovery: the Piperazinyl-pyrimidine scaffold and the Azetidinyl-piperazine moiety.

  • Piperazinyl-pyrimidine represents a classic "privileged structure" found in numerous kinase inhibitors (e.g., CDK4/6 inhibitors) and GPCR ligands. It combines an aromatic pyrimidine core with a solubilizing piperazine tail. While potent, it often suffers from metabolic liability (oxidative clearance) and promiscuous binding (hERG toxicity).

  • Azetidinyl-piperazine (specifically the 1-(azetidin-3-yl)piperazine motif) is an emerging "sp3-rich" scaffold. It is increasingly utilized as a rigid, metabolic "blocker" or linker. By removing the aromatic pyrimidine ring and introducing the strained azetidine, this motif lowers lipophilicity (LogD), increases fraction sp3 (Fsp3), and improves metabolic stability while maintaining basicity for target engagement.

This guide analyzes the transition from the classic aromatic motif to the saturated bioisostere, focusing on structure-activity relationships (SAR), ADME profiles, and experimental validation.

Structural & Physicochemical Analysis[1][2][3][4]

The fundamental difference lies in the Aromatic vs. Aliphatic nature and the Conformational Rigidity .

FeaturePiperazinyl-pyrimidineAzetidinyl-piperazineImpact on Drug Design
Topology Flat / Planar (Pyrimidine) + Chair (Piperazine)3D / Globular (Bicyclic sp3 system)Higher Fsp3 (Azetidinyl) correlates with improved clinical success and solubility.
Basicity (pKa) Pyrimidine N: ~1.0Piperazine N: ~8.5–9.0Azetidine N: ~9.0–10.0Piperazine N: ~8.0–9.0Azetidine is highly basic; however, the linked system allows fine-tuning of pKa via N-substitution.
Lipophilicity Higher (Aromatic ring increases LogP)Lower (Saturated system lowers LogP)Lower LogP reduces non-specific binding and hERG liability.
Metabolic Liability High: Pyrimidine is stable, but the piperazine ring is prone to CYP-mediated oxidation.Low: Azetidine ring is metabolically robust; steric bulk at the piperazine N4 reduces oxidation.Critical for extending half-life (

).
Rigidity Flexible rotation around the C-N bond between rings.Rigid/Semi-rigid (if spiro or 3-substituted).Rigid linkers (Azetidinyl-piperazine) reduce entropic penalty upon binding.
Mechanistic Insight: The "Azetidine Switch"

Medicinal chemists often employ the "Azetidine Switch" to solve high intrinsic clearance (


). Replacing a solvent-exposed aromatic ring (like pyrimidine) with a saturated azetidine ring removes a planar lipophilic surface, reducing affinity for metabolic enzymes (CYPs) and efflux transporters (P-gp), while retaining the vector for hydrogen bonding.

Biological Activity & Case Studies

A. Kinase Inhibition (Solvent Front Modifications)

In kinase inhibitors (e.g., targeting PI3K or CDK), the Piperazinyl-pyrimidine moiety often binds in the solvent-exposed region.

  • Performance: The pyrimidine ring can participate in

    
    -stacking, but often contributes to poor solubility.
    
  • Optimization: Switching to Azetidinyl-piperazine maintains the solubilizing amine but removes the "grease" of the aromatic ring.

    • Data Trend: Compounds containing the azetidinyl-piperazine tail often show a 2-5x improvement in solubility and a >50% reduction in CYP3A4 inhibition compared to their pyrimidine analogs, sometimes with a slight potency cost due to loss of

      
      -interactions.
      
B. GPCR Antagonists (Histamine H3 & Dopamine D3)

This is the "home turf" of the Azetidinyl-piperazine motif (e.g., JNJ series).

  • Piperazinyl-pyrimidine: Early H3 antagonists used this core. They were potent but suffered from hERG binding (QTc prolongation risk) due to the combination of a basic amine and a lipophilic aromatic ring.

  • Azetidinyl-piperazine:

    • Potency: Maintains nanomolar affinity (

      
       nM) by positioning the basic nitrogen correctly for the aspartic acid residue in the GPCR binding pocket.
      
    • Safety: The removal of the aromatic pyrimidine significantly reduces hERG affinity.

    • Example: In H3 antagonists, replacing a piperidinyl-pyrimidine tail with an azetidinyl-piperazine tail improved the hERG safety margin from 10x to >100x .

Experimental Protocols

To validate the advantages of the Azetidinyl-piperazine scaffold, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement (Intrinsic Clearance,


) when switching scaffolds.

Materials:

  • Test Compounds (1 µM final conc).

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quenching Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately transfer aliquots into 150 µL ice-cold Quenching Solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation: Plot


 vs. time. The slope is 

.


Success Criteria:

  • Piperazinyl-pyrimidine (Control): Expect

    
     min (High clearance).
    
  • Azetidinyl-piperazine (Test): Expect

    
     min (Moderate/Low clearance).
    
Protocol B: hERG Inhibition (Automated Patch Clamp)

Objective: Assess cardiotoxicity risk. Method: Whole-cell patch clamp on CHO cells stably expressing hERG channels. Standard: Cisapride (Positive Control). Threshold:


 is considered a "safe" window for early discovery. Azetidinyl-piperazine analogs should aim for 

.

Visualization & Logic Flows

Diagram 1: The "Azetidine Switch" Decision Logic

This diagram illustrates the medicinal chemistry decision process for switching from Piperazinyl-pyrimidine to Azetidinyl-piperazine.

AzetidineSwitch Start Lead Compound (Piperazinyl-pyrimidine) Issue1 High Metabolic Clearance (CYP) Start->Issue1 Identified Liability Issue2 hERG Liability (Cardiotoxicity) Start->Issue2 Strategy Strategy: Increase Fsp3 & Reduce Lipophilicity Issue1->Strategy Issue2->Strategy Modification Scaffold Hop: Replace Pyrimidine with Azetidine (Azetidinyl-piperazine) Strategy->Modification Synthetic Execution Outcome Optimized Lead: Lower LogD, Higher Stability Modification->Outcome Validation

Caption: Decision logic for replacing the aromatic Piperazinyl-pyrimidine core with the saturated Azetidinyl-piperazine scaffold to improve ADME properties.

Diagram 2: Comparative Synthesis Workflow

A simplified view of how these distinct modules are assembled.

Synthesis cluster_0 Piperazinyl-pyrimidine Synthesis cluster_1 Azetidinyl-piperazine Synthesis P1 Chloropyrimidine P3 SNAr Reaction (Heat/Base) P1->P3 P2 Boc-Piperazine P2->P3 P4 Piperazinyl-pyrimidine P3->P4 A1 N-Boc-Azetidinone A3 Reductive Amination (NaBH(OAc)3) A1->A3 A2 Piperazine A2->A3 A4 1-(Azetidin-3-yl)piperazine A3->A4

Caption: Synthetic divergence: SNAr chemistry for the aromatic scaffold vs. Reductive Amination for the sp3-rich scaffold.

References

  • BenchChem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. (2025).[1][2][3]

  • Journal of Medicinal Chemistry. Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).[4][5]

  • RSC Advances. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022).[6][7][8]

  • ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[9] (2021).[5][10]

  • National Institutes of Health (NIH). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. (2023).[2]

Sources

Comparative

Pharmacokinetic Profile Comparison of Azetidine-Based Drug Analogs: A Guide for Lead Optimization

Executive Summary Azetidines—four-membered, nitrogen-containing saturated heterocycles—have transitioned from niche chemical curiosities to privileged scaffolds in modern drug discovery[1]. Historically, medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines—four-membered, nitrogen-containing saturated heterocycles—have transitioned from niche chemical curiosities to privileged scaffolds in modern drug discovery[1]. Historically, medicinal chemists relied heavily on six-membered rings like piperidine to incorporate basic amines. However, as targets become more complex, the pharmacokinetic (PK) liabilities of larger heterocycles (e.g., high intrinsic clearance, poor oral bioavailability) often necessitate scaffold hopping.

This guide objectively compares the PK profiles of azetidine-based analogs against their piperidine and pyrrolidine counterparts. By dissecting the physicochemical causality behind these differences and providing standardized experimental protocols, this document serves as a strategic framework for scientists optimizing lead compounds.

Structural Dynamics: The Biophysical Rationale for Azetidine Substitution

Replacing a larger saturated heterocycle with an azetidine ring fundamentally alters the molecule's biophysical behavior. The causality behind the improved PK profile of azetidines relies on three interconnected physicochemical shifts:

  • Tuned Basicity (pKa): While unsubstituted azetidine possesses a high pKa (~11.29), substituted azetidine scaffolds in drug discovery generally exhibit lower basicity compared to their piperidine counterparts (pKa ~11.22)[2]. The increased s-character of the nitrogen lone pair in the strained four-membered ring lowers the pKa. This reduced basicity decreases the fraction of protonated amine at physiological pH (7.4), which directly reduces affinity for cytochrome P450 enzymes (like CYP2D6) that preferentially bind highly basic substrates, thereby lowering hepatic clearance[3].

  • Reduced Lipophilicity (logP) and Size: The contraction to a four-membered ring inherently reduces the lipophilic surface area and molecular weight[2]. This subtle reduction in logP often translates to improved aqueous solubility and reduced non-specific plasma protein binding, increasing the unbound fraction (

    
    ) of the drug available for target engagement.
    
  • Ring Strain as a Steric Shield: Azetidines possess significant ring strain (approximately 25.4 kcal/mol)[2]. While high ring strain can theoretically act as a metabolic liability (susceptibility to ring-opening), strategic substitutions (e.g., 3,3-disubstitution or spiro-fusion) sterically shield the nitrogen and adjacent carbons. This configuration blocks N-dealkylation and α-oxidation pathways commonly seen in piperidines, enhancing overall metabolic stability[1][2].

Comparative Pharmacokinetic Data (The "Head-to-Head")

To quantify the impact of azetidine substitution, we must evaluate head-to-head experimental data comparing azetidines to alternative scaffolds.

Table 1: General Physicochemical & PK Property Comparison
PropertyPiperidine Core (6-membered)Azetidine Core (4-membered)Pharmacokinetic Impact
Ring Strain Low (Stable chair conformation)High (~25.4 kcal/mol)Alters reactivity; requires substitution to prevent metabolic ring-opening[2].
Basicity (pKa) Generally higher (often >10)Generally lower in substituted analogsLower pKa reduces CYP-mediated clearance and phospholipidosis risk[2][3].
Lipophilicity HigherLowerImproves solubility; alters passive permeability[2].
Metabolic Stability Prone to α-oxidation / N-dealkylationHighly stable if sterically shieldedDecreases intrinsic clearance (

)[1].
Case Study A: RSV Fusion Inhibitors (Spiro-Azetidine vs. Larger Rings)

During the optimization of respiratory syncytial virus (RSV) fusion inhibitors, researchers compared 3,3′-spirocyclic-2-oxo-indoline derivatives[4]. The reference compound, BMS-433771, suffered from poor oral exposure. Replacing the larger spiro-ring with a four-membered azetidine (Compound 14h) yielded profound PK improvements:

  • In Vitro Potency: Compound 14h achieved subnanomolar antiviral activity (EC50 = 0.8 nM)[4].

  • Clearance & Exposure: The azetidine analog demonstrated significantly lower clearance and volume of distribution (

    
    ), driving a nearly 7-fold increase in oral exposure (AUC: 8076 nM·h vs. 1170 nM·h for BMS-433771)[4].
    
  • Bioavailability: Absolute oral bioavailability (%F) skyrocketed from 13% to 71% in murine models[4].

Case Study B: Antimalarial Azetidine-2-carbonitriles

The discovery of BRD9185, an azetidine-2-carbonitrile targeting P. falciparum DHODH, highlights the scaffold's capacity for extending the duration of action[5]. The azetidine core contributed to a highly bioavailable (94%) profile with a long half-life (15 hours) and exceptionally low clearance (0.40 mL/min/kg) in mice, enabling a sterile cure after just three doses[5].

Mechanistic Pathways & Workflows

The decision to implement an azetidine substitution follows a specific logical workflow designed to resolve PK liabilities.

OptimizationLogic Start Lead Compound (Piperidine Core) Liability PK Liabilities: High Clearance, Poor %F Start->Liability Azetidine Azetidine Substitution (4-membered ring) Liability->Azetidine Scaffold Hopping PhysChem Physicochemical Shifts: ↓ Basicity (pKa) ↓ Lipophilicity (logP) ↑ Ring Strain Azetidine->PhysChem Outcome1 Reduced CYP450 Affinity PhysChem->Outcome1 Outcome2 Altered Membrane Permeability PhysChem->Outcome2 Final Optimized PK Profile: ↑ Exposure (AUC) ↓ Intrinsic Clearance Outcome1->Final Outcome2->Final

Fig 1: Logical workflow of azetidine substitution to resolve pharmacokinetic liabilities.

Experimental Validation: Standardized PK Profiling Protocols

To ensure trustworthiness and scientific rigor, the PK advantages of azetidine analogs must be validated using self-validating in vitro systems before progressing to in vivo models.

Protocol A: Microsomal Stability Assay (HLM/MLM)

Objective: To determine the intrinsic clearance (


) of azetidine analogs and predict hepatic metabolism[2].
Causality & Validation:  Because azetidines resist N-dealkylation better than piperidines, this assay quantifies that resistance. The inclusion of an internal standard corrects for matrix effects during LC-MS/MS ionization, ensuring the calculated elimination rate is an artifact-free representation of enzyme kinetics.
  • Preparation: Prepare Human or Mouse Liver Microsomes (HLMs/MLMs) in a 96-well plate at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[2].

  • Incubation: Add the azetidine test compound (final concentration 1 µM). Include Verapamil as a high-clearance positive control to validate enzyme viability.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system[2].

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots[2].

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard to precipitate proteins[2].

  • Analysis: Centrifuge the plate to pellet proteins. Analyze the supernatant via LC-MS/MS[2]. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) based on the depletion of the parent compound[2].
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive transcellular permeability of the compound[2]. Causality & Validation: The lower lipophilicity of azetidines might theoretically reduce permeability, but their lower pKa increases the fraction of unionized drug at pH 7.4, often resulting in excellent net permeability. Mass balance calculations (>80% recovery) are mandatory here to rule out non-specific binding to the assay plastic, which can falsely depress apparent permeability (


) values.
  • Membrane Assembly: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial lipid bilayer[2].

  • Dosing: Add the azetidine analog (10 µM in PBS, pH 7.4) to the donor compartment. Fill the acceptor compartment with fresh PBS buffer.

  • Incubation: Incubate the assembled sandwich plate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor compartments using LC-MS/MS. Calculate

    
     and verify mass balance.
    

PKWorkflow Library Azetidine Analog InVitro In Vitro Assays Library->InVitro HLM Liver Microsomes Measure: CL_int InVitro->HLM PAMPA PAMPA / Caco-2 Measure: P_app InVitro->PAMPA Decision Go/No-Go Criteria HLM->Decision PAMPA->Decision InVivo In Vivo PK Measure: AUC, %F Decision->InVivo Validated

Fig 2: Standardized in vitro to in vivo pharmacokinetic profiling workflow for analogs.

References

1.[3] Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations - ACS Medicinal Chemistry Letters.3 2.[1] Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. 1 3.[2] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery - Benchchem. 2 4.[5] Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - ACS Medicinal Chemistry Letters. 5 5.[4] Discovery of 3,3′-Spiro[Azetidine]-2-oxo-indoline Derivatives as Fusion Inhibitors for Treatment of RSV Infection - NIH. 4

Sources

Validation

High-Resolution Crystal Structure Analysis of Piperazine-Pyrimidine Complexes: A Comparative Guide to SC-XRD, MicroED, and PXRD

The piperazine-pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the structural backbone for kinase inhibitors, antipsychotics, and antimalarial agents. Understanding the e...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine-pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the structural backbone for kinase inhibitors, antipsychotics, and antimalarial agents. Understanding the exact three-dimensional conformation of these complexes—such as the characteristic chair conformation of the piperazine ring and the equatorial positioning of the pyrimidine substituent—is critical for rational drug design. These structural features, alongside complex intermolecular networks driven by C–H⋯O hydrogen bonds and π–π stacking interactions, dictate the physicochemical properties and target affinity of the active pharmaceutical ingredient (API)[1].

However, obtaining high-quality structural data for these complexes often presents a significant bottleneck. Many piperazine-pyrimidine derivatives readily precipitate as microcrystalline powders rather than the large, well-ordered single crystals traditionally required for structural elucidation.

As a Senior Application Scientist, I have structured this guide to objectively compare the three primary modalities for solving small-molecule crystal structures: Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) . By analyzing the causality behind experimental choices, this guide provides a self-validating framework for selecting and executing the optimal structural analysis workflow.

Comparative Analysis of Structural Modalities

Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

SC-XRD remains the most trusted method for determining the absolute configuration of chiral pharmaceutical molecules. By measuring the anomalous dispersion of X-rays (quantified via the Flack parameter), SC-XRD provides unambiguous 3D models. However, its fundamental limitation is the requirement for large (>10–50 µm), pristine crystals. For many piperazine-pyrimidine complexes, achieving this size requires months of exhaustive crystallization screening, which can stall drug development pipelines[2].

Microcrystal Electron Diffraction (MicroED): The Emerging Champion

MicroED utilizes a transmission electron microscope (TEM) to collect diffraction data from sub-micron crystals. Because electrons interact with matter much more strongly than X-rays, MicroED can solve high-resolution structures from crystals that are several orders of magnitude smaller than those required for SC-XRD[3]. This eliminates the crystallization bottleneck, allowing researchers to determine the structures of reaction products, by-products, and APIs directly from purified powders[4]. Furthermore, recent advancements have enabled the determination of absolute configuration in MicroED by forming salts with chiral counterions—a technique highly applicable to the basic nitrogen atoms in the piperazine ring.

Powder X-Ray Diffraction (PXRD) with Rietveld Refinement

When single crystals cannot be grown and MicroED is unavailable, PXRD can be used to solve structures de novo using Rietveld refinement. While invaluable for phase purity verification and polymorph screening, solving complex 3D structures from 1D powder patterns is computationally intensive and often suffers from peak overlap, resulting in lower resolution and lower confidence in atomic coordinates compared to SC-XRD or MicroED[5].

Quantitative Performance Metrics

The following table summarizes the operational and performance metrics of the three modalities when applied to small-molecule pharmaceuticals.

ParameterSC-XRDMicroEDPXRD (Rietveld Refinement)
Minimum Crystal Size > 10–50 µm< 1 µm (sub-micron)Bulk crystalline powder
Resolution Limit ~0.7–0.8 Å~0.8–1.0 Å> 1.5 Å (often lower)
Sample Preparation Complex (Extensive screening)Simple (Dry grid application)Simple (Capillary/Flat plate)
Data Collection Time Hours to DaysMinutesMinutes to Hours
Absolute Configuration Yes (Anomalous dispersion)Yes (via chiral salt formation)No
Success Rate on Powders Low (Requires recrystallization)HighModerate (Depends on complexity)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, structural analysis must be treated as a self-validating system. The protocols below detail not just the steps, but the causality behind each action to guarantee data reliability.

Protocol A: SC-XRD Crystallization and Data Acquisition

Objective: Grow highly ordered piperazine-pyrimidine crystals and acquire high-resolution X-ray data.

  • Vapor Diffusion Crystallization: Dissolve the piperazine-pyrimidine complex in a highly solubilizing solvent (e.g., DMF or DMSO). Place the solution in an inner vial, enclosed within a larger sealed vial containing an anti-solvent (e.g., diethyl ether).

    • Causality: The slow vapor-phase diffusion of the anti-solvent into the API solution creates a gradual state of supersaturation. This slow kinetic environment favors the nucleation of highly ordered lattices over amorphous precipitation, minimizing crystal defects.

  • Crystal Selection and Mounting: Under a polarized light microscope, select a crystal with sharp extinction (indicating a single crystalline domain). Mount the crystal on a polyimide loop using a specialized cryoprotectant oil.

    • Causality: PXRD should be performed on the remaining bulk powder to ensure the selected single crystal is representative of the bulk phase, validating the macroscopic relevance of the microscopic data.

  • Cryocooling and Data Collection: Flash-cool the crystal to 100 K under a nitrogen stream during data collection on the diffractometer.

    • Causality: Cryocooling minimizes atomic thermal vibrations (B-factors). This preserves the integrity of high-angle diffraction spots, which are critical for resolving fine structural details like C–H⋯π(arene) interactions[1].

Protocol B: MicroED Grid Preparation and Data Collection

Objective: Obtain atomic-resolution data directly from sub-micron API powders.

  • Dry Grid Preparation: Gently crush the purified piperazine-pyrimidine powder between two glass slides. Apply the dry powder directly onto a carbon-coated copper TEM grid. Shake off excess material.

    • Causality: Unlike protein crystals, small-molecule pharmaceutical crystals are typically dry and lack high solvent content. Direct dry application avoids the need for complex aqueous vitrification protocols, thereby preventing amorphous ice formation which causes unwanted background scattering (ice rings)[5].

  • Continuous Rotation Data Collection: Insert the grid into a cryo-TEM operating at 200 kV. Locate a suitable microcrystal and continuously rotate the stage (e.g., at 0.5°/second) while exposing it to a low-dose electron beam.

    • Causality: Continuous rotation evenly samples reciprocal space and minimizes the dynamical scattering (multiple scattering events) that plagues static electron diffraction. This yields datasets analogous to conventional X-ray diffraction, allowing the data to be processed using standard crystallographic software like XDS[3].

  • Chiral Salt Formation (If Absolute Configuration is Required): If the piperazine-pyrimidine complex is chiral, react the basic piperazine nitrogen with a chiral acid (e.g., L-tartaric acid) prior to grid preparation.

    • Causality: Kinematical refinement of MicroED data lacks the differentiation power to assign absolute structure based solely on measured intensities. Introducing a known chiral counterion creates a diastereomeric salt, providing an internal stereochemical reference to unambiguously determine the API's absolute configuration.

Workflow Visualization

The following decision matrix illustrates the logical progression for selecting the appropriate structural analysis modality based on the physical state of the synthesized piperazine-pyrimidine complex.

MethodSelection Start Synthesized Piperazine- Pyrimidine Complex CheckSize Assess Crystal Size & Quality Start->CheckSize Large Large Crystals (>10-50 µm) CheckSize->Large Optimal Growth Submicron Sub-micron Crystals (<1 µm) CheckSize->Submicron Microcrystals Powder Bulk Crystalline Powder CheckSize->Powder Precipitate SCXRD SC-XRD Gold Standard 3D Structure Large->SCXRD MicroED MicroED High-Res Electron Diffraction Submicron->MicroED Powder->Submicron Crush/Sonicate PXRD PXRD + Rietveld Phase & Polymorph ID Powder->PXRD

Decision workflow for structural analysis of piperazine-pyrimidine complexes.

Conclusion

The structural elucidation of piperazine-pyrimidine complexes is no longer strictly bound by the limitations of traditional crystal growth. While SC-XRD remains the definitive gold standard for absolute configuration and high-resolution mapping of intermolecular networks, MicroED has fundamentally disrupted the pharmaceutical workflow. By enabling rapid, atomic-resolution structure determination directly from sub-micron powders, MicroED accelerates the drug discovery pipeline and provides critical insights into compounds that stubbornly resist crystallization.

By integrating these modalities into a cohesive, self-validating workflow—using PXRD for bulk verification and chiral salt formation for MicroED stereochemistry—researchers can ensure absolute confidence in their structural data.

References

1.1 - Acta Crystallographica Section E: Crystallographic Communications (PMC / NIH) 2. 4 - Drug Target Review 3. 3 - Structural Dynamics (AIP Publishing) 4.5 - Frontiers in Molecular Biosciences 5.2 - Journal of Molecular Structure (ScienceDirect / DOI) 6. - Chemical Communications (RSC Publishing)

Sources

Comparative

Benchmarking potency of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine against known ligands

Benchmarking the Potency of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine: A Strategic Guide for H4R Ligand Profiling Executive Summary This guide outlines the strategic benchmarking of 2-(4-(Azetidin-3-yl)piperazin-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Potency of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine: A Strategic Guide for H4R Ligand Profiling

Executive Summary

This guide outlines the strategic benchmarking of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine (Compound X), a novel azetidine-containing scaffold targeting the Histamine H4 Receptor (H4R) .

As a structural hybrid incorporating the aminopyrimidine pharmacophore (common in H4R antagonists like ZPL-3893787) and a rigid azetidine-piperazine linker , this compound represents a critical lead optimization candidate. Its benchmarking must focus on validating its potency (Ki), functional antagonism (IC50), and selectivity against the homologous Histamine H3 Receptor (H3R).

This document provides the definitive protocols and reference datasets required to objectively compare Compound X against the current "Gold Standard" ligands: JNJ-7777120 and ZPL-3893787 (Adriforant) .

Target Identification & Mechanism of Action

The primary biological target is the Histamine H4 Receptor (H4R) , a G-protein coupled receptor (GPCR) predominantly expressed in hematopoietic cells (eosinophils, mast cells, T-cells).[1]

  • Signaling Pathway: H4R couples to the Gαi/o protein family.

  • Activation: Leads to the inhibition of adenylyl cyclase (decreasing cAMP) and the mobilization of intracellular calcium [Ca2+]i via the Gβγ subunit.

  • Therapeutic Relevance: H4R antagonism is a validated mechanism for treating pruritus, atopic dermatitis, and asthma.

H4R Signaling Cascade (Mechanism)

H4R_Signaling Ligand Ligand (Histamine / Compound X) H4R Histamine H4 Receptor (GPCR) Ligand->H4R Binding Gi Gαi/o Complex H4R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) Calcium Ca2+ Mobilization (Chemotaxis) Gi->Calcium Gβγ Signaling cAMP cAMP Levels (Decrease) AC->cAMP Reduction Effect Immune Modulation (Anti-inflammatory) cAMP->Effect Calcium->Effect

Figure 1: The Gi/o-coupled signaling pathway of the Histamine H4 Receptor. Antagonists like Compound X block the initial activation step, preventing the decrease in cAMP and subsequent immune cell chemotaxis.

The Benchmarking Landscape: Known Ligands

To validate the potency of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine, it must be screened alongside established reference ligands. The following compounds define the current potency standards.

Table 1: Reference Ligand Potency Profiles
LigandRoleH4R Binding Affinity (Ki)Functional Potency (IC50)Selectivity (H4 vs H3)
JNJ-7777120 Gold Standard Tool 4.0 nM 10 - 20 nM >1000-fold
ZPL-3893787 Clinical Benchmark 0.5 - 1.0 nM 2 - 5 nM >2500-fold
Thioperamide Non-Selective Control ~25 nM~100 nMNon-selective (Hits H3R)
Compound X Test Candidate Target: < 10 nMTarget: < 50 nMRequired: >100-fold
  • JNJ-7777120: The first selective H4R antagonist. It has a short half-life in vivo but is the standard for in vitro binding.

  • ZPL-3893787 (Adriforant): A high-affinity clinical candidate. Compound X shares the aminopyrimidine core with this ligand, suggesting potential for high potency.

Experimental Protocols (The "How-To")

Protocol A: H4R Radioligand Binding Assay (Determination of Ki)

Objective: Measure the equilibrium dissociation constant (Ki) of Compound X.

  • Membrane Preparation: Use HEK-293 cells stably expressing human H4R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Ligand: Use [3H]-Histamine (Specific Activity ~20 Ci/mmol) at a concentration of 5–10 nM.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of [3H]-Histamine.

    • Add 50 µL of Compound X (concentration range: 10^-11 to 10^-5 M).

    • Add 100 µL of membrane suspension (20–40 µg protein/well).

    • Non-Specific Binding (NSB): Define using 10 µM JNJ-7777120 (preferred over high-concentration histamine to avoid H3R cross-talk).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    
    
Protocol B: [35S]GTPγS Binding Assay (Functional Antagonism)

Objective: Confirm Compound X acts as an antagonist by blocking Histamine-induced G-protein activation.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 100 mM NaCl, 10 µM GDP (crucial to reduce basal noise).

  • Agonist Challenge: Use Histamine at its EC80 concentration (~100 nM) to stimulate the receptor.

  • Reaction:

    • Incubate membranes with Histamine (EC80) + Compound X (varying concentrations) + [35S]GTPγS (0.1 nM).

    • Incubate for 90 minutes at room temperature.

  • Readout: Filter and count as above.

  • Data Interpretation: A decrease in CPM (Counts Per Minute) with increasing Compound X concentration confirms antagonism.

Benchmarking Workflow & Logic

The following diagram illustrates the decision-making logic for validating Compound X.

Benchmarking Workflow Diagram

Benchmarking_Workflow Start Start: Compound X Synthesis Binding Radioligand Binding ([3H]-Histamine) Start->Binding Decision1 Ki < 50 nM? Binding->Decision1 Functional GTPγS Functional Assay (Antagonism Mode) Decision1->Functional Yes Discard Discard / Re-design Decision1->Discard No Selectivity H3R vs H4R Screen (Selectivity Ratio) Functional->Selectivity Report Generate Potency Profile Selectivity->Report

Figure 2: The critical path for validating H4R antagonist potency. The "Go/No-Go" decision point rests on the initial binding affinity (Ki).

Expert Insights & Troubleshooting

  • The "Azetidine Effect": Replacing the pyrrolidine (found in ZPL-389) with an azetidine (in Compound X) lowers the lipophilicity (LogP). While this often improves metabolic stability, it can sometimes reduce potency due to steric strain. Watch for a 2-5x drop in potency compared to ZPL-389.

  • H3R Selectivity Risk: The aminopyrimidine scaffold has intrinsic affinity for the H3 Receptor. You must run a counter-screen against H3R. If the H4/H3 ratio is < 50, the compound is likely a dual antagonist (which may have different clinical utility but fails the "selective H4 antagonist" benchmark).

  • Inverse Agonism: Many H4R "antagonists" (like JNJ-7777120) are actually inverse agonists. In the GTPγS assay, check if Compound X reduces basal activity below the vehicle control. This is a desirable trait for silencing constitutively active receptors in chronic inflammation.

References

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry. Link

  • Venable, J. D., et al. (2005). "Preparation of pyrimidine derivatives as histamine H4 receptor antagonists." US Patent 20050070550. Link

  • Coruzzi, G., et al. (2012). "Histamine H4 receptor ligands: new perspectives in the treatment of inflammatory and immune disorders."[2][3] Frontiers in Bioscience. Link

  • Nijmeijer, S., et al. (2012). "Molecular pharmacology of histamine H4 receptors." Frontiers in Bioscience. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine

This document provides a detailed protocol for the safe and compliant disposal of the research chemical 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine. As a niche compound, specific regulatory disposal guidelines are ofte...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of the research chemical 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine. As a niche compound, specific regulatory disposal guidelines are often not publicly available. Therefore, this guide is synthesized from first-principle safety protocols, the chemical's structural characteristics, and authoritative guidance from leading safety and regulatory bodies. Our objective is to empower researchers with a framework that ensures safety, environmental responsibility, and regulatory compliance.

The core principle of this guide is to treat 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine as a hazardous substance of unknown toxicity. The presence of nitrogen-containing heterocyclic moieties (piperazine, pyrimidine, and a strained azetidine ring) suggests potential biological activity and environmental persistence, necessitating a cautious and systematic approach to its disposal.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, a thorough risk assessment is mandatory. In the absence of a specific Safety Data Sheet (SDS), one must infer potential hazards from the chemical structure. The piperazine and pyrimidine rings are common in biologically active molecules, and the azetidine ring, being a strained four-membered ring, can be reactive.

Assumed Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assume the compound is toxic if ingested, absorbed through the skin, or inhaled.

  • Skin/Eye Irritation or Corrosion: Nitrogenous bases can be irritants or corrosive.

  • Sensitization: Piperazine derivatives are known to be potential sensitizers.

  • Environmental Hazard: Assume the compound is harmful to aquatic life.

Based on this assessment, a stringent PPE protocol is required to establish a primary barrier of protection.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended). Check for breakthrough time if handling for extended periods.Prevents dermal absorption, a likely route of exposure for nitrogenous heterocyclic compounds.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects eyes from splashes of solutions or accidental aerosolization of solid powder.
Body Protection Fully-buttoned laboratory coat. A chemically resistant apron is recommended if handling larger quantities (>10g).Prevents contamination of personal clothing and skin.
Respiratory Use in a certified chemical fume hood is mandatory. No respiratory protection is needed if handled within a fume hood.A fume hood provides primary containment, preventing the inhalation of powders or vapors, which is a critical exposure route to control.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine follows the universal hierarchy of chemical waste management. The primary goal is to contain, segregate, and transfer the waste to a licensed disposal facility in a safe and compliant manner.

Step 1: Waste Identification and Segregation Immediately classify all materials contaminated with 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine as hazardous waste. This includes:

  • Neat (undiluted) solid or liquid compound.

  • Contaminated solvents (e.g., from chromatography or reaction workups).

  • Acutely contaminated labware (e.g., pipette tips, weighing boats, filter paper).

  • Contaminated PPE (e.g., gloves).

Crucially, do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible wastes can lead to dangerous reactions, generating heat, gas, or toxic byproducts.

Step 2: Containerization Select a waste container that is chemically compatible and robust.

  • For Solid Waste: Use a clearly labeled, sealable plastic bag or a wide-mouth high-density polyethylene (HDPE) container.

  • For Liquid Waste (Solutions): Use a dedicated, sealable, and shatter-resistant container (e.g., an HDPE or coated glass bottle) equipped with a screw cap.

The container must be labeled clearly and accurately at the moment the first drop of waste is added. The label should include:

  • The full chemical name: "2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine"

  • The words "Hazardous Waste"

  • An approximate concentration and the solvent system (for liquid waste).

  • The date the waste was first added.

  • The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, dead tree/fish for environmental hazard).

Step 3: On-Site Accumulation and Storage Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains, heat sources, and direct sunlight.

  • Within a secondary containment bin to capture any potential leaks.

Step 4: Arranging for Final Disposal Under no circumstances should this chemical be disposed of down the drain or in regular trash. This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems.

The only acceptable method for the final disposal of this compound is through your institution's hazardous waste management program. Contact your EHS office to schedule a pickup. They are trained professionals who will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for ultimate destruction, likely via high-temperature incineration.

Part 3: Workflow Visualization

The decision-making process for the disposal of 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine can be visualized as a clear, sequential workflow. This ensures that all safety and regulatory steps are followed in the correct order.

G start Start: Waste Generation (e.g., end of experiment) assess Step 1: Hazard Assessment - Assume hazardous - Don appropriate PPE start->assess Initiate Disposal segregate Step 2: Segregate Waste - Isolate from other waste streams assess->segregate containerize Step 3: Containerize & Label - Use compatible container - Affix 'Hazardous Waste' label segregate->containerize store Step 4: Secure Storage - Place in Satellite Accumulation Area - Use secondary containment containerize->store contact_ehs Step 5: Contact EHS - Schedule a waste pickup store->contact_ehs end_process End: Waste Transferred to Licensed Facility contact_ehs->end_process Final Disposition

Caption: Disposal workflow for 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine.

Part 4: Prohibited Actions and Final Considerations

To ensure safety and compliance, the following actions are strictly prohibited:

  • DO NOT dispose of this material down the sink.

  • DO NOT discard into solid waste bins destined for landfill.

  • DO NOT attempt to chemically neutralize or treat the waste unless you have a validated and peer-reviewed protocol specific to this compound. Attempting unknown reactions can be extremely dangerous.

  • DO NOT mix with incompatible waste streams, particularly strong acids or oxidizing agents, without first consulting chemical compatibility charts and your EHS department.

By adhering to this structured and cautious protocol, researchers can manage the disposal of 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine in a manner that protects themselves, their colleagues, and the environment. This commitment to responsible chemical stewardship is a cornerstone of scientific integrity.

References

  • U.S. Environmental Protection Agency. "Managing Your Hazardous Waste: A Guide for Small Businesses." [Link]

  • Occupational Safety and Health Administration. "OSHA Fact Sheet: Laboratory Safety - Chemical Hygiene Plan (CHP)." [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." The National Academies Press, 2011. [Link]

  • U.S. Environmental Protection Agency. "Learn the Basics of Hazardous Waste." [Link]

Handling

Personal protective equipment for handling 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine

Standard Operating Procedure & PPE Guide: Handling 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine Executive Summary & Chemical Profiling 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine is an advanced, nitrogen-rich heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine

Executive Summary & Chemical Profiling

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine is an advanced, nitrogen-rich heterocyclic building block frequently utilized in kinase inhibitor synthesis and drug discovery. Structurally, it merges a pyrimidine ring with piperazine and azetidine moieties. The secondary amine on the azetidine ring and the tertiary amines on the piperazine ring confer significant basicity to the molecule. Because of this inherent basicity, the compound must be treated as a corrosive solid amine capable of causing severe dermal burns, ocular damage, and potential respiratory sensitization[1].

Causality in Safety Protocol: Why do we mandate stringent precautions for this specific structure? Aliphatic and alicyclic amines (such as piperazine and azetidine derivatives) facilitate rapid percutaneous absorption, meaning they can penetrate the skin barrier and induce systemic toxicity. Furthermore, amine dusts and vapors are highly reactive with the moisture in human corneas, leading to rapid, sometimes irreversible, eye damage[1].

Hazard Assessment & GHS Classification

Before handling, personnel must understand the physiological rationale behind the compound's hazard profile to ensure compliance with safety measures.

Hazard ClassGHS CategoryPhysiological Rationale
Skin Corrosion/Irritation Category 1BBasic nitrogen centers react with dermal moisture, causing lipid saponification and chemical burns.
Serious Eye Damage Category 1High affinity for corneal tissue; severe risk of permanent opacity upon contact with dust or vapor[1].
Skin Sensitization Category 1Piperazine derivatives are known sensitizers; repeated exposure triggers allergic dermatitis[2].
Acute Toxicity (Oral/Dermal) Category 4Systemic toxicity typical of low-molecular-weight synthetic amines upon absorption.

Personal Protective Equipment (PPE) Matrix

Protection must scale with the quantity being handled. The following matrix outlines the mandatory PPE for analytical and preparative scales.

Equipment TypeAnalytical Scale (<10 mg)Preparative Scale (>100 mg)Rationale (The "Why")
Hand Protection Single Nitrile Gloves (≥4 mil)Double Nitrile Gloves (≥6 mil outer)Amines degrade thin nitrile over time; double gloving prevents percutaneous absorption.
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesGoggles prevent amine dust from bypassing the frames and contacting the cornea[1].
Body Protection Standard Lab CoatImpervious Apron over Lab CoatPrevents dust accumulation on porous clothing, which could lead to delayed skin exposure.
Respiratory Fume Hood (Face velocity 80-100 fpm)Fume Hood + N95/P100 RespiratorMitigates inhalation of sensitizing piperazine/azetidine dust during bulk transfers[2].

Operational Workflows

The following step-by-step methodologies are designed as self-validating systems to ensure maximum safety and material accountability.

Workflow A: Weighing and Transfer (Powder) Self-validating principle: Weighing by difference ensures that any spilled material is immediately accounted for by the mass balance, preventing hidden contamination.

  • Environmental Control: Conduct all weighing inside a certified chemical fume hood or a ventilated balance enclosure (VBE). Ensure the draft does not exceed 100 fpm to prevent aerosolizing the fine powder[3].

  • Static Mitigation: Nitrogenous powders are highly prone to static charge. Pass an anti-static zero-ion gun over the weighing paper/boat and the receiving vial before transfer.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Weigh the compound by difference (weigh the stock vial, remove an aliquot, re-weigh the stock vial) to track exact mass without exposing the balance pan to excess powder.

  • Sealing: Immediately cap both the stock and receiving vials before removing them from the ventilated space.

Workflow B: Solution Preparation & Dissolution Causality in Protocol: Dissolving basic amines in acidic buffers is an exothermic acid-base neutralization. Uncontrolled dissolution can lead to splattering.

  • Solvent Selection: For biological assays, dissolve the compound in anhydrous DMSO. For aqueous buffers, use a slightly acidic vehicle (e.g., 0.1 M HCl or Citric Acid buffer) to protonate the azetidine/piperazine nitrogens, enhancing solubility.

  • Controlled Addition: Slowly add the solvent to the pre-weighed powder. Do not add powder to the solvent, as this causes clumping and traps un-dissolved core material.

  • Agitation: Vortex gently. If sonication is required, use a sealed vial in a water bath sonicator to prevent aerosolization of the amine solution.

  • Thermal Monitoring: If preparing large molarities (>100 mM) in acidic aqueous buffers, monitor the vial for exothermic heat generation. Cool in an ice bath if necessary.

Workflow C: Spill Cleanup and Decontamination

  • Containment: Isolate the spill area. Do not sweep dry powder, as this generates hazardous dust[1].

  • Neutralization: Cover the spill with a weak solid acid (e.g., sodium bisulfate or citric acid powder) to neutralize the basicity. Never use strong mineral acids (like concentrated HCl) for cleanup, as the reaction will violently exotherm.

  • Absorption: Dampen the neutralized mixture with water to facilitate the acid-base reaction, then absorb with inert spill pads or vermiculite.

  • Surface Decontamination: Wash the affected surface with a 5% acetic acid solution, followed by a thorough water rinse to remove any residual amine salts.

Waste Disposal Plan

Proper segregation prevents incompatible chemical reactions in waste streams.

  • Solid Waste: Contaminated gloves, spatulas, and spill cleanup materials must be placed in a sealed, labeled chemical waste bag designated for "Corrosive Solid Amines"[3].

  • Liquid Waste: Aqueous solutions containing the protonated compound should be adjusted to pH 6-8 before being placed in the aqueous waste stream. DMSO or organic solutions must be placed in the "Non-Halogenated Organic Waste" container, clearly labeled with the compound's full IUPAC name.

Operational Safety Lifecycle

G A Compound Receipt 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine B Hazard Assessment Corrosive Amine & Sensitizer A->B Identify Risks C PPE Selection Double Nitrile, Goggles, Hood B->C Mandate Protection D Operation Weighing & Dissolution C->D Execute Protocol E Decontamination Weak Acid Wash (Citric Acid) D->E Post-Operation F Waste Disposal Segregated Organic/Aqueous E->F Final Containment

Safety lifecycle mapping the handling of highly basic nitrogenous heterocycles.

References

  • Title: piperazine anhydrous - s d fine-chem limited | Source: sdfine.com | URL:

  • [1] Title: Piperazine - Santa Cruz Biotechnology | Source: scbt.com | URL:

  • [2] Title: NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride - CDC | Source: cdc.gov | URL:

  • [3] Title: Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE - ChemicalBook | Source: chemicalbook.com | URL:

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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